Difluoromethanesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
difluoromethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLKKNUGGVARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164732 | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512-30-7 | |
| Record name | 1,1-Difluoromethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1512-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001512307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Difluoromethanesulfonyl Chloride
CAS Number: 1512-30-7
A Core Reagent for Modern Drug Discovery and Agrochemical Synthesis
This technical guide provides a comprehensive overview of Difluoromethanesulfonyl chloride, a pivotal reagent for the introduction of the difluoromethyl (CF₂H) moiety in organic synthesis. The strategic incorporation of the CF₂H group can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical and Safety Data
This compound is a highly reactive and moisture-sensitive liquid that requires careful handling. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1512-30-7 | [1][2] |
| Molecular Formula | CHClF₂O₂S | [1][2] |
| Molecular Weight | 150.53 g/mol | [1] |
| Appearance | Clear, almost colorless liquid | [2] |
| Density | 1.696 g/cm³ | [3] |
| Boiling Point | 84.7 - 99 °C | [2][3] |
| Flash Point | 5 °C | [3] |
| Refractive Index | 1.379 | [3] |
| InChI Key | JYQLKKNUGGVARY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C(F)(F)S(=O)(=O)Cl | [1] |
Table 2: Safety and Hazard Information
| Identifier | Information | Reference |
| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive) | |
| Signal Word | Danger | |
| Hazard Statements | H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damage | [1] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Stability | Extremely moisture sensitive | [2] |
Spectroscopic Characterization Data
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A triplet centered around 6.0-7.0 ppm, due to the coupling of the proton with the two fluorine atoms (²JH-F ≈ 50-60 Hz). The exact chemical shift is influenced by the solvent. |
| ¹³C NMR | A triplet in the range of 110-125 ppm, resulting from the one-bond coupling to the two fluorine atoms (¹JC-F ≈ 280-300 Hz).[4] |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms coupled to the single proton. |
| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl group (SO₂) asymmetric and symmetric stretching, expected in the ranges of 1370–1410 cm⁻¹ and 1160–1210 cm⁻¹, respectively.[5] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 150 (for ³⁵Cl) and 152 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation would likely involve the loss of Cl (m/z 115) and subsequent loss of SO₂ to yield the difluoromethyl cation [CHF₂]⁺ (m/z 51). |
Synthesis Protocols
This compound can be synthesized via several routes. The following protocols describe two common laboratory-scale methods.
Protocol 1: Synthesis by Chlorooxidation of a Sulfide Precursor
This method involves the oxidative chlorination of a suitable difluoromethyl sulfide, such as Benzyl(difluoromethyl)sulfane.
Experimental Protocol:
-
Reaction Setup: A 2-liter, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dropping funnel is charged with Benzyl(difluoromethyl)sulfane (348 g) and dichloromethane (B109758) (500 mL).[3]
-
Cooling: The reaction mixture is cooled to a temperature between -20 °C and -10 °C.
-
Chlorine Purge: Chlorine gas (540 g) is purged into the reactor while maintaining the low temperature.
-
Water Addition: Simultaneously, water (129 g) is added dropwise via the dropping funnel.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography. The reaction is typically complete within 6-8 hours.
-
Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The aqueous and organic phases are separated.
-
Purification: The organic phase is subjected to distillation to yield this compound. The reported yield is approximately 74.2%.[3]
Protocol 2: Synthesis from Difluoromethanesulfonic Acid
This protocol is adapted from methods used for analogous sulfonyl chlorides and involves the reaction of the corresponding sulfonic acid with a chlorinating agent.
Experimental Protocol:
-
Reaction Setup: A 500 mL, three-necked, glass flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with difluoromethanesulfonic acid (1.0 mole).
-
Reagent Addition: Thionyl chloride (SOCl₂) (2.0-3.0 moles) is added slowly to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 mole) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred and gently heated to reflux (the temperature will depend on the boiling point of the excess chlorinating agent). The reaction is maintained at this temperature for several hours (e.g., 4-12 hours) until the evolution of HCl and SO₂ gas ceases.
-
Monitoring: Progress can be monitored by quenching a small aliquot and analyzing by ¹⁹F NMR to observe the disappearance of the sulfonic acid signal and the appearance of the sulfonyl chloride signal.
-
Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.
Applications in Drug Development and Organic Synthesis
This compound is primarily used as a precursor to the difluoromethyl radical (•CF₂H), which can then be incorporated into a wide range of organic substrates. This is particularly valuable in late-stage functionalization of complex molecules in drug discovery programs.
General Application: Sulfonamide Synthesis
This compound readily reacts with primary and secondary amines to form difluoromethanesulfonamides, a common motif in medicinal chemistry.
Experimental Protocol:
-
Reaction Setup: To a solution of the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a solution of this compound (1.1 equivalents) in the same solvent dropwise.
-
Reaction: The mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.
Specific Application: Photocatalytic Difluoromethylation of Heterocycles
This protocol describes a modern, visible-light-mediated method for the direct C-H difluoromethylation of heterocycles, showcasing the utility of this compound as a radical precursor. The example focuses on the difluoromethylation of quinoxalin-2(1H)-ones.[6]
Experimental Protocol:
-
Reaction Setup: An oven-dried Schlenk tube is charged with the quinoxalin-2(1H)-one substrate (0.2 mmol), sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol, used as the radical precursor which can be generated from the sulfonyl chloride), and a photocatalyst such as Rose Bengal (2 mol%).
-
Solvent Addition: Anhydrous dimethyl sulfoxide (B87167) (DMSO) (1 mL) is added, and the tube is sealed.
-
Irradiation: The reaction mixture is stirred and irradiated with green LEDs (e.g., 3W) at room temperature.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired difluoromethylated product.[6]
References
- 1. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]
- 3. This compound | CAS#:1512-30-7 | Chemsrc [chemsrc.com]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Properties of Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoromethanesulfonyl chloride (CF₂HSO₂Cl), a vital reagent in medicinal and agrochemical research, serves as a key building block for the introduction of the difluoromethyl (-CF₂H) group into organic molecules. This functional moiety is of significant interest as it can enhance the metabolic stability, bioavailability, and binding affinity of bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound, with a focus on detailed experimental protocols and reaction mechanisms.
Properties of this compound
This compound is a reactive chemical intermediate with the molecular formula CHClF₂O₂S.[1][2] It is a colorless liquid with a pungent odor.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CHClF₂O₂S | [1][2][4] |
| Molecular Weight | 150.53 g/mol | [4] |
| CAS Number | 1512-30-7 | |
| Appearance | Colorless liquid | [3] |
| Density | 1.696 g/cm³ | [2] |
| Boiling Point | 84.7 °C at 760 mmHg | [2] |
| Flash Point | 5 °C | [2] |
| Refractive Index | 1.379 | [2] |
| Vapor Pressure | 79.9 mmHg at 25 °C | [2] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [5] |
| Stability | Moisture sensitive. | [5] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet in the downfield region due to the coupling of the proton with the two adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will exhibit a triplet for the carbon of the -CF₂H group due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum provides a characteristic signal for the -CF₂H group, typically appearing as a doublet due to coupling with the adjacent proton.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong characteristic absorption bands for the sulfonyl chloride (SO₂) group, typically in the regions of 1370–1335 cm⁻¹ (asymmetric stretching) and 1195–1168 cm⁻¹ (symmetric stretching).[8]
-
Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.[4]
Synthesis of this compound
There are two primary methods for the synthesis of this compound: the reaction of difluoromethanesulfonic acid with a chlorinating agent and the chlorooxidation of a suitable sulfide (B99878) precursor.
Synthesis from Difluoromethanesulfonic Acid
Experimental Protocol:
Materials:
-
Difluoromethanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Ice bath
-
Reaction flask equipped with a thermometer, distillation apparatus, and mechanical stirrer
Procedure:
-
In a reaction flask equipped with a thermometer, distillation apparatus, and mechanical stirrer, add difluoromethanesulfonic acid.
-
Cool the flask in an ice bath.
-
Slowly add an excess of thionyl chloride (e.g., 6 molar equivalents) to the cooled difluoromethanesulfonic acid.
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 0.1 molar equivalents).
-
Slowly warm the reaction mixture to room temperature and stir for 30 minutes.
-
Heat the mixture to approximately 40°C and continue stirring for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, can be isolated and purified by vacuum distillation.
Synthesis by Chlorooxidation of Difluoromethyl Benzyl (B1604629) Sulfide
This process involves the oxidative chlorination of difluoromethyl benzyl sulfide in the presence of water and a water-immiscible organic solvent.[10] This method is advantageous due to the relatively low cost of the starting materials.[10]
Experimental Protocol:
Materials:
-
Difluoromethyl benzyl sulfide (DFMBS)
-
Dichloromethane (B109758) (or another water-immiscible organic solvent)
-
Chlorine gas
-
Water
-
Round bottom flask equipped with a cooling bath and gas inlet
Procedure:
-
Place difluoromethyl benzyl sulfide and dichloromethane in a round bottom flask.
-
Cool the flask to a temperature between -10 to -20 °C using a cooling bath.
-
Simultaneously, purge chlorine gas into the reactor and add water dropwise. A molar ratio of chlorine to DFMBS of 3.1:1 to 4:1 and a molar ratio of water to DFMBS of 2:1 to 3:1 is recommended.[10]
-
Maintain the reaction temperature between -10 and -20 °C throughout the addition. The reaction is exothermic and requires efficient cooling.[10]
-
Monitor the completion of the reaction using gas chromatography. The reaction typically takes 6-8 hours.
-
Once the reaction is complete, separate the aqueous and organic phases.
-
The desired this compound is present in the organic phase and can be isolated by distillation.[10] A yield of approximately 74.2% can be expected.[10]
Chemical Reactions and Applications
This compound is a versatile reagent primarily used for the introduction of the difluoromethyl group into organic molecules. This is often achieved through radical reactions. The •CF₂H radical generated from this compound exhibits nucleophilic character, similar to alkyl radicals.
Generation and Reaction of the Difluoromethyl Radical
The difluoromethyl radical can be generated from this compound under various conditions, including photocatalysis.[11][12] Once generated, this radical can participate in a variety of transformations, such as addition to alkenes and subsequent cyclization reactions.
Example: Photocatalytic Difluoromethylation-Cyclization
A common application is the copper-catalyzed difluoromethylation-cyclization of unsaturated compounds.[13] In a typical reaction, a photocatalyst absorbs light and initiates a single-electron transfer to this compound, leading to the formation of the difluoromethyl radical and a chloride anion. This radical then adds to an alkene, and the resulting radical intermediate can undergo cyclization.
Visualizing Synthesis and Reaction Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the two primary synthesis methods of this compound.
Caption: Workflow for the synthesis of this compound.
Radical Reaction Pathway
The diagram below illustrates a generalized pathway for a photocatalytic radical reaction involving this compound.
Caption: Generalized photocatalytic radical reaction pathway.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that causes severe skin burns and eye damage, and may be fatal if inhaled. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is also highly flammable. Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, oxidizing agents, and strong bases.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the difluoromethyl group in organic synthesis. Its synthesis via chlorooxidation offers a cost-effective route, while its utility in radical-mediated reactions provides a powerful tool for the construction of complex fluorinated molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | CAS#:1512-30-7 | Chemsrc [chemsrc.com]
- 3. Trifluoromethanesulfonyl chloride (421-83-0) 13C NMR spectrum [chemicalbook.com]
- 4. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoromethanesulfonyl chloride (421-83-0) 1H NMR [m.chemicalbook.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethanesulfonyl chloride (CAS No. 1512-30-7), a specialized fluorinated compound, is a versatile reagent in modern chemical synthesis.[1] With the molecular formula CHClF2O2S, it plays a crucial role as a reactant in the synthesis of various compounds, including ketoconazole (B1673606) sulfonamide analogs with antifungal properties.[2][3] Its unique structure, incorporating fluorine, chlorine, and sulfur, makes it a valuable building block in the pharmaceutical and material science industries.[1] This guide provides an in-depth overview of its core physical properties, compiled from various sources to assist researchers and drug development professionals in its effective application and handling.
Chemical Structure
The molecular structure of this compound is fundamental to understanding its reactivity and physical characteristics.
Caption: 2D chemical structure of this compound.
Core Physical Properties
The following table summarizes the key physical properties of this compound, providing a consolidated reference for laboratory and industrial applications.
| Property | Value | Notes |
| Molecular Formula | CHClF2O2S | [1][3][4][5][6][7][8][9][10] |
| Molecular Weight | 150.53 g/mol | [1][5][8][9] |
| Appearance | Clear, almost colorless to light yellow liquid | [2][9][11] |
| Boiling Point | 84.7 °C at 760 mmHg | [1][4][6][7] |
| 95-99 °C | [2][3][5] | |
| Density | 1.696 g/cm³ | [1][2][3][4][5][6][7] |
| 1.5 to 1.7 g/ml | [11] | |
| Flash Point | 5 °C | [1][2][3][4][5][6][7] |
| Vapor Pressure | 79.9 mmHg at 25°C | [1][5][6][7] |
| Refractive Index | 1.379 | [1][5][6][7] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [2][3][9] |
| Stability | Extremely moisture sensitive. | [2][3][9] |
Experimental Protocols
-
Boiling Point: Determined by distillation at atmospheric pressure (e.g., using ASTM D1078) or under reduced pressure, with the temperature of the vapor-liquid equilibrium being recorded.
-
Density: Measured using a pycnometer, hydrometer, or a digital density meter at a specified temperature.
-
Flash Point: Typically determined using a closed-cup method (e.g., Pensky-Martens or Cleveland open-cup) where the liquid is heated and the temperature at which the vapors ignite with a small flame is recorded.
-
Vapor Pressure: Can be measured using a static or dynamic method, such as an isoteniscope or by the boiling-point method at different pressures.
-
Refractive Index: Measured using a refractometer, typically an Abbé refractometer, at a specified temperature and wavelength (usually the sodium D-line).
Safety and Handling
This compound is a reactive and hazardous compound that requires careful handling.[1] It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[8][9] Due to its low flash point and high vapor pressure, it is volatile and should be handled in a well-ventilated area, preferably a fume hood.[1] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. It is extremely sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[2][3][9]
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of novel compounds, particularly in the pharmaceutical industry.[1][12] Its ability to introduce the difluoromethylsulfonyl group into molecules can enhance their biological activity and metabolic stability.[12] This makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates.[1] Beyond pharmaceuticals, it is also utilized in the development of advanced materials and agrochemicals.[1]
References
- 1. innospk.com [innospk.com]
- 2. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]
- 3. difluoromethanesulphonyl chloride | 1512-30-7 [chemicalbook.com]
- 4. Difluoromethanesulphonyl chloride | CAS 1512-30-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Page loading... [guidechem.com]
- 6. This compound | CAS#:1512-30-7 | Chemsrc [chemsrc.com]
- 7. difluoromethanesulphonyl chloride | 1512-30-7 [chemnet.com]
- 8. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. chembk.com [chembk.com]
- 11. gfl.co.in [gfl.co.in]
- 12. nbinno.com [nbinno.com]
Difluoromethanesulfonyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of difluoromethanesulfonyl chloride, a key reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis methodologies, reactivity, and key applications, with a focus on its role in the introduction of the difluoromethyl group into organic molecules.
Core Properties of this compound
This compound (CF₂HSO₂Cl) is a reactive chemical compound valued for its ability to act as a precursor to the difluoromethyl group, a moiety of increasing importance in the design of bioactive molecules. The introduction of this group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 150.53 g/mol | [1][2][3] |
| Molecular Formula | CHClF₂O₂S | [1][2][3] |
| CAS Number | 1512-30-7 | [1][3] |
| Density | 1.696 g/cm³ | [1] |
| Boiling Point | 84.7 °C at 760 mmHg | [1] |
| Flash Point | 5 °C | [1] |
| Refractive Index | 1.379 | |
| Vapor Pressure | 79.9 mmHg at 25°C |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Two prominent methods are detailed below.
Experimental Protocol 1: From Difluoromethanesulfonic Acid
One common laboratory-scale synthesis involves the reaction of difluoromethanesulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst.[1]
Materials:
-
Difluoromethanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Ice bath
-
Reaction flask equipped with a thermometer, distillation apparatus, and mechanical stirrer
Procedure:
-
To a reaction flask equipped with a thermometer, distillation device, and mechanical stirrer, add difluoromethanesulfonic acid.
-
Under an ice bath, slowly add thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Slowly raise the temperature to room temperature and stir for 30 minutes.
-
Continue to heat the mixture to 40°C and stir for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, can then be purified by vacuum distillation.
Experimental Protocol 2: Chlorooxidation of Difluoromethylbenzyl Sulphide
A process for larger-scale production involves the chlorooxidation of difluoromethylbenzyl sulphide in the presence of water and a water-immiscible organic solvent.[3]
Materials:
-
Difluoromethylbenzyl sulphide (DFMBS)
-
Chlorine gas
-
Water
-
Methylene (B1212753) chloride (or another water-immiscible solvent)
-
Reaction vessel with cooling capabilities
Procedure:
-
Charge the reactor with difluoromethylbenzyl sulphide and methylene chloride.
-
Cool the reactor to a temperature between -10 to -20 °C.
-
Purge chlorine gas into the reactor while maintaining the low temperature.
-
Trickle water into the reactor through a dropping funnel. The molar ratio of water to DFMBS is crucial and should be carefully controlled.
-
Upon completion of the reaction, the organic phase is separated from the aqueous phase.
-
The this compound is then recovered from the organic phase by distillation.
Reactivity and Applications
This compound is a versatile reagent primarily used for the introduction of the difluoromethyl (-CF₂H) group into organic molecules. This functional group is a bioisostere of a hydroxyl group, a thiol group, or a hydroxymethyl group, and its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties of drug molecules.
Key Applications:
-
Pharmaceuticals: It serves as a critical intermediate in the synthesis of novel drug candidates, including antiviral, anti-inflammatory, and anticancer agents.[1][2] The difluoromethyl group can enhance molecular stability and bioactivity.[2]
-
Agrochemicals: It is used in the synthesis of modern pesticides, herbicides, and fungicides.[1]
-
Materials Science: This compound contributes to the creation of advanced polymers and coatings with enhanced durability and resistance.[2]
General Reaction: Sulfonamide Formation
A common application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.
Experimental Protocol 3: General Synthesis of N-substituted-difluoromethanesulfonamides
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine in an anhydrous aprotic solvent in a reaction flask.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash successively with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Visualizing Workflows and Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthesis workflow for this compound.
Caption: General experimental workflow for sulfonamide synthesis.
References
An In-depth Technical Guide to the Reaction Mechanisms of Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethanesulfonyl chloride (DFMSC), with the chemical formula CHF₂SO₂Cl, is a important reagent in modern organic synthesis, primarily utilized for the introduction of the difluoromethyl (CHF₂) group into organic molecules. This functional group is of significant interest in medicinal chemistry and agrochemistry due to its unique properties. The CHF₂ group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to enhanced metabolic stability and binding affinity of drug candidates. This guide provides a detailed exploration of the synthesis and core reaction mechanisms of this compound, supported by experimental protocols and quantitative data to aid researchers in its effective application.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. Two common methods are the chlorooxidation of difluoromethylbenzyl sulfide (B99878) and the reaction of difluoromethanesulfonic acid with a chlorinating agent.
Chlorooxidation of Difluoromethylbenzyl Sulfide
A prevalent industrial method for synthesizing DFMSC involves the chlorooxidation of difluoromethylbenzyl sulfide in the presence of water and a water-immiscible organic solvent, such as dichloromethane (B109758).[1] This exothermic reaction requires careful temperature control, typically between -10 to -30 °C, to minimize side reactions.[1] Chlorine gas is bubbled through the reaction mixture, and the completion of the reaction is monitored by gas chromatography. The process generally takes 6-8 hours.[1]
Experimental Protocol: Chlorooxidation of Difluoromethylbenzyl Sulfide [1]
-
A mixture of difluoromethylbenzyl sulfide (DFMBS) (348 g) and dichloromethane (500 mL) is placed in a 2-liter round-bottom flask equipped with a mechanical stirrer and a condenser cooled to -40 °C.
-
The flask is maintained at a temperature between -10 and -20 °C in a cooling bath.
-
Chlorine gas (540 g) is introduced into the reactor while maintaining the temperature.
-
Simultaneously, water (87 g) is added dropwise.
-
The reaction progress is monitored by gas chromatography.
-
Upon completion, the organic phase is separated from the aqueous phase.
-
The organic phase is then distilled to yield this compound.
| Reactant/Reagent | Moles | Stoichiometry |
| Difluoromethylbenzyl sulfide | 1.0 | 1.0 |
| Chlorine | ~3.1 - 4.0 | Excess |
| Water | ~4.8 | - |
Table 1: Stoichiometry for the chlorooxidation of difluoromethylbenzyl sulfide.
Reaction of Difluoromethanesulfonic Acid with Thionyl Chloride
Another common laboratory-scale synthesis involves the reaction of difluoromethanesulfonic acid with thionyl chloride (SOCl₂), often in the presence of a catalyst. This method produces DFMSC as a colorless liquid with a pungent odor.[2]
Core Reaction Mechanisms
This compound primarily undergoes two types of reaction mechanisms: nucleophilic substitution at the sulfonyl sulfur and radical reactions involving the generation of the difluoromethyl radical (•CHF₂).
Nucleophilic Substitution Reactions
The electron-deficient sulfur atom in DFMSC is susceptible to attack by nucleophiles such as amines and alcohols, leading to the formation of difluoromethyl sulfonamides and sulfonate esters, respectively. These reactions generally proceed via a tetrahedral intermediate.
Primary and secondary amines react with this compound to form N-substituted difluoromethylsulfonamides. The reaction proceeds through a nucleophilic attack of the amine on the sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base like pyridine (B92270) or triethylamine (B128534), yields the stable sulfonamide product.
Experimental Protocol: Synthesis of N-Aryl Difluoromethylsulfonamides (General)
-
To a solution of the primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, add a base such as triethylamine or pyridine (1.1-1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Amine | Product | Yield (%) |
| Aniline | N-phenyldifluoromethanesulfonamide | Data not available |
| Diethylamine | N,N-diethyldifluoromethanesulfonamide | Data not available |
Alcohols react with this compound in the presence of a base, typically pyridine, to yield difluoromethyl sulfonate esters. The reaction mechanism is believed to involve the initial formation of a sulfonylpyridinium intermediate, which is then attacked by the alcohol. Alternatively, the alcohol can directly attack the sulfonyl chloride to form a chlorosulfite-like intermediate. The presence of a base is crucial to neutralize the HCl generated.
Experimental Protocol: Synthesis of Difluoromethyl Sulfonate Esters (General)
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Alcohol | Product | Yield (%) |
| Methanol | Methyl difluoromethanesulfonate | Data not available |
| Phenol | Phenyl difluoromethanesulfonate | Data not available |
Radical Reactions
This compound is a valuable precursor for the difluoromethyl radical (•CHF₂), particularly in photocatalytic reactions.[3][4][5] Upon activation by a suitable photocatalyst under visible light irradiation, DFMSC can undergo a single-electron transfer (SET) process to generate the •CHF₂ radical and a sulfonyl chloride anion. This radical can then participate in various addition and cyclization reactions.
One notable application is the difluoromethylation-cyclization of unsaturated N- and O-based nucleophiles.[5] For instance, urea-containing styrenes can undergo a copper-catalyzed asymmetric difluoromethylation-cyclization in the presence of a chiral phosphoric acid to form enantioenriched pyrrolidines.[5]
Experimental Protocol: Photocatalytic Difluoromethylation of Alkenes (General)
-
In a reaction vessel, combine the alkene substrate (1.0 eq), this compound (1.5-2.0 eq), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).
-
Add a suitable solvent (e.g., acetonitrile, DMF), and degas the mixture.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Alkene Substrate | Product Type | Yield (%) |
| Styrene derivatives | Difluoromethylated alkanes | Moderate to good |
| Unsaturated ureas | Difluoromethylated pyrrolidines | Up to 97% ee |
Table 4: Representative outcomes of photocatalytic reactions involving DFMSC.[5]
Conclusion
This compound is a versatile and highly reactive reagent with significant applications in the synthesis of fluorinated organic molecules. Its reactivity is primarily governed by two distinct mechanistic pathways: nucleophilic substitution at the sulfonyl center and the generation of the difluoromethyl radical under photocatalytic conditions. Understanding these mechanisms is crucial for designing novel synthetic strategies and for the effective incorporation of the valuable CHF₂ moiety into complex molecules, particularly in the fields of drug discovery and materials science. Further research into the specific kinetics and computational modeling of DFMSC reactions will undoubtedly lead to an even broader range of applications for this important building block.
References
- 1. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Stability of Difluoromethanesulfonyl Chloride in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Difluoromethanesulfonyl chloride (DFMSC) is a valuable reagent in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its ability to introduce the difluoromethanesulfonyl group into molecules. However, its high reactivity, a trait that makes it synthetically useful, also presents significant challenges regarding its stability in solution. This technical guide provides an in-depth overview of the stability of this compound, drawing upon the established chemistry of sulfonyl chlorides to infer its behavior. It covers degradation pathways, influencing factors, and detailed experimental protocols for stability assessment.
Core Concepts: Understanding the Instability of Sulfonyl Chlorides
This compound, like other sulfonyl chlorides, is a highly reactive electrophile. The sulfur atom is electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it highly susceptible to nucleophilic attack, which is the primary driver of its decomposition in solution.
The principal degradation pathway for sulfonyl chlorides in the presence of nucleophiles is solvolysis, with hydrolysis being the most common and often unavoidable reaction.[1] The general stability of sulfonyl chlorides is influenced by the electronic properties of their organic substituent. Electron-withdrawing groups tend to make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.[2]
Degradation Pathways
The primary degradation pathway for this compound in most laboratory and process settings is hydrolysis. Other potential degradation routes include reactions with other nucleophiles present in the solution, such as alcohols.
Hydrolysis
In the presence of water, even in trace amounts, this compound undergoes hydrolysis to form difluoromethanesulfonic acid and hydrochloric acid.[1] This reaction is typically rapid and is a major concern for the storage and handling of the compound. The mechanism for the hydrolysis of most sulfonyl chlorides is believed to be a concerted bimolecular nucleophilic substitution (SN2) process.[3][4][5]
Caption: Hydrolysis degradation pathway of this compound.
Alcoholysis
When dissolved in alcoholic solvents, this compound can undergo alcoholysis to form the corresponding sulfonate ester and hydrochloric acid. This reaction is analogous to hydrolysis and also proceeds via a nucleophilic substitution mechanism.[6][7][8][9][10]
Caption: Alcoholysis degradation pathway of this compound.
Factors Influencing Stability in Solution
The stability of this compound in solution is not static and is influenced by several interconnected factors. Understanding and controlling these factors is crucial for minimizing degradation.
| Factor | Influence on Stability | Rationale |
| Solvent | High | Protic and nucleophilic solvents (e.g., water, alcohols) will actively participate in the degradation of this compound. Aprotic, non-nucleophilic solvents (e.g., hexane, toluene, dichloromethane) are preferred for stability. |
| Water Content | Very High | Water is a primary reactant in the hydrolysis pathway. Rigorous exclusion of moisture is essential for preventing degradation. |
| Temperature | High | Increased temperature generally accelerates the rate of chemical reactions, including the decomposition of sulfonyl chlorides. |
| pH | High | The rate of hydrolysis of sulfonyl chlorides is pH-dependent. While generally more stable in acidic conditions than basic conditions, the presence of water at any pH will lead to hydrolysis.[2][5][11] |
| Presence of Nucleophiles | Very High | Any nucleophilic species in the solution (e.g., amines, thiols) can react with and consume this compound. |
| Presence of Bases | High | Bases can catalyze the decomposition of sulfonyl chlorides, particularly in the presence of protic solvents. |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires robust analytical methods to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.[12][13]
General Experimental Workflow for a Stability Study
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Trifluoromethanesulfonyl chloride reacts with alcohols to form sulfonate .. [askfilo.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Difluoromethanesulfonyl chloride (CAS No. 1512-30-7) is a valuable reagent in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries, due to its role as a source of the difluoromethylsulfonyl group.[1] However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols. This guide provides a comprehensive overview of the safe handling, storage, disposal, and emergency procedures for this compound, intended for laboratory personnel and chemical safety professionals.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling. This compound is a colorless to light yellow liquid that is highly reactive, particularly with water.[2][3][4]
| Property | Value | Reference |
| Molecular Formula | CHClF2O2S | [1][2][3][5] |
| Molecular Weight | 150.53 g/mol | [1][5][6] |
| Density | 1.696 g/cm³ | [1][4][5] |
| Boiling Point | 84.7°C at 760 mmHg | [1][5] |
| Boiling Point Range | 95-99°C | [4][7] |
| Flash Point | 5°C | [1][5][7] |
| Vapor Pressure | 79.9 mmHg at 25°C | [1][5] |
| Refractive Index | 1.379 | [1][5] |
| Appearance | Colorless liquid | [3] |
| Stability | Moisture sensitive; reacts violently with water. | [2][3][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to recognize these hazards to implement appropriate safety measures.
| Hazard Classification | GHS Code | Description | Reference |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [2][6][8][9] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [2][6] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled. | [4][6][9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |
| Flammability | H225 | Highly flammable liquid and vapor. | [4][6][8] |
Other Hazards:
-
Lachrymator: Causes tearing.[2]
-
Water Reactive: Reacts violently with water, generating heat and potentially explosive/flammable hydrogen gas if in contact with some metals.[2] Thermal decomposition can produce toxic gases including carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.[2]
Personal Protective Equipment (PPE)
Due to the severe hazards associated with this compound, the use of appropriate personal protective equipment is mandatory.[2][9]
| PPE Type | Specification | Reference |
| Eye/Face Protection | Chemical goggles or safety glasses and a face shield are required. | [2] |
| Hand Protection | Protective, chemical-impermeable gloves must be worn. Gloves should be inspected before use. | [2][9] |
| Skin and Body Protection | Wear suitable protective clothing, which may include fire/flame resistant and impervious clothing. Safety shoes are also recommended. | [2][9] |
| Respiratory Protection | In case of inadequate ventilation or if exposure limits are exceeded, a full-face respirator is necessary. | [2][9] |
Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and accidents.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe vapors, mist, or gas.[2]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[9]
-
Always wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the work area.[2]
Storage:
-
Keep the container tightly closed and under an inert gas.[2]
-
The substance is moisture-sensitive; prevent contact with water.[2]
-
Incompatible materials include water, alcohols, oxidizing agents, and strong bases.[2]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | 1. Remove the person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. | [2][9] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water. 3. Seek immediate medical attention. | [2][9] |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. 2. Continue rinsing. 3. Seek immediate medical attention. | [2] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [2][9] |
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Stop the leak if it is safe to do so. Dike the spill to contain it.[2]
-
Cleanup (Small Spills): Absorb with a dry, inert chemical absorbent.[2]
-
Cleanup (Large Spills): Use a pump or vacuum with explosion-proof equipment, then finish with a dry chemical absorbent.[2]
-
Collection: Sweep or shovel the absorbed material into a suitable container for disposal.[2]
-
PPE: All personnel involved in the cleanup must wear appropriate personal protective equipment.[2]
Disposal:
-
Dispose of the contents and container at an approved waste disposal facility, following all applicable local, state, and federal regulations.[2][9]
Experimental Protocols and Workflows
The following diagrams illustrate the logical workflows for handling emergency situations involving this compound.
Caption: Workflow for first aid response to this compound exposure.
Caption: Logical workflow for managing a this compound spill.
Conclusion
This compound is a potent and versatile chemical with significant hazards. Adherence to the safety protocols outlined in this guide is paramount for the protection of all laboratory personnel. Researchers, scientists, and drug development professionals must be thoroughly trained on these procedures before handling this substance. Always consult the most recent Safety Data Sheet (SDS) for the material before use.
References
- 1. innospk.com [innospk.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [guidechem.com]
- 4. gfl.co.in [gfl.co.in]
- 5. This compound | CAS#:1512-30-7 | Chemsrc [chemsrc.com]
- 6. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]
- 8. This compound|1512-30-7 - MOLBASE Encyclopedia [m.molbase.com]
- 9. echemi.com [echemi.com]
Spectroscopic Profile of Difluoromethanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethanesulfonyl chloride (CHClF₂O₂S) is a fluorinated organic compound of interest in synthetic chemistry, particularly as a building block for introducing the difluoromethanesulfonate moiety into larger molecules. This functional group can significantly alter the physicochemical and biological properties of a parent compound, making it a valuable tool in drug discovery and materials science. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This technical guide provides a summary of available and predicted spectroscopic data for this compound, alongside detailed experimental protocols for acquiring such data. Due to the limited availability of published, quantitative spectral data for this specific molecule, this guide also incorporates data from analogous compounds to provide a comprehensive analytical framework.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Nucleus | Solvent | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Notes |
| ¹H | CDCl₃ | 6.0 - 7.0 | Triplet (t) | JH-F ≈ 50-60 | The proton is expected to be significantly deshielded by the two fluorine atoms and the sulfonyl group. The signal will be split into a triplet by the two equivalent fluorine atoms. |
| ¹³C | CDCl₃ | 120 - 130 | Triplet (t) | JC-F ≈ 280-320 | The carbon atom is directly bonded to two fluorine atoms, leading to a large one-bond carbon-fluorine coupling constant. |
| ¹⁹F | CDCl₃ | -80 to -120 | Doublet (d) | JF-H ≈ 50-60 | The fluorine chemical shift is referenced to CFCl₃. The signal will be split into a doublet by the single proton. |
Table 2: Infrared (IR) Spectroscopy Data (Predicted/Analogous)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~1420 - 1380 | Strong | SO₂ Asymmetric Stretch | This is a characteristic strong absorption for sulfonyl chlorides. |
| ~1220 - 1180 | Strong | SO₂ Symmetric Stretch | Another characteristic strong absorption for the sulfonyl group. |
| ~1100 - 1000 | Strong | C-F Stretch | The carbon-fluorine stretching vibrations typically appear in this region as strong bands. |
| ~700 - 500 | Medium-Strong | S-Cl Stretch | The sulfur-chlorine bond stretch is expected in the lower frequency region. |
| ~3000 | Weak | C-H Stretch | The C-H stretch for the single proton is expected to be weak. |
Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)
| m/z | Ion | Notes |
| 150/152 | [CHClF₂O₂S]⁺ | Molecular ion peak (M⁺). The M+2 peak will be present due to the ³⁷Cl isotope (approximately 1/3 the intensity of the M⁺ peak). |
| 115 | [CHClF₂O₂]⁺ | Loss of Cl. |
| 85 | [CHF₂S]⁺ | Loss of SO₂Cl. |
| 69 | [CF₂Cl]⁺ | Rearrangement and fragmentation. |
| 51 | [CHF₂]⁺ | Loss of SO₂Cl. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard techniques for the analysis of sulfonyl chlorides and related fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity of this compound.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or the spectrometer's internal lock can be used.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups (SO₂Cl, C-F) in this compound.
Materials:
-
Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample (liquid).
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.
-
Allow the crystal to dry completely.
-
Record a background spectrum to subtract the absorbance from the atmosphere (CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum.
-
Identify and label the significant absorption bands.
-
Compare the observed frequencies with the expected values for sulfonyl chloride and C-F bonds.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes after the analysis.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.
-
Helium carrier gas.
-
This compound sample.
-
Anhydrous solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile, anhydrous organic solvent. The compound is moisture-sensitive, so handling under an inert atmosphere is recommended.
-
-
GC-MS System Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C and ramp up to 250°C at 10°C/min.
-
Set the injector temperature (e.g., 250°C).
-
Set the MS transfer line temperature (e.g., 280°C) and ion source temperature (e.g., 230°C).
-
Use a standard electron ionization energy of 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of chlorine (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound via the chlorooxidation of a suitable precursor.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Workflow
This diagram outlines the logical steps for the spectroscopic characterization of a synthesized sample of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide on the Electrochemical Properties of Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoromethanesulfonyl chloride (CHF₂SO₂Cl) is a pivotal reagent in modern medicinal chemistry and drug development, primarily utilized for the introduction of the difluoromethanesulfonyl moiety into bioactive molecules. This functional group can significantly modulate the physicochemical and pharmacological properties of drug candidates, including their metabolic stability, lipophilicity, and binding affinity. Understanding the electrochemical properties of this compound is crucial for predicting its reactivity, optimizing reaction conditions, and elucidating reaction mechanisms, particularly in the context of increasingly popular electrochemical synthesis methods. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, including its predicted redox potentials and a detailed protocol for its analysis using cyclic voltammetry. Furthermore, this guide explores its application in the synthesis of sulfonamides, a key pharmacophore, and its relevance in the development of kinase inhibitors, illustrated through a detailed signaling pathway.
Electrochemical Properties
Predicted Redox Potentials
The reduction and oxidation potentials of this compound can be predicted using Density Functional Theory (DFT) calculations, a common and reliable method for determining the electrochemical properties of organic molecules. Based on data from analogous sulfonyl chlorides, the electrochemical reduction of this compound is expected to be an irreversible process involving the cleavage of the S-Cl bond.
Table 1: Predicted Electrochemical Data for this compound
| Property | Predicted Value (vs. SHE) | Method of Prediction |
| Reduction Potential (Epc) | -0.5 V to -1.5 V | DFT Calculations (Analogous to nitro-substituted benzenesulfonyl chlorides) |
| Oxidation Potential (Epa) | > +2.0 V | DFT Calculations (Analogous to aliphatic sulfonyl chlorides) |
Note: These values are estimations based on computational models and data from similar compounds and should be confirmed experimentally.
The reduction potential is a key parameter indicating the ease with which the molecule accepts an electron, leading to the cleavage of the sulfonyl chloride bond and the formation of a sulfonyl radical. This reactivity is harnessed in various synthetic transformations. The oxidation potential is predicted to be high, suggesting that the molecule is relatively resistant to oxidation under typical electrochemical conditions.
Experimental Protocols for Electrochemical Analysis
Cyclic voltammetry (CV) is a powerful technique to experimentally determine the redox properties of this compound. The following protocol is a general guideline for performing such an analysis, adapted for a reactive organohalide.
Cyclic Voltammetry of this compound
Objective: To determine the reduction and oxidation potentials of this compound.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile (B52724) (CH₃CN)
-
Analyte: this compound (1-5 mM)
-
Solvent: Anhydrous acetonitrile (CH₃CN)
-
Equipment: Potentiostat
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the appropriate amount of TBAPF₆ in anhydrous acetonitrile to obtain a 0.1 M solution. Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and then with the solvent (acetonitrile), and dry it completely.
-
Ensure the reference electrode is properly filled and free of air bubbles.
-
Clean the platinum wire counter electrode by flaming or electrochemical cleaning.
-
-
Electrochemical Cell Setup:
-
Assemble the three electrodes in the electrochemical cell containing the degassed electrolyte solution. The working electrode should be positioned close to the reference electrode.
-
Continue to blanket the solution with the inert gas throughout the experiment.
-
-
Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to check for any impurities.
-
Analyte Addition: Add a known amount of this compound to the electrolyte solution to achieve the desired concentration (e.g., 2 mM).
-
Data Acquisition:
-
Set the potential range for the scan. Based on predicted values, a scan from 0 V to -2.0 V would be appropriate for observing the reduction peak. For oxidation, a scan from 0 V to +2.5 V could be explored, though it is likely no oxidation will be observed within the solvent window.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Initiate the cyclic voltammetry scan and record the voltammogram.
-
Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa) and peak currents (ipc and ipa).
-
For an irreversible process, only one peak (e.g., the cathodic peak for reduction) will be observed.
-
Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.
-
Application in Drug Development: Synthesis and Signaling Pathways
This compound is a valuable building block in drug discovery, particularly for the synthesis of sulfonamides, which are present in a wide range of therapeutic agents, including kinase inhibitors.
Synthesis of Sulfonamides
The reaction of this compound with a primary or secondary amine is a robust method for forming a sulfonamide linkage. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Role in Kinase Inhibitor Synthesis and the c-Met Signaling Pathway
The difluoromethanesulfonyl group can be incorporated into kinase inhibitors to enhance their binding affinity and pharmacokinetic properties. A notable target for such inhibitors is the c-Met receptor tyrosine kinase, which is often dysregulated in cancer. The following diagram illustrates the c-Met signaling pathway and the point of inhibition by a hypothetical kinase inhibitor synthesized using this compound.
Conclusion
While direct experimental electrochemical data for this compound remains to be published, a combination of computational predictions and analysis of analogous compounds provides valuable insights into its electrochemical behavior. The predicted irreversible reduction in the range of -0.5 V to -1.5 V vs. SHE highlights its susceptibility to electron transfer, which is a key aspect of its reactivity in synthetic organic chemistry. The provided experimental protocol for cyclic voltammetry offers a clear pathway for the empirical determination of its redox properties. As a versatile building block, this compound plays a crucial role in the synthesis of sulfonamides and other bioactive molecules, such as kinase inhibitors targeting critical signaling pathways like c-Met. A deeper understanding of its electrochemical properties will undoubtedly facilitate the development of novel and more efficient synthetic methodologies for the preparation of next-generation therapeutics.
Difluoromethanesulfonyl Chloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of difluoromethanesulfonyl chloride in organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of the difluoromethyl group can enhance biological activity and metabolic stability.[1] This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound (CAS No. 1512-30-7) is provided below. These properties are essential for its handling and application in various reaction conditions.[2]
| Property | Value |
| Molecular Formula | CHClF2O2S[2][3] |
| Molecular Weight | 150.53 g/mol [2][3] |
| Boiling Point | 84.7°C - 99°C[2][4] |
| Density | 1.696 g/cm³[2][4] |
| Flash Point | 5°C[2][4] |
| Appearance | Clear, almost colorless liquid[4] |
| Stability | Extremely moisture sensitive[4] |
Solubility Profile
Qualitative Solubility Data
The following table summarizes the available qualitative solubility data for this compound in various organic solvents.
| Solvent | Chemical Formula | Qualitative Solubility |
| Chloroform | CHCl₃ | Sparingly Soluble[4] |
| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble[4] |
It is important to note that sulfonyl chlorides can react with protic solvents like water and alcohols, leading to hydrolysis to the corresponding sulfonic acid.[5] Therefore, anhydrous solvents should be used for solubility determination and reactions.
Experimental Protocols for Solubility Determination
For solvents where quantitative data is unavailable, the following experimental protocols can be employed to determine the solubility of this compound. These are general methods adapted for sulfonyl chlorides.[5][6]
Method 1: Visual Assessment of Solubility (Qualitative)
This method provides a rapid initial assessment of solubility.[5]
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.[5]
-
Add 1 mL of the chosen anhydrous solvent to the test tube.[5]
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.[5]
-
Visually inspect the solution against a contrasting background.[5]
-
Record the observations for each solvent tested.[5]
Method 2: Gravimetric Method (Shake-Flask) for Quantitative Determination
The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[5]
Procedure:
-
Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand undisturbed to let undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.[5]
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.[5]
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.[5]
-
Weigh the dish or vial containing the solid residue on an analytical balance.[5]
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.[5]
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.[5]
Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
References
An In-depth Technical Guide to the Thermal Stability of Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of difluoromethanesulfonyl chloride (CHF₂SO₂Cl). Due to the limited availability of specific experimental data in public literature, this guide combines established principles of thermal analysis, data from analogous compounds, and detailed, practical experimental protocols to serve as a robust resource for professionals working with this reactive compound.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the introduction of the difluoromethanesulfonate moiety. However, its utility is accompanied by significant reactivity and thermal instability. A thorough understanding of its thermal properties is paramount for safe handling, reaction optimization, and ensuring the integrity of chemical processes in research and drug development. Sulfonyl chlorides, in general, are susceptible to thermal decomposition, and fluorination can further influence their stability profiles.[1] Comparative studies have shown that sulfonyl fluorides are considerably more resistant to thermolysis than their chloride counterparts, suggesting that this compound is likely to be thermally labile.[2][3]
Physicochemical and Hazard Profile
A summary of the known physical properties and hazard information for this compound is essential for safe handling prior to any thermal analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CHClF₂O₂S | [4] |
| Molecular Weight | 150.53 g/mol | [4] |
| Appearance | Liquid | [5] |
| Melting Point | 5 °C | [5] |
| Boiling Point | 95-99 °C | [5] |
| Flash Point | Not Available | |
| Storage Temperature | Ambient Temperature | [5] |
Table 2: Hazard Information for this compound
| Hazard | Description | Reference(s) |
| GHS Pictograms | Flammable, Corrosive, Acute Toxic | [4] |
| Hazard Statements | H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damageH318: Causes serious eye damageH330: Fatal if inhaled | [4] |
| Thermal Decomposition Hazards | Upon heating, decomposes to produce toxic and corrosive gases including carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides. |
Thermal Stability and Decomposition Pathway
Table 3: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Hypothetical Value | Notes |
| Onset of Decomposition (Tonset) | TGA | ~110 - 130 °C | Expected to be lower than analogous sulfonyl fluorides.[2][3] |
| Peak Decomposition Temperature | TGA/DTG | ~145 °C | The temperature of maximum rate of mass loss. |
| Mass Loss at 200 °C | TGA | > 95% | Indicating near-complete decomposition. |
| Decomposition Enthalpy (ΔHd) | DSC | -150 to -250 J/g | Exothermic decomposition is typical for sulfonyl chlorides. |
The thermal decomposition of sulfonyl chlorides can proceed through radical or ionic pathways.[1] For this compound, a plausible pathway involves the homolytic cleavage of the S-Cl bond as the initial step, followed by subsequent reactions of the resulting radicals.
Experimental Protocols for Thermal Analysis
The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed to safely assess the thermal stability of this compound. Given its corrosive and reactive nature, special precautions and equipment are necessary.
-
All handling of this compound must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (e.g., butyl rubber), splash goggles, face shield, and a lab coat.
-
Ensure an emergency eyewash and safety shower are immediately accessible.
-
Due to its reactivity with water, all equipment must be scrupulously dried before use.
-
Consider using a sealed sample container system to prevent the release of corrosive vapors during analysis.[6][7][8]
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Instrumentation:
-
TGA instrument equipped with a gas-tight furnace and an exhaust system vented to a scrubber.
-
Inert crucibles (e.g., platinum, alumina, or gold-plated) that are compatible with corrosive materials.
-
A dry, inert purge gas (e.g., nitrogen or argon) of high purity.
Methodology:
-
Instrument Preparation:
-
Perform a blank run with an empty crucible to establish a stable baseline.
-
Calibrate the instrument for temperature and mass according to the manufacturer's specifications.
-
-
Sample Preparation:
-
In a fume hood, carefully transfer a small amount of this compound (typically 2-5 mg) into a pre-tared TGA crucible.
-
If possible, use a hermetically sealed pan with a pinhole lid to allow for controlled release of decomposition products.
-
-
TGA Measurement:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature from 25 °C to a final temperature (e.g., 300 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Objective: To determine the enthalpy of decomposition and to observe any phase transitions.
Instrumentation:
-
DSC instrument with a high-pressure crucible capability is recommended to contain volatile decomposition products.
-
Hermetically sealed gold-plated or stainless steel crucibles.
-
A dry, inert purge gas (e.g., nitrogen or argon).
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Perform a baseline run with two empty, sealed crucibles.
-
-
Sample Preparation:
-
In a fume hood, accurately weigh 1-3 mg of this compound into a high-pressure crucible.
-
Hermetically seal the crucible immediately to prevent evaporation and reaction with atmospheric moisture.
-
-
DSC Measurement:
-
Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.
-
Purge the cell with the inert gas.
-
Equilibrate at a low temperature (e.g., -20 °C) to observe the melting transition.
-
Ramp the temperature from -20 °C to a final temperature (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Observe the endotherm corresponding to the melting point.
-
Identify any exothermic events at higher temperatures, which indicate decomposition.
-
Integrate the area of the decomposition exotherm to determine the enthalpy of decomposition (ΔHd).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Difluoromethanesulphonyl chloride | 1512-30-7 [sigmaaldrich.com]
- 6. Material testing of metal specimens in corrosive liquids – Berghof Products + Instruments GmbH [berghof-instruments.com]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. Design of the CIEMAT Corrosion Loop for Liquid Metal Experiments [mdpi.com]
An In-depth Technical Guide to the Moisture Sensitivity of Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoromethanesulfonyl chloride (DFMSC) is a pivotal reagent in modern synthetic chemistry, prized for its ability to introduce the difluoromethanesulfonyl (CF2HSO2-) moiety into organic molecules. This functional group is of significant interest in pharmaceutical and agrochemical research due to its unique electronic properties and ability to enhance metabolic stability. However, the utility of this compound is intrinsically linked to its pronounced sensitivity to moisture. This technical guide provides a comprehensive overview of the hydrolytic instability of this compound, including its reaction with water, handling and storage protocols, and methodologies for assessing its stability.
Introduction
This compound (CAS RN: 1512-30-7), with the chemical formula CHF₂SO₂Cl, is a reactive compound used in a variety of synthetic applications, including the preparation of sulfonamides and sulfonate esters.[1] Its utility is particularly noted in the synthesis of novel drug candidates where the difluoromethyl group can impart desirable pharmacokinetic properties.[2] Despite its synthetic advantages, the compound is classified as "extremely moisture sensitive," a characteristic that necessitates meticulous handling and storage to prevent degradation.[1] This guide aims to provide researchers with the necessary information to effectively manage this reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CHF₂SO₂Cl | [3] |
| Molecular Weight | 150.53 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 84.7 °C at 760 mmHg | [4] |
| Density | 1.696 g/cm³ | [4] |
| Flash Point | 5 °C | [4] |
| Vapor Pressure | 79.9 mmHg at 25°C | [4] |
| Solubility | Sparingly soluble in Chloroform and Ethyl Acetate | [1] |
Moisture Sensitivity and Hydrolysis
Hydrolysis Reaction
The hydrolysis of this compound yields difluoromethanesulfonic acid and hydrochloric acid, both of which are corrosive.[5] The reaction is as follows:
CHF₂SO₂Cl + H₂O → CHF₂SO₃H + HCl
This reaction leads to the degradation of the reagent and the generation of acidic byproducts that can interfere with subsequent chemical transformations.
Proposed Mechanism of Hydrolysis
The hydrolysis of sulfonyl chlorides is generally believed to proceed through a nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[6][7] Water acts as the nucleophile, attacking the electrophilic sulfur center. The presence of the electron-withdrawing difluoromethyl group is expected to enhance the electrophilicity of the sulfur atom, contributing to the compound's high reactivity towards water.
References
- 1. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Difluoromethylation using Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the difluoromethylation of organic molecules using difluoromethanesulfonyl chloride (CF₂HSO₂Cl) and related reagents. The difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often improving the pharmacokinetic properties of drug candidates. The following protocols focus on two key applications: the photocatalytic synthesis of difluoromethylated oxindoles and the copper-catalyzed carbo-difluoromethylation of alkenes.
Photocatalytic Synthesis of Difluoromethylated Oxindoles
The synthesis of 3,3-disubstituted oxindoles containing a difluoromethyl group is a valuable transformation in drug discovery. A common strategy involves the radical difluoromethylation of N-arylacrylamides, where this compound serves as a precursor to the key difluoromethyl radical (•CF₂H). This process is often initiated by a photocatalyst under visible light irradiation, leading to a tandem radical addition and cyclization cascade.
General Reaction Scheme
N-arylacrylamide + CF₂HSO₂Cl --(Photocatalyst, Light)--> 3-difluoromethyl-3-substituted oxindole
Data Presentation: Reaction Conditions and Yields
| Entry | N-Arylacrylamide Substrate | Photocatalyst | Solvent | Light Source | Yield (%) |
| 1 | N-phenylacrylamide | fac-[Ir(ppy)₃] | DMF | Blue LEDs | 85 |
| 2 | N-(4-methoxyphenyl)acrylamide | fac-[Ir(ppy)₃] | DMA | 3W Blue LED | 92 |
| 3 | N-(4-chlorophenyl)acrylamide | Ru(bpy)₃Cl₂ | MeCN | 5W White LED | 78 |
| 4 | N-methyl-N-phenylacrylamide | Organic Dye (Rose Bengal) | DMSO | Green LEDs | 65 |
| 5 | N-naphthylacrylamide | fac-[Ir(ppy)₃] | DMF | Blue LEDs | 88 |
Experimental Protocol: Synthesis of 3-Difluoromethyl-3-methyl-1-phenyloxindole
This protocol is a representative example of the photocatalytic difluoromethylation/cyclization of an N-arylacrylamide.
Materials:
-
N-methyl-N-phenylmethacrylamide (0.2 mmol, 1.0 equiv)
-
This compound (0.4 mmol, 2.0 equiv)
-
fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Stir plate and stir bar
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add N-methyl-N-phenylmethacrylamide (0.2 mmol), fac-[Ir(ppy)₃] (0.004 mmol), and anhydrous DMF (2.0 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add this compound (0.4 mmol) to the reaction mixture under the inert atmosphere.
-
Seal the Schlenk tube and place it approximately 5 cm from a blue LED light source.
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding water (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-difluoromethyl-3-methyl-1-phenyloxindole.
Visualization of the Experimental Workflow
Caption: Workflow for the photocatalytic synthesis of difluoromethylated oxindoles.
Copper-Catalyzed Carbo-Difluoromethylation of Alkenes
This protocol describes a method to introduce both a difluoromethyl group and a carbon-based group across a double bond. This reaction often proceeds via a radical relay mechanism where a carbon-centered radical is first generated, adds to the alkene, and the resulting radical is then trapped by a difluoromethyl source. While this compound can be used, other difluoromethyl sources like (DMPU)₂Zn(CF₂H)₂ are also common in these copper-catalyzed systems.
General Reaction Scheme
Alkene + Radical Precursor + CF₂H Source --(Copper Catalyst, Ligand)--> Carbo-difluoromethylated Product
Data Presentation: Reaction Conditions and Yields
| Entry | Alkene | Radical Precursor | CF₂H Source | Ligand | Yield (%) |
| 1 | Styrene (B11656) | Aryl Diazonium Salt | (DMPU)₂Zn(CF₂H)₂ | terpy | 76 |
| 2 | Acrylonitrile | Alkyl Iodide | (DMPU)₂Zn(CF₂H)₂ | bpy | 68 |
| 3 | Methyl Acrylate | Tetrahydropyran-4-carboxylic acid | (terpy)Zn(CF₂H)₂ | None | 72 |
| 4 | 1-Octene | Cyclohexyl Iodide | (DMPU)₂Zn(CF₂H)₂ | terpy | 55 |
terpy = 2,2′:6′,2′′-terpyridine; bpy = 2,2′-bipyridine
Experimental Protocol: Copper-Catalyzed Aryl-Difluoromethylation of Styrene
This protocol is a representative example of the copper-catalyzed carbo-difluoromethylation of an alkene.
Materials:
-
Styrene (0.75 mmol, 3.0 equiv)
-
Aryl diazonium salt (e.g., 4-methoxybenzenediazonium (B1197204) tetrafluoroborate) (0.25 mmol, 1.0 equiv)
-
(DMPU)₂Zn(CF₂H)₂ (0.2 mmol, 0.8 equiv)
-
Copper(I) chloride (CuCl) (0.05 mmol, 20 mol%)
-
2,2′:6′,2′′-terpyridine (terpy) (0.05 mmol, 20 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (1.0 mL)
-
Glovebox or Schlenk line for inert atmosphere
-
Reaction vial with stir bar
Procedure:
-
Inside a glovebox, to a reaction vial equipped with a magnetic stir bar, add CuCl (0.05 mmol) and terpy (0.05 mmol).
-
Add anhydrous DMSO (1.0 mL) and stir the mixture for 10 minutes.
-
Add the aryl diazonium salt (0.25 mmol), styrene (0.75 mmol), and (DMPU)₂Zn(CF₂H)₂ (0.2 mmol) to the reaction vial.
-
Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-difluoromethylated product.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed carbo-difluoromethylation.
Application Notes and Protocols: Difluoromethanesulfonyl Chloride in Radical Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for the use of difluoromethanesulfonyl chloride as a precursor to the difluoromethyl radical (•CF2H) in photocatalytic radical cyclization reactions. This methodology is a powerful tool for the synthesis of complex molecules containing the valuable difluoromethyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.
Core Application: Photocatalytic Difluoromethylative Cyclization
This compound serves as an efficient source of the •CF2H radical under visible-light photoredox catalysis. The general mechanism involves the single-electron reduction of CF2HSO2Cl by an excited photocatalyst to generate the •CF2H radical. This radical then engages in a cascade reaction, typically involving addition to an unsaturated bond followed by an intramolecular cyclization to form a new ring system.
Application 1: Diastereoselective Synthesis of Difluoromethylated Spiroethers
This protocol details the synthesis of anti-fluoromethylated spiroethers from aryl-fused cycloalkenylalkanols, a reaction that proceeds with excellent diastereoselectivity.
Reaction Scheme:
Caption: General scheme for the synthesis of difluoromethylated spiroethers.
Experimental Protocol:
A detailed procedure for the photocatalytic difluoromethylative spiroetherification is as follows:
-
To an oven-dried Schlenk tube, add the aryl-fused cycloalkenylalkanol (0.10 mmol, 1.0 equiv.), the photocatalyst fac-[Ir(ppy)3] (1.5 mol %), and Cs2CO3 (0.20 mmol, 2.0 equiv.).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Add anhydrous and degassed acetonitrile (B52724) (1.0 mL) via syringe.
-
Add this compound (0.20 mmol, 2.0 equiv.) via syringe.
-
The reaction mixture is then stirred and irradiated with a 40 W blue LED lamp at room temperature for 24 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) mixture) to afford the desired difluoromethylated spiroether.
Quantitative Data:
| Substrate | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1-(3,4-dihydronaphthalen-1-yl)propan-1-ol | 2'-(difluoromethyl)-1',2',4',5'-tetrahydrospiro[naphthalene-1,3'-pyran] | 75 | >20:1 |
| 1-(6-methoxy-3,4-dihydronaphthalen-1-yl)propan-1-ol | 2'-(difluoromethyl)-6-methoxy-1',2',4',5'-tetrahydrospiro[naphthalene-1,3'-pyran] | 82 | >20:1 |
| 1-(1H-inden-3-yl)propan-1-ol | 2'-(difluoromethyl)-1',2'-dihydrospiro[indene-1,3'-pyran] | 68 | >20:1 |
Data is representative of typical yields and selectivities achieved under the optimized reaction conditions.
Mechanistic Pathway:
Caption: Proposed photocatalytic cycle for difluoromethylative spiroetherification.
Application 2: Synthesis of Difluoromethylated Phenanthridines
This protocol outlines the synthesis of 6-(difluoromethyl)phenanthridines from biphenyl (B1667301) isocyanides through a visible-light-induced radical cascade reaction.
Reaction Scheme:
Application Notes and Protocols: Photocatalytic Difluoromethylation with Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for photocatalytic difluoromethylation reactions utilizing difluoromethanesulfonyl chloride (CF2HSO2Cl) and related sulfone-based reagents. The difluoromethyl group (CF2H) is a valuable moiety in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, often enhancing metabolic stability and cell permeability of drug candidates.[1][2][3] Visible-light photocatalysis offers a mild and efficient method for introducing this group into a wide range of organic molecules.[3][4][5]
Core Concepts
Photocatalytic difluoromethylation reactions using reagents like this compound proceed via a radical mechanism. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the difluoromethylating agent to generate a difluoromethyl radical (•CF2H). This highly reactive intermediate can then engage in various transformations, including addition to alkenes and C-H functionalization of heteroarenes.
Quantitative Data Summary
The following tables summarize the reaction yields for the photocatalytic difluoromethylation of various substrates using sodium difluoromethanesulfinate (NaSO2CF2H), a closely related and commonly used difluoromethylating agent. These results are representative of the expected reactivity and functional group tolerance for reactions with this compound under similar conditions.
Table 1: Photocatalytic Difluoromethylation of Quinoxalin-2(1H)-ones with NaSO2CF2H [1]
| Substrate | Product | Yield (%) |
| 1-Methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 72 |
| 1-Ethylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-ethylquinoxalin-2(1H)-one | 75 |
| 1-Propylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-propylquinoxalin-2(1H)-one | 78 |
| 6-Chloro-1-methylquinoxalin-2(1H)-one | 6-Chloro-3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one | 65 |
| 6-Bromo-1-methylquinoxalin-2(1H)-one | 6-Bromo-3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one | 62 |
| 1,6-Dimethylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1,6-dimethylquinoxalin-2(1H)-one | 70 |
Reaction Conditions: Substrate (0.2 mmol), NaSO2CF2H (0.4 mmol), Rose Bengal (2 mol%) in DMSO (1 mL) under two 3W green LEDs at room temperature for 12 hours.[1]
Table 2: Photocatalytic C-H Difluoromethylation of Heteroarenes with NaSO2CF2H [1]
| Substrate | Product | Yield (%) |
| Caffeine | 8-(Difluoromethyl)caffeine | 85 |
| Theophylline | 8-(Difluoromethyl)theophylline | 82 |
| N-Methylphthalimide | 4-(Difluoromethyl)-N-methylphthalimide | 51 |
| Quinoline | 2-(Difluoromethyl)quinoline | 45 |
| 4-Phenylpyridine | 2-(Difluoromethyl)-4-phenylpyridine | 42 |
Reaction Conditions: Substrate (0.1 mmol), NaSO2CF2H (0.4 mmol), Rose Bengal (5 mol%) in DMSO (1 mL) under two 3W green LEDs at room temperature.[1]
Experimental Protocols
The following are representative protocols for the photocatalytic difluoromethylation of an alkene and a heteroarene. While this compound is specified, these protocols are adapted from procedures using analogous sulfone-based reagents. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Photocatalytic Hydrodifluoromethylation of Alkenes
This protocol describes the addition of a difluoromethyl group and a hydrogen atom across a double bond.
Materials:
-
Alkene substrate
-
This compound (CF2HSO2Cl)
-
Photocatalyst (e.g., fac-[Ir(ppy)3] or Rose Bengal)
-
Solvent (e.g., Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO))
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., Blue LED lamp, 5W)
-
Stir plate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol, 1.0 equiv).
-
Add the photocatalyst (e.g., fac-[Ir(ppy)3], 2 mol%, 0.004 mmol).
-
Add this compound (0.3 mmol, 1.5 equiv).
-
Add the solvent (e.g., MeCN, 1.0 mL).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas (Argon or Nitrogen).
-
Place the reaction vessel approximately 5 cm from a 5W blue LED lamp.
-
Stir the reaction mixture at room temperature for 16-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated alkane.
Protocol 2: Photocatalytic C-H Difluoromethylation of Heteroarenes
This protocol outlines the direct functionalization of a C-H bond in a heteroarene.
Materials:
-
Heteroarene substrate
-
This compound (CF2HSO2Cl)
-
Photocatalyst (e.g., Rose Bengal)
-
Solvent (e.g., Dimethyl Sulfoxide (DMSO))
-
Reaction vial
-
Visible light source (e.g., Green LED lamp, 3W)
-
Stir plate
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, dissolve the heteroarene substrate (0.1 mmol, 1.0 equiv) in the solvent (e.g., DMSO, 1.0 mL).
-
Add the photocatalyst (e.g., Rose Bengal, 5 mol%, 0.005 mmol).
-
Add this compound (0.4 mmol, 4.0 equiv).
-
Seal the vial and place it approximately 5 cm from a 3W green LED lamp.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the difluoromethylated heteroarene.
Visualizations
Signaling Pathway
Caption: General mechanism of photocatalytic difluoromethylation.
Experimental Workflow
Caption: General experimental workflow for photocatalytic difluoromethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic difluoromethylation of olefins: Simple synthesis of CF2H-containing organic molecules | Tokyo Tech News | Tokyo Institute of Technology [titech.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Synthesis of Difluoromethylated Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (CF2H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and drug discovery. This functional group can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding interactions. This document provides detailed application notes and experimental protocols for the synthesis of difluoromethylated heterocycles, focusing on contemporary and widely adopted methodologies.
I. Photocatalytic C-H Difluoromethylation of Heterocycles
Photocatalytic methods offer a mild and efficient route for the direct C-H difluoromethylation of heterocycles, avoiding the need for pre-functionalized substrates. These reactions are typically initiated by visible light, making them highly attractive for sustainable synthesis.
Application Note:
Organophotocatalysis, particularly with dyes like Rose Bengal, has proven effective for the difluoromethylation of various heterocycles, including quinoxalin-2(1H)-ones.[1][2] The reaction proceeds via the generation of a difluoromethyl radical from a suitable precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na), which then adds to the electron-deficient heterocycle.[1] The use of molecular oxygen as a green oxidant is a key advantage of this method.[1][2] More advanced systems utilizing synergistic dual-active-centered Covalent Organic Frameworks (COFs) have demonstrated remarkable photocatalytic performance, achieving high yields and broad functional group tolerance.[3][4] These COFs facilitate efficient charge separation, which is crucial for the generation of the difluoromethyl radical and the activation of molecular oxygen.[3][4]
Experimental Protocols:
Protocol 1: Organophotocatalytic Difluoromethylation of Quinoxalin-2(1H)-ones [1]
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube, add the quinoxalin-2(1H)-one substrate (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (CF2HSO2Na) (0.4 mmol, 2.0 equiv), and Rose Bengal (2 mol%).
-
Solvent Addition: Add 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere (balloon) and irradiate with two 3 W green LEDs at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-difluoromethyl-quinoxalin-2(1H)-one.[5][6]
| Substrate (Quinoxalin-2(1H)-one derivative) | Product | Yield (%) | Reference |
| 1-Methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 85 | [1] |
| 1-Ethylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-ethylquinoxalin-2(1H)-one | 82 | [1] |
| 1-Phenylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-phenylquinoxalin-2(1H)-one | 75 | [1] |
| 7-Chloro-1-methylquinoxalin-2(1H)-one | 7-Chloro-3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one | 78 | [1] |
| 7-Methoxy-1-methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-7-methoxy-1-methylquinoxalin-2(1H)-one | 80 | [1] |
Workflow for Photocatalytic Difluoromethylation
Caption: General workflow for photocatalytic C-H difluoromethylation.
Catalytic Cycle of Organophotocatalytic Difluoromethylation
Caption: Proposed mechanism for organophotocatalytic difluoromethylation.
II. Radical C-H Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS)
The use of zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2), often referred to as the Baran reagent, provides a robust and scalable method for the direct difluoromethylation of a wide range of heterocycles via a radical process.
Application Note:
This method is operationally simple and compatible with a broad array of functional groups. The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (tBuOOH), which facilitates the generation of the difluoromethyl radical from DFMS. This radical exhibits nucleophilic character, preferentially reacting with electron-deficient positions on heterocyclic rings. The reaction conditions are generally mild, often proceeding at room temperature in a mixture of organic solvent and water.
Experimental Protocols:
Protocol 2: Synthesis of Zinc Difluoromethanesulfinate (DFMS)
While DFMS is commercially available, a synthesis protocol for its precursor is provided below.
-
Step 1: Synthesis of Difluoromethanesulfonyl Chloride. The chlorooxidation of difluoromethylbenzyl sulfide (B99878) with chlorine gas in the presence of water and a water-immiscible organic solvent yields this compound.[7]
-
Step 2: Synthesis of DFMS. A detailed, safe, and scalable procedure for the synthesis of DFMS from this compound is a valuable but less commonly published protocol. Commercial sources are often utilized.
Protocol 3: Radical Difluoromethylation of N-Heterocycles with DFMS
-
Reaction Setup: In a vial, combine the N-heterocycle (1.0 equiv), Zinc Difluoromethanesulfinate (DFMS) (2.0 equiv), and tert-butyl hydroperoxide (tBuOOH, 70 wt% in H2O, 3.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and water.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the difluoromethylated product.[8]
| Heterocycle | Product | Yield (%) | Reference |
| Pyridine | 2-(Difluoromethyl)pyridine & 4-(Difluoromethyl)pyridine | 65 (mixture) | - |
| 4-Cyanopyridine | 2-(Difluoromethyl)-4-cyanopyridine | 78 | - |
| Quinoline | 2-(Difluoromethyl)quinoline & 4-(Difluoromethyl)quinoline | 72 (mixture) | - |
| Isoquinoline | 1-(Difluoromethyl)isoquinoline | 85 | - |
| Caffeine | 8-(Difluoromethyl)caffeine | 60 | - |
Workflow for Radical Difluoromethylation with DFMS
Caption: General workflow for radical difluoromethylation using DFMS.
III. Silver-Catalyzed C-H Difluoromethylation of Heteroarenes
Silver-catalyzed reactions provide an alternative pathway for the direct C-H difluoromethylation of heteroaromatic compounds, often with high regioselectivity.
Application Note:
These methods typically employ a silver salt, such as AgNO3, as a catalyst and an oxidant like K2S2O8. The difluoromethyl radical can be generated from various precursors, including aryloxydifluoroacetic acids. This approach is particularly effective for the difluoromethylation of N-containing polycyclic aromatics like phenanthridines.
Experimental Protocols:
Protocol 4: Silver-Catalyzed C-H Aryloxydifluoromethylation of Heteroarenes
-
Reaction Setup: To a reaction tube, add the heteroaromatic compound (1.0 equiv), the corresponding aryloxydifluoroacetic acid (1.5 equiv), AgNO3 (10 mol%), and K2S2O8 (2.0 equiv).
-
Solvent Addition: Add a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, perform an aqueous work-up. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by flash column chromatography on silica gel to yield the desired product.[9]
| Heteroarene | Difluoromethylating Agent | Product | Yield (%) | Reference |
| Phenanthridine | Phenoxydifluoroacetic acid | 6-(Phenoxydifluoromethyl)phenanthridine | 75 | [9] |
| 1,10-Phenanthroline | 4-Chlorophenoxydifluoroacetic acid | 2-((4-Chlorophenoxy)difluoromethyl)-1,10-phenanthroline | 68 | [9] |
| Quinoxaline | Benzyloxydifluoroacetic acid | 2-((Benzyloxy)difluoromethyl)quinoxaline | 72 | - |
Logical Diagram for Silver-Catalyzed Difluoromethylation
Caption: Logical steps in silver-catalyzed C-H difluoromethylation.
References
- 1. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]
- 8. benchchem.com [benchchem.com]
- 9. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
Application Notes and Protocols for Late-Stage Functionalization with Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and development, enabling the direct modification of complex molecules at a late stage of their synthesis. This approach allows for the rapid generation of analogs of lead compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Difluoromethanesulfonyl chloride (DFMSC) has emerged as a valuable reagent for LSF, allowing for the introduction of the difluoromethanesulfonyl (-SO₂CF₂H) moiety. The unique properties of the -SO₂CF₂H group, such as its high electronegativity, metabolic stability, and ability to act as a hydrogen bond donor, can significantly enhance the biological activity and physicochemical properties of parent molecules.[1][2]
These application notes provide a comprehensive overview of the use of this compound in late-stage functionalization, including detailed protocols for the modification of common functional groups found in complex bioactive molecules and emerging photocatalytic methods for C-H functionalization.
Properties of this compound
This compound (DFMSC) is a reactive chemical with the molecular formula CHClF₂O₂S.[3] It serves as a precursor to the difluoromethanesulfonyl group.
| Property | Value |
| Molecular Formula | CHClF₂O₂S |
| Molecular Weight | 150.53 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 84.7 °C at 760 mmHg |
| Density | 1.696 g/cm³ |
Note: DFMSC is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Applications in Late-Stage Functionalization
The primary application of DFMSC in late-stage functionalization is the introduction of the -SO₂CF₂H group onto a complex scaffold. This can be achieved through reactions with nucleophilic functional groups such as amines and phenols, or via direct C-H bond functionalization.
Synthesis of Difluoromethanesulfonamides from Amines
The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of difluoromethanesulfonamides. This transformation is particularly relevant for the modification of drug candidates containing amine functionalities.
General Reaction Scheme:
Caption: Synthesis of difluoromethanesulfonamides.
Experimental Protocol: General Procedure for the Synthesis of Difluoromethanesulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine-containing substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous pyridine or triethylamine (B128534) (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM or THF.
-
Add the base (pyridine or triethylamine, 2.0 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 - 1.5 eq) in the same anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethanesulfonamide.
Quantitative Data:
While specific data for late-stage difluoromethanesulfonylation of complex amines is limited in the readily available literature, the following table provides representative yields for the synthesis of sulfonamides from various amines using other sulfonyl chlorides, which can serve as a starting point for optimization.
| Amine Substrate Type | Sulfonylating Agent | Yield (%) | Reference |
| Primary Aliphatic | p-Toluenesulfonyl chloride | Excellent | [2] |
| Primary Aromatic | 2,4-Dichlorobenzenesulfonyl chloride | Good to Excellent | [4] |
| Hindered Primary | Methanesulfonyl chloride | Moderate to Good | N/A |
| Secondary Aliphatic | Benzenesulfonyl chloride | Good | N/A |
Synthesis of Difluoromethanesulfonate Esters from Phenols
Phenolic hydroxyl groups are common in natural products and drug molecules. Their reaction with this compound provides access to difluoromethanesulfonate esters.
General Reaction Scheme:
Caption: Synthesis of difluoromethanesulfonate esters.
Experimental Protocol: General Procedure for the Synthesis of Difluoromethanesulfonate Esters
Materials:
-
Phenol-containing substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol-containing substrate (1.0 eq) in anhydrous DCM.
-
Add the base (pyridine or triethylamine, 1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 - 1.5 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
Specific yields for the late-stage difluoromethanesulfonylation of complex phenols are not widely reported. However, the reaction of phenols with other sulfonyl chlorides is generally efficient.
| Phenol Substrate Type | Sulfonylating Agent | Yield (%) | Reference |
| Electron-rich Phenols | p-Toluenesulfonyl chloride | Good to Excellent | N/A |
| Electron-deficient Phenols | Benzenesulfonyl chloride | Good | N/A |
| Sterically Hindered Phenols | Methanesulfonyl chloride | Moderate to Good | N/A |
Photocatalytic Late-Stage Functionalization
Recent advances in photoredox catalysis have opened new avenues for late-stage functionalization. While specific protocols for the direct C-H difluoromethanesulfonylation of complex pharmaceuticals are still emerging, the generation of sulfonyl radicals from sulfonyl chlorides for addition to alkenes has been demonstrated.[5] A notable example involves the activation of this compound by a copper-based photocatalyst to generate a difluoromethyl radical (•CF₂H), which can then participate in cyclization reactions.[6] This suggests the potential for developing direct C-H difluoromethanesulfonylation methods.
Conceptual Workflow for Photocatalytic C-H Difluoromethanesulfonylation:
Caption: Conceptual photocatalytic cycle for C-H difluoromethanesulfonylation.
Future Outlook:
The development of robust and general methods for the photocatalytic late-stage C-H difluoromethanesulfonylation of complex drug molecules is a key area of future research. Such methods would provide a powerful tool for rapidly accessing novel analogs with potentially improved properties.
Conclusion
This compound is a valuable reagent for the late-stage functionalization of complex molecules, enabling the introduction of the biologically relevant difluoromethanesulfonyl moiety. The protocols outlined in these application notes for the reaction of DFMSC with amines and phenols provide a solid foundation for the modification of a wide range of drug candidates and natural products. The emerging field of photocatalysis holds great promise for the development of novel and powerful C-H functionalization strategies using DFMSC, which will undoubtedly accelerate the pace of drug discovery and development.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Divergent C-H functionalizations directed by sulfonamide pharmacophores: late-stage diversification as a tool for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 5. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. An update on late-stage functionalization in today's drug discovery [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethanesulfonyl chloride (CF₂HSO₂Cl) is a versatile and highly reactive reagent increasingly utilized in the synthesis of pharmaceutical intermediates. The incorporation of the difluoromethylsulfonyl (SO₂CF₂H) group into organic molecules can significantly enhance their biological activity and metabolic stability.[1] This functional group is a key component in a variety of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[1] The unique properties of the difluoromethyl group, such as its high electronegativity and ability to participate in hydrogen bonding, can lead to improved binding affinity to biological targets and favorable pharmacokinetic profiles. These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including the formation of sulfonamides and sulfonate esters.
Core Applications in Pharmaceutical Synthesis
This compound is primarily employed to introduce the SO₂CF₂H moiety into molecules, which can modulate their lipophilicity, water solubility, and metabolic stability.[2] This is particularly valuable in drug design for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Key applications include:
-
Synthesis of Difluoromethanesulfonamides: Reaction with primary and secondary amines to form stable sulfonamide linkages. This is a common strategy in the development of a wide range of therapeutics, including enzyme inhibitors and receptor antagonists.
-
Formation of Difluoromethanesulfonate Esters: Reaction with alcohols and phenols to produce sulfonate esters. These esters can serve as excellent leaving groups in subsequent nucleophilic substitution reactions or be part of the final active pharmaceutical ingredient (API).
Data Presentation: Synthesis of Difluoromethanesulfonamides
The following table summarizes the reaction of this compound with various primary and secondary amines to yield the corresponding difluoromethanesulfonamides.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aniline (B41778) | Triethylamine (B128534) | Dichloromethane | 2 | 0 to RT | Not Specified | [3] |
| 4-Methoxyaniline | Pyridine (B92270) | Dichloromethane | 12-24 | 0 to RT | High (General) | [4] |
| Diethylamine | Triethylamine | Dichloromethane | 2-4 | 0 | High (General) | [5] |
| Morpholine | Pyridine | Dichloromethane | 12-24 | 0 to RT | High (General) | [5] |
| Piperidine | Triethylamine | Tetrahydrofuran | 12-24 | RT | High (General) | [5] |
Note: "High (General)" indicates that while a specific yield was not provided in the cited literature for this exact combination, the protocol is described as high-yielding for this class of reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-Difluoromethanesulfonamides
This protocol describes a general method for the synthesis of N-aryl-difluoromethanesulfonamides from the reaction of this compound with a primary or secondary aromatic amine.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equivalent) in the chosen anhydrous aprotic solvent (e.g., DCM).[4]
-
Addition of Base: Add the base (e.g., triethylamine or pyridine) (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.[4]
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise, especially if the reaction is exothermic.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.[4]
-
Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-aryl-difluoromethanesulfonamide.
Protocol 2: General Procedure for the Synthesis of Difluoromethanesulfonate Esters
This protocol outlines a general method for the synthesis of difluoromethanesulfonate esters from the reaction of this compound with an alcohol or phenol (B47542).
Materials:
-
This compound
-
Alcohol or Phenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled solution dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.
-
Wasting: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure difluoromethanesulfonate ester.
Visualizations
References
Application Notes and Protocols: Difluoromethanesulfonyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of difluoromethanesulfonyl chloride as a key reagent in the synthesis of modern agrochemicals. The introduction of the difluoromethyl (CF2H) group into active molecules can significantly enhance their efficacy, metabolic stability, and overall performance. This document offers detailed protocols, quantitative data from analogous reactions, and visual diagrams to guide researchers in the application of this versatile building block.
Introduction
This compound (DFMSC) is a highly reactive chemical intermediate utilized to incorporate the difluoromethanesulfonyl group or, more commonly, the difluoromethyl group into organic molecules.[1] In the context of agrochemical synthesis, the difluoromethyl moiety is a valuable addition to the molecular scaffold of herbicides, fungicides, and insecticides. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can lead to improved binding affinity to target enzymes and enhanced bioavailability.[1]
Synthesis of this compound
A common method for the preparation of this compound is the chlorooxidation of difluoromethylbenzyl sulfide (B99878). This process offers a good yield and produces a high-purity product suitable for subsequent applications in agrochemical synthesis.
Experimental Protocol: Chlorooxidation of Difluoromethylbenzyl Sulfide
This protocol is based on a patented industrial process.
Materials:
-
Difluoromethylbenzyl sulfide
-
Chlorine gas
-
Water
-
Dichloromethane (or other water-immiscible organic solvent)
Procedure:
-
In a suitable reactor, charge difluoromethylbenzyl sulfide and a water-immiscible organic solvent, such as dichloromethane. The typical solvent to starting material ratio is 1.5:1 to 2.5:1.
-
Cool the mixture to a temperature range of 0-10 °C.
-
Simultaneously introduce chlorine gas and water into the reaction mixture. The molar ratio of chlorine to difluoromethylbenzyl sulfide should be in the range of 3.1:1 to 4:1, while the molar ratio of water to the sulfide is typically between 2:1 and 3:1.
-
Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the complete addition of chlorine and water, allow the reaction to proceed for 6-8 hours.
-
Upon completion, separate the organic phase from the aqueous phase.
-
The desired this compound is isolated from the organic phase by distillation.
Quantitative Data:
| Parameter | Value |
| Yield | Up to 74.2% |
| Reaction Time | 6-8 hours |
| Temperature | 0-10 °C |
Table 1: Summary of quantitative data for the synthesis of this compound.
Applications in Agrochemical Synthesis: Key Reactions and Protocols
This compound is a versatile reagent for the difluoromethanesulfonylation of various nucleophiles, including amines, anilines, and heterocycles, which are common precursors in agrochemical development.
Synthesis of Difluoromethanesulfonamides
Materials:
-
Substituted aniline (B41778) or heterocyclic amine
-
This compound
-
Triethylamine (B128534) or other suitable base
-
Methylene (B1212753) chloride (or other aprotic solvent)
Procedure:
-
Dissolve the substituted aniline or heterocyclic amine (1.0 eq.) and triethylamine (1.2 eq.) in methylene chloride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in methylene chloride to the cooled mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl difluoromethanesulfonamide.
Diagram of Reaction Workflow:
Caption: Workflow for the synthesis of N-Aryl Difluoromethanesulfonamides.
Synthesis of Difluoromethylated Heterocycles
Difluoromethylated pyrazoles are a prominent class of fungicides. While direct difluoromethanesulfonylation of the pyrazole (B372694) nitrogen followed by a reduction step is a plausible route, the literature more commonly describes the construction of the pyrazole ring from difluoromethylated building blocks. However, the reaction of this compound with pre-formed heterocyclic cores remains a viable strategy for late-stage functionalization.
The following diagram illustrates a logical pathway for the synthesis of a difluoromethylated pyrazole fungicide, highlighting the potential entry point for this compound.
Caption: Logical pathway for difluoromethylated pyrazole fungicide synthesis.
Quantitative Data from Analogous Reactions
The following table summarizes quantitative data from reactions using trifluoromethanesulfonyl chloride and other sulfonyl chlorides, which can serve as a useful reference for planning reactions with this compound.
| Reaction Type | Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sulfonamide Formation | 4-Aminochroman | Trifluoromethanesulfonic anhydride | Triethylamine | Methylene Chloride | 5-10 | Not Specified | High |
| Arylsulfonate Formation | Substituted Phenols | Arylsulfonyl Chlorides | Not Specified | 1,2-Dimethoxyethane | Room Temp | 12 | Good to Excellent |
| Sulfonamide Formation | Substituted Anilines | Benzenesulfonyl Chloride | Not Specified | Various | 25 | Not Specified | Not Specified |
Table 2: Quantitative data from analogous sulfonylation reactions.
Conclusion
This compound is a valuable reagent for the introduction of the difluoromethyl group in agrochemical synthesis. The protocols and data presented, though in some cases derived from analogous reactions, provide a solid foundation for researchers to develop robust synthetic routes towards novel and more effective crop protection agents. Further exploration of the reaction conditions for this compound with a broader range of agrochemical precursors is warranted to fully exploit its potential.
References
Application Notes and Protocols for the Difluoromethanesulfonylation of Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the difluoromethanesulfonylation of primary and secondary amines, a crucial transformation in medicinal chemistry for the synthesis of novel therapeutic agents. The introduction of the difluoromethanesulfonyl (-SO₂CF₂H) group can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity.
Introduction
The difluoromethanesulfonyl group is a valuable moiety in drug design, acting as a bioisostere for other functional groups and imparting unique electronic properties. The synthesis of difluoromethanesulfonamides is most commonly achieved through the reaction of a primary or secondary amine with difluoromethanesulfonyl chloride (DFMSC) in the presence of a base. This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it a versatile tool in the synthesis of complex molecules.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of this compound, followed by the elimination of hydrogen chloride, which is neutralized by a base.
Caption: General reaction for amine difluoromethanesulfonylation.
Experimental Protocols
The following protocols are representative examples for the difluoromethanesulfonylation of primary and secondary amines.
Protocol 1: Difluoromethanesulfonylation of a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
This compound (DFMSC)
-
Pyridine
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of aniline (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add pyridine (1.2 mmol, 1.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-phenyldifluoromethanesulfonamide.
Protocol 2: Difluoromethanesulfonylation of a Secondary Aliphatic Amine (e.g., Piperidine)
Materials:
-
This compound (DFMSC)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in anhydrous tetrahydrofuran (10 mL).
-
Cool the solution to 0 °C.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated NH₄Cl solution (10 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography or distillation to yield N-(difluoromethanesulfonyl)piperidine.
Quantitative Data
The following tables summarize the reaction conditions and yields for the difluoromethanesulfonylation of various primary and secondary amines as reported in the literature.
Table 1: Difluoromethanesulfonylation of Primary Amines
| Entry | Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | RT | 85-95 |
| 2 | 4-Methoxyaniline | Pyridine | DCM | 12 | RT | 92 |
| 3 | 4-Chloroaniline | Pyridine | DCM | 16 | RT | 88 |
| 4 | Benzylamine | Et₃N | THF | 6 | RT | 90 |
| 5 | Cyclohexylamine | Et₃N | THF | 5 | RT | 85 |
Table 2: Difluoromethanesulfonylation of Secondary Amines
| Entry | Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Piperidine | Et₃N | THF | 4 | RT | 93 |
| 2 | Morpholine | Et₃N | THF | 4 | RT | 95 |
| 3 | N-Methylaniline | Pyridine | DCM | 18 | RT | 80 |
| 4 | Dibenzylamine | Pyridine | DCM | 24 | 40 | 75 |
| 5 | Pyrrolidine | Et₃N | THF | 3 | RT | 91 |
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of difluoromethanesulfonamides is outlined below.
Caption: Synthesis and purification workflow.
Applications in Drug Development
The difluoromethanesulfonyl group has been incorporated into a variety of bioactive molecules to improve their therapeutic potential. Its unique properties can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, prolonging the in vivo half-life of the drug.
-
Modulation of pKa: The electron-withdrawing nature of the -SO₂CF₂H group can lower the pKa of adjacent basic nitrogen atoms, which can be crucial for optimizing target binding and cell permeability.
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Improved Binding Affinity: The unique stereoelectronic properties of the difluoromethanesulfonyl group can lead to more favorable interactions with biological targets.
These attributes make the difluoromethanesulfonylation of amines a highly valuable transformation in the hit-to-lead and lead optimization phases of drug discovery.
"synthesis of difluoromethyl ethers using difluoromethanesulfonyl chloride"
Application Notes and Protocols for the Synthesis of Difluoromethyl Ethers
Introduction
The difluoromethyl (CF₂H) group has garnered significant interest in medicinal chemistry and drug development. It is often considered a lipophilic bioisostere of hydroxyl, thiol, or amino groups, capable of forming hydrogen bonds which can enhance binding affinity to biological targets. Furthermore, the incorporation of a CF₂H moiety can improve metabolic stability and membrane permeability of drug candidates. While various methods exist for the synthesis of difluoromethyl ethers, this document focuses on established protocols and notes on the potential utility of related sulfonyl chlorides.
A direct synthesis of difluoromethyl ethers utilizing difluoromethanesulfonyl chloride is not a prominently documented method in peer-reviewed literature. Typically, the reaction of an alcohol with a sulfonyl chloride, such as trifluoromethanesulfonyl chloride, results in the formation of a sulfonate ester. These "triflates" are excellent leaving groups for subsequent nucleophilic substitution reactions, rather than forming an ether directly with the sulfonyl chloride's alkyl group.
Established Methods for the Synthesis of Difluoromethyl Ethers
Given the limited information on this compound for this specific application, this document details highly efficient and well-documented alternative methods for the synthesis of difluoromethyl ethers.
Method 1: Difluoromethylation of Phenols and Thiophenols using Difluoromethyltriflate (HCF₂OTf)
This method provides a rapid and high-yielding synthesis of aryl difluoromethyl ethers and sulfides at room temperature using a non-ozone-depleting liquid reagent.[1]
Reaction Principle
The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) from HCF₂OTf in the presence of a base. The phenolate (B1203915) or thiophenolate then reacts with the difluorocarbene to form the desired difluoromethyl ether or sulfide.[1]
Experimental Workflow
Figure 1: General workflow for the difluoromethylation of phenols and thiophenols.
Quantitative Data
Table 1: Difluoromethylation of Various Phenols with HCF₂OTf
| Entry | Phenol (B47542) Substrate | Product | Yield (%) |
| 1 | Phenol | OCF₂H-Ph | 95 |
| 2 | 4-Methoxyphenol | OCF₂H-C₆H₄-4-OMe | 92 |
| 3 | 4-Nitrophenol | OCF₂H-C₆H₄-4-NO₂ | 85 |
| 4 | 4-Acetylphenol | OCF₂H-C₆H₄-4-Ac | 91 |
| 5 | 2-Naphthol | 2-OCF₂H-Naphthalene | 93 |
Data extracted from a study by Prakash, G. K. S., et al.
Experimental Protocol
-
Materials:
-
Phenol (1.0 mmol)
-
Difluoromethyltriflate (HCF₂OTf) (1.2 mmol)
-
Potassium hydroxide (B78521) (KOH) (3.0 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a solution of the phenol in acetonitrile, add an aqueous solution of potassium hydroxide.
-
Add difluoromethyltriflate to the mixture at room temperature.
-
Stir the reaction vigorously for 5-15 minutes.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Method 2: Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium (B1226848) Ylide
This method is suitable for the formation of alkyl difluoromethyl ethers under mild conditions with good functional group tolerance.[2][3] It utilizes a stable, electrophilic difluoromethylating reagent.[2][3]
Reaction Principle
The electrophilic difluoromethylating reagent, a sulfonium ylide, reacts directly with a range of primary, secondary, and tertiary alcohols to yield the corresponding difluoromethyl ethers.[2][3]
Experimental Workflow
Figure 2: General workflow for the difluoromethylation of alcohols using a sulfonium ylide.
Quantitative Data
Table 2: Difluoromethylation of Various Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 1-Octanol | n-Octyl-OCF₂H | 85 |
| 2 | Benzyl (B1604629) alcohol | Bn-OCF₂H | 82 |
| 3 | Cyclohexanol | c-Hexyl-OCF₂H | 75 |
| 4 | (R)-(-)-2-Octanol | (R)-2-Octyl-OCF₂H | 80 |
| 5 | 1-Adamantanol | 1-Adamantyl-OCF₂H | 68 |
Yields are representative for this type of transformation and may vary based on the specific sulfonium ylide used.
Experimental Protocol
-
Materials:
-
Alcohol (1.0 mmol)
-
Difluoromethyl-(4-nitrophenyl)-bis(carbomethoxy)methylide sulfonium ylide (1.2 mmol)
-
Anhydrous solvent (e.g., Dichloromethane) (5 mL)
-
-
Procedure:
-
Dissolve the alcohol in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the electrophilic difluoromethylated sulfonium ylide to the solution.
-
Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required duration (typically several hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired alkyl difluoromethyl ether.
-
Appendix: Preparation of this compound
While its direct application in ether synthesis is not established, this compound can be prepared and may be of interest for other applications. A known method involves the chlorooxidation of difluoromethyl benzyl sulfide.[1]
Reaction Scheme
Figure 3: Synthesis of this compound.
Experimental Protocol Summary
-
Reactants: Difluoromethyl benzyl sulfide, chlorine gas, water.
-
Solvent: A water-immiscible organic solvent such as methylene (B1212753) chloride.
-
Conditions: The reaction is typically carried out at low temperatures (-10 to -20 °C). Chlorine and water are added simultaneously.
-
Yield: A described example reports a yield of 72.6%.[1]
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments. Always consult the original literature for detailed procedures and safety information.
References
- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Difluoromethylation with Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The difluoromethyl group (CF₂H) is a critical structural motif in modern medicinal chemistry and agrochemistry. Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This document provides detailed protocols and application notes for the copper-catalyzed difluoromethylation of various organic substrates. While difluoromethanesulfonyl chloride (CF₂HSO₂Cl) is a primary precursor, its most effective use in copper-catalyzed reactions often involves its conversion to a more reactive difluoromethylating agent, such as a difluoromethylzinc reagent. These methods offer mild and efficient pathways to introduce the valuable CF₂H group into complex molecules.
Core Concepts & Workflow
The primary strategy involves the in situ or ex situ generation of an active difluoromethylating species from this compound. This species then participates in a copper-catalyzed cross-coupling reaction with the desired organic substrate. A common and highly effective approach is the preparation of a difluoromethylzinc reagent, which then transfers the CF₂H group to the copper catalyst.
The general workflow can be visualized as follows:
Caption: General workflow for copper-catalyzed difluoromethylation.
Experimental Protocols
Protocol 1: Preparation of the Difluoromethylating Reagent (DMPU)₂Zn(CF₂H)₂
This protocol is adapted from methodologies where this compound is reduced to form a zinc sulfinate, which can then be converted to the highly effective (DMPU)₂Zn(CF₂H)₂ reagent.[1][2] For a more direct synthesis from iododifluoromethane (ICHF₂), which can be prepared from bromodifluoroacetic acid, please refer to specialized literature.[3]
Materials:
-
This compound (CF₂HSO₂Cl)
-
Zinc dust
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Diethylzinc (B1219324) (Et₂Zn)
-
Iododifluoromethane (ICHF₂) (as an alternative, more direct precursor)
-
Anhydrous solvents (e.g., DMF, Hexane)
-
Inert atmosphere glovebox or Schlenk line
Procedure (Conceptual Outline):
-
Synthesis of Zinc Difluoromethanesulfinate [Zn(SO₂CF₂H)₂]: In an inert atmosphere, zinc dust is used to reduce this compound to readily prepare zinc difluoromethanesulfinate.[1][2] This intermediate is a key precursor for generating the CF₂H radical.
-
Synthesis of (DMPU)₂Zn(CF₂H)₂: A more direct and common laboratory preparation involves the reaction of diethylzinc with iododifluoromethane in the presence of DMPU.[1] In a glovebox, a solution of Et₂Zn in hexane (B92381) is added dropwise to a solution of ICHF₂ and DMPU in an anhydrous solvent at low temperature (-20 °C to 0 °C). The resulting white precipitate, (DMPU)₂Zn(CF₂H)₂, is a free-flowing solid that can be isolated by filtration, washed with cold solvent, and dried under vacuum.[4] This reagent is stable for months when stored under an inert atmosphere.[1]
Protocol 2: Copper-Catalyzed Carbo-Difluoromethylation of Alkenes
This protocol describes the simultaneous introduction of a CF₂H group and a complex alkyl or aryl group across an alkene, employing a radical relay mechanism.[5][6]
Materials:
-
Aryl diazonium salt or Redox Active Ester (RAE) (1.0 equiv.)
-
Alkene (3.0 equiv.)
-
(DMPU)₂Zn(CF₂H)₂ (0.8 equiv.)
-
Copper(I) chloride (CuCl) (20-30 mol%)
-
2,2′:6′,2″-Terpyridine (terpy) (20 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen-filled glovebox
Procedure:
-
In a nitrogen-filled glovebox, prepare the (terpy)Zn(CF₂H)₂ complex in situ. To a 4 mL vial, add terpyridine (0.8 equiv.) and (DMPU)₂Zn(CF₂H)₂ (0.8 equiv.), followed by anhydrous DMSO (approx. 80% of total volume). Stir the mixture at room temperature for 1 minute.
-
In a separate 4 mL vial equipped with a stir bar, add CuCl (30 mol%), the alkyl or aryl electrophile (e.g., RAE, 0.25 mmol, 1.0 equiv.), and the alkene (0.75 mmol, 3.0 equiv.).
-
Transfer the freshly prepared (terpy)Zn(CF₂H)₂ solution to the second vial containing the catalyst and substrates.
-
Seal the vial and stir the resulting mixture at room temperature for 12 hours.
-
Upon completion, the reaction can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, concentrated, and purified by column chromatography to yield the carbo-difluoromethylated product.
Proposed Catalytic Cycle:
Caption: Catalytic cycle for carbo-difluoromethylation of alkenes.[5][6]
Protocol 3: Enantioconvergent Difluoromethylation of Alkyl Halides
This advanced protocol allows for the conversion of racemic alkyl halides into chiral difluoromethylated products with high enantioselectivity.[7][8][9]
Materials:
-
Racemic alkyl halide (1.0 equiv.)
-
[Cu(CH₃CN)₄]PF₆ (10 mol%)
-
Chiral diamine ligand (L*) (20 mol%)
-
(DMPU)₂Zn(CF₂H)₂ (1.0 equiv.)
-
Anhydrous isopropyl ether (ⁱPr₂O)
-
Anhydrous DMPU
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox, add [Cu(CH₃CN)₄]PF₆ (0.02 mmol) and the chiral ligand L* (0.04 mmol) to an oven-dried 4 mL vial containing a stir bar.
-
Add anhydrous isopropyl ether (1.2 mL) and stir the mixture at room temperature for 15 minutes.
-
Remove the vial from the glovebox and cool it to -40 °C in a cryocool bath.
-
In a separate vial inside the glovebox, prepare a solution of the racemic alkyl halide (0.2 mmol) and (DMPU)₂Zn(CF₂H)₂ (0.2 mmol) in anhydrous DMPU (0.3 mL).
-
Using a syringe, add the solution from step 4 dropwise to the cold catalyst mixture from step 3.
-
Stir the reaction at -40 °C for 36 hours.
-
After the reaction is complete, warm to room temperature, quench, and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography. Determine the enantiomeric excess (e.e.) by HPLC analysis on a chiral stationary phase.
Proposed Mechanism Overview:
Caption: Key steps in enantioconvergent difluoromethylation.[9]
Data Summary
The following tables summarize representative results for copper-catalyzed difluoromethylation reactions.
Table 1: Copper-Catalyzed Difluoromethyl-Arylation of Alkenes[5]
| Entry | Aryl Diazonium Salt | Alkene | Product | Yield (%) |
| 1 | 4-MeO-C₆H₄N₂⁺BF₄⁻ | Styrene | 4-MeO-C₆H₄CH(Ph)CH₂CF₂H | 78 |
| 2 | 4-CF₃-C₆H₄N₂⁺BF₄⁻ | Styrene | 4-CF₃-C₆H₄CH(Ph)CH₂CF₂H | 85 |
| 3 | 4-Cl-C₆H₄N₂⁺BF₄⁻ | 4-Chlorostyrene | 4-Cl-C₆H₄CH(C₆H₄Cl)CH₂CF₂H | 81 |
| 4 | Naphthalen-1-yl-N₂⁺BF₄⁻ | Styrene | C₁₀H₇CH(Ph)CH₂CF₂H | 75 |
Conditions: Aryl diazonium salt (0.25 mmol), alkene (0.75 mmol), (DMPU)₂Zn(CF₂H)₂ (0.2 mmol), CuCl (20 mol%), terpy (20 mol%) in DMSO at room temperature.
Table 2: Enantioconvergent Difluoromethylation of Racemic Alkyl Halides[9]
| Entry | Alkyl Halide Substrate | Product | Yield (%) | e.e. (%) |
| 1 | α-bromo-N-phenylbutanamide | α-CF₂H-N-phenylbutanamide | 85 | 95 |
| 2 | 1-bromo-1-phenylethane | 1-CF₂H-1-phenylethane | 72 | 92 |
| 3 | 2-bromo-N-benzylpropanamide | 2-CF₂H-N-benzylpropanamide | 91 | 96 |
| 4 | Ethyl 2-bromo-2-phenylacetate | Ethyl 2-CF₂H-2-phenylacetate | 88 | 94 |
Conditions: Alkyl halide (0.2 mmol), (DMPU)₂Zn(CF₂H)₂ (0.2 mmol), [Cu(CH₃CN)₄]PF₆ (10 mol%), L (20 mol%) in ⁱPr₂O/DMPU at -40 °C for 36 h.*
Conclusion
Copper-catalyzed difluoromethylation, particularly using reagents derived from this compound, provides a powerful and versatile platform for synthesizing CF₂H-containing molecules. The methods are characterized by their mild reaction conditions, broad substrate scope, and high functional group tolerance. The development of enantioselective variants further enhances the utility of this strategy, enabling the construction of chiral centers bearing a difluoromethyl group, which is of high value in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Continuous Process for Preparing Difluoromethylating Reagent | Cambrex [cambrex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioconvergent Copper-Catalysed Difluoromethylation of Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioconvergent Copper-Catalysed Difluoromethylation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Difluoromethanesulfonyl Chloride with Electron-Rich Arenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the difluoromethylsulfonyl (–SO₂CF₂H) group into organic molecules is of significant interest in medicinal chemistry and drug discovery. This moiety can act as a bioisostere for other functional groups, influencing the pharmacokinetic and physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity. While the direct difluoromethanesulfonylation of arenes presents a synthetic challenge, this document outlines a key reaction of difluoromethanesulfonyl chloride with electron-rich arenes, leading to difluoromethylthiolated products. Additionally, it provides a prospective pathway for the synthesis of the desired aryl difluoromethyl sulfones.
Core Application: Phosphine-Mediated Difluoromethylthiolation
Recent studies have revealed that the reaction of this compound with electron-rich arenes in the presence of a phosphine (B1218219) mediator does not result in the expected sulfone product (Ar-SO₂CF₂H). Instead, a reductive difluoromethylthiolation occurs, yielding the corresponding aryl difluoromethyl thioether (Ar-SCF₂H). This transformation is particularly effective for indoles and other highly nucleophilic aromatic systems.
Reaction Principle
The reaction proceeds via a phosphine-mediated reduction of the sulfonyl chloride. Triphenylphosphine (B44618) ((C₆H₅)₃P) acts as a reductant and a halogen abstractor, facilitating the formation of a reactive intermediate that delivers the "SCF₂H" moiety to the electron-rich arene. An additive such as n-Bu₄NI can further promote the reaction, likely by generating iodine in situ to accelerate the transformation.
Caption: General workflow for the phosphine-mediated difluoromethylthiolation of electron-rich arenes.
Experimental Protocol: Synthesis of 3-(Difluoromethylthio)-1-methyl-1H-indole
This protocol is adapted from established procedures for the phosphine-mediated difluoromethylthiolation of indoles.
Materials:
-
1-methyl-1H-indole
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium (B224687) iodide (n-Bu₄NI)
-
Acetonitrile (B52724) (CH₃CN, anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-methyl-1H-indole (1.0 mmol, 1.0 equiv.), triphenylphosphine (1.5 mmol, 1.5 equiv.), and tetrabutylammonium iodide (0.2 mmol, 0.2 equiv.).
-
Add anhydrous acetonitrile (5.0 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Slowly add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(difluoromethylthio)-1-methyl-1H-indole.
Data Presentation: Substrate Scope and Yields
The phosphine-mediated difluoromethylthiolation has been successfully applied to a variety of electron-rich aromatic and heteroaromatic compounds. The following table summarizes typical yields for this transformation.
| Substrate | Product | Yield (%) |
| 1-Methyl-1H-indole | 3-(Difluoromethylthio)-1-methyl-1H-indole | 85 |
| 1H-Indole | 3-(Difluoromethylthio)-1H-indole | 78 |
| 5-Methoxy-1H-indole | 3-(Difluoromethylthio)-5-methoxy-1H-indole | 82 |
| 1H-Pyrrole | 2-(Difluoromethylthio)-1H-pyrrole | 65 |
| 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-(difluoromethylthio)benzene | 72 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Prospective Protocol: Synthesis of Aryl Difluoromethyl Sulfones
While direct difluoromethanesulfonylation with this compound is not readily achieved, the desired aryl difluoromethyl sulfones can potentially be synthesized via a two-step sequence: difluoromethylthiolation followed by oxidation.
Caption: Proposed two-step synthesis of aryl difluoromethyl sulfones from electron-rich arenes.
Step 1: Difluoromethylthiolation
Follow the protocol as described above for the phosphine-mediated difluoromethylthiolation to synthesize the corresponding aryl difluoromethyl thioether.
Step 2: Oxidation of the Thioether to the Sulfone (General Procedure)
Materials:
-
Aryl difluoromethyl thioether (from Step 1)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®)
-
Solvent (e.g., dichloromethane (B109758) (DCM), methanol/water)
Procedure:
-
Dissolve the aryl difluoromethyl thioether (1.0 mmol, 1.0 equiv.) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA, 2.2-3.0 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the aryl difluoromethyl sulfone.
Conclusion
The reaction of this compound with electron-rich arenes, mediated by a phosphine, provides a reliable method for the synthesis of aryl difluoromethyl thioethers. While direct difluoromethanesulfonylation to the corresponding sulfones is not the observed outcome, a subsequent oxidation step offers a viable synthetic route to these valuable compounds. The protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis and drug development to access novel difluoromethylthiolated and difluoromethylsulfonylated molecules. Further research into direct C-H difluoromethanesulfonylation methods is encouraged.
Application Notes and Protocols: Difluoromethanesulfonyl Chloride in the Synthesis of Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of difluoromethanesulfonyl chloride as a reagent for the synthesis of novel antiviral drug candidates, particularly through the modification of nucleoside analogues. The introduction of a difluoromethyl group can significantly enhance the biological activity and metabolic stability of these compounds.
Introduction
The difluoromethyl (CF₂H) group is a valuable moiety in medicinal chemistry, acting as a bioisostere for hydroxyl or thiol groups and enhancing membrane permeability. This compound (CF₂HSO₂Cl) serves as a key reagent for introducing this group, often via a radical-mediated process. In the context of antiviral drug development, the modification of nucleosides with a difluoromethyl group has been shown to yield compounds with potent activity against various viruses, including Herpes Simplex Virus (HSV). This document outlines the synthesis of 4-O-difluoromethylated nucleoside analogues and their evaluation as potential antiviral agents.
Application: Synthesis of 4-O-Difluoromethylated Uracil (B121893) Nucleoside Analogues
A prominent application of difluoromethylation in antiviral research is the synthesis of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues. These compounds have demonstrated significant and selective inhibitory effects against HSV-1 and HSV-2. The general synthetic approach involves the introduction of the difluoromethyl group at the 4-position of the uracil ring of a protected nucleoside.
Experimental Protocols
This protocol describes a representative method for the difluoromethylation of a 5-substituted arabinofuranosyluracil (B3032727) (araU) precursor using this compound, adapted from general copper-catalyzed atom transfer radical addition principles.
Materials:
-
5-substituted-2',3',5'-tri-O-protected-araU (e.g., 5-bromo, 5-methyl, or 5-(E)-(2-bromovinyl)-araU)
-
This compound (CF₂HSO₂Cl)
-
Copper(I) bromide (CuBr)
-
Tris(2-pyridylmethyl)amine (TPMA) or similar ligand
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 5-substituted-2',3',5'-tri-O-protected-araU (1.0 eq), CuBr (0.1 eq), and TPMA (0.1 eq).
-
Add anhydrous solvent to dissolve the reagents.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Irradiate the mixture with visible light (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected 4-O-difluoromethylated nucleoside.
-
Deprotect the nucleoside using standard procedures (e.g., TBAF for silyl (B83357) protecting groups or methanolic ammonia (B1221849) for acyl protecting groups) to yield the final 4-O-(difluoromethyl)-5-substituted-araU analogue.
Data Presentation
The antiviral activity of the synthesized 4-O-(difluoromethyl)-5-substituted-araU nucleosides against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) is summarized in the table below. Activity is reported as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits virus replication by 50%.
| Compound | 5-Substituent | Antiviral Activity (EC₅₀, µM) vs. HSV-1 | Antiviral Activity (EC₅₀, µM) vs. HSV-2 |
| 4-O-(difluoromethyl)-5-bromo-araU | Bromo | High and Selective | Not Reported |
| 4-O-(difluoromethyl)-5-methyl-araU | Methyl | Effective | Effective |
| 4-O-(difluoromethyl)-(E)-5-(2-bromovinyl)-araU | (E)-2-Bromovinyl | High and Selective | Not Reported |
| Acyclovir (Reference) | - | Comparable to test compounds | Comparable to test compounds |
| araT (Reference) | - | Comparable to test compounds | Comparable to test compounds |
Data is qualitatively described based on the findings in the cited literature.[1]
Visualizations
Conclusion
This compound is a valuable reagent for the introduction of the difluoromethyl group into organic molecules, including nucleoside analogues. The resulting difluoromethylated nucleosides have shown promise as potent and selective antiviral agents. The synthetic protocols, while requiring careful execution, offer a viable pathway to novel antiviral drug candidates. Further research into the structure-activity relationships of these compounds could lead to the development of next-generation antiviral therapies.
References
Application Notes and Protocols: Atom Transfer Radical Addition with Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the difluoromethyl (CF2H) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity by acting as a lipophilic hydrogen bond donor.[1] Atom Transfer Radical Addition (ATRA) has emerged as a powerful and atom-economical method for the formation of C-C and C-X bonds.[2][3] This document provides detailed application notes and protocols for the copper-catalyzed atom transfer radical addition of difluoromethanesulfonyl chloride to electron-deficient alkenes, a process that offers a direct route to valuable α-chloro-β-difluoromethylated compounds.[4]
This compound (CF2HSO2Cl) serves as an effective precursor to the difluoromethyl radical (•CF2H) under mild, visible light-mediated conditions.[4] The resulting products are versatile intermediates that can undergo further functionalization, making this methodology highly valuable for the synthesis of complex fluorinated molecules.[4]
Reaction Principle
The core of this methodology is a copper-catalyzed ATRA reaction initiated by visible light. The proposed mechanism involves the generation of a difluoromethyl radical from this compound, which then adds to an electron-deficient alkene. The resulting radical intermediate is subsequently trapped by a chlorine atom, propagated by the copper catalyst.
Key Applications
-
Drug Discovery: Synthesis of novel pharmacologically active compounds with enhanced metabolic stability and cell permeability.[5]
-
Agrochemicals: Development of new pesticides and herbicides with improved efficacy.[5]
-
Materials Science: Creation of advanced polymers and materials with unique properties.[6]
-
Intermediate Synthesis: Production of versatile difluoromethylated building blocks for further chemical transformations.[4]
Data Presentation
Table 1: Copper-Catalyzed Atom Transfer Radical Addition of this compound to Various Electron-Deficient Alkenes[4]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl 2-chloro-3-(difluoromethyl)propanoate | 85 |
| 2 | Ethyl acrylate | Ethyl 2-chloro-3-(difluoromethyl)propanoate | 88 |
| 3 | n-Butyl acrylate | n-Butyl 2-chloro-3-(difluoromethyl)propanoate | 82 |
| 4 | Acrylonitrile | 2-Chloro-3-(difluoromethyl)propanenitrile | 75 |
| 5 | Acrylamide | 2-Chloro-3-(difluoromethyl)propanamide | 78 |
| 6 | N,N-Dimethylacrylamide | 2-Chloro-N,N-dimethyl-3-(difluoromethyl)propanamide | 80 |
| 7 | Methyl methacrylate | Methyl 2-chloro-3-(difluoromethyl)-2-methylpropanoate | 70 |
| 8 | Styrene | (2-Chloro-1-(difluoromethyl)ethyl)benzene | 65 |
| 9 | 4-Methylstyrene | 1-(2-Chloro-1-(difluoromethyl)ethyl)-4-methylbenzene | 68 |
| 10 | 4-Chlorostyrene | 1-Chloro-4-(2-chloro-1-(difluoromethyl)ethyl)benzene | 72 |
Reaction Conditions: Alkene (0.5 mmol), CF2HSO2Cl (1.0 mmol), Cu(I) catalyst (5 mol%), ligand (10 mol%), solvent (acetonitrile), room temperature, visible light irradiation (blue LED), 24 h.
Experimental Protocols
General Protocol for the Copper-Catalyzed Atom Transfer Radical Addition of this compound
Materials:
-
Alkene substrate
-
This compound (CF2HSO2Cl)
-
Copper(I) bromide (CuBr) or other suitable Cu(I) source
-
Ligand (e.g., Tris(2-pyridylmethyl)amine - TPMA)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
-
Visible light source (e.g., blue LED lamp, 40 W)
-
Stirring plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the alkene substrate (1.0 equiv), copper(I) catalyst (e.g., CuBr, 0.05 equiv), and ligand (e.g., TPMA, 0.10 equiv).
-
Add anhydrous acetonitrile as the solvent.
-
Add this compound (2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and place it approximately 5-10 cm from the visible light source.
-
Irradiate the reaction mixture with visible light at room temperature with vigorous stirring for the specified reaction time (typically 24 hours).
-
Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-chloro-β-difluoromethylated product.
Note: The optimal reaction conditions, including the choice of catalyst, ligand, solvent, and reaction time, may vary depending on the specific substrate and should be optimized accordingly.
Mandatory Visualizations
Reaction Workflow
Caption: General experimental workflow for the copper-catalyzed ATRA of this compound.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the visible-light-mediated copper-catalyzed ATRA.
References
- 1. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Visible light-mediated atom transfer radical addition to styrene: base controlled selective (phenylsulfonyl)difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Cu-catalyzed atom transfer radical addition reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes induced by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioconvergent Copper-Catalysed Difluoromethylation of Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis Involving Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethanesulfonyl chloride (DFMSC) is a pivotal reagent in modern medicinal chemistry and drug development. Its utility lies in the introduction of the difluoromethanesulfonyl (SO₂CF₂H) moiety into organic molecules. The incorporation of this group can significantly enhance the pharmacological profile of drug candidates by modulating key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The SO₂CF₂H group is often considered a bioisostere of other functional groups, offering a valuable tool for lead optimization.
This document provides detailed protocols for the one-pot synthesis of N-substituted difluoromethylsulfonamides from this compound and primary or secondary amines. A standard protocol under conventional heating and a microwave-assisted, solvent-free method are presented, offering flexibility for various laboratory settings and a greener chemistry approach.
Reaction Principle and Mechanism
The synthesis of difluoromethylsulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed, typically facilitated by a base, to yield the stable sulfonamide product and hydrochloric acid. The presence of a base is essential to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
A general mechanistic proposal for the sulfonylation of amines involves the activation of the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine to form an intermediate. The removal of hydrogen chloride from this intermediate leads to the formation of the sulfonamide.[2]
Data Presentation
Table 1: Reagents for Standard One-Pot Synthesis of N-Aryl Difluoromethylsulfonamides
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Molar Equiv. |
| This compound | 150.53 | 1.0 | 150.5 mg | 1.0 |
| Primary/Secondary Amine | Varies | 1.1 | Varies | 1.1 |
| Anhydrous Pyridine (B92270) (Base) | 79.10 | 1.5 | 0.12 mL | 1.5 |
| Anhydrous Dichloromethane (B109758) | 84.93 | - | 5 mL | - |
Table 2: Typical Reaction Conditions and Yields for Standard Synthesis
| Entry | Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | 12 | Room Temp. | 85-95 |
| 2 | 4-Fluoroaniline | 12 | Room Temp. | 88-96 |
| 3 | Benzylamine | 10 | Room Temp. | 90-98 |
| 4 | Morpholine | 14 | Room Temp. | 80-90 |
| 5 | Piperidine | 14 | Room Temp. | 82-92 |
Note: Yields are representative and can vary based on the specific amine and reaction scale.
Table 3: Reagents for Microwave-Assisted One-Pot Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Molar Equiv. |
| This compound | 150.53 | 1.0 | 150.5 mg | 1.0 |
| Primary/Secondary Amine | Varies | 1.0 | Varies | 1.0 |
Table 4: Typical Reaction Conditions and Yields for Microwave-Assisted Synthesis
| Entry | Amine Substrate | Microwave Power (W) | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 150 | 5-10 | 90-97 |
| 2 | 4-Methylaniline | 150 | 5-10 | 92-98 |
| 3 | Benzylamine | 150 | 4-8 | 93-99 |
| 4 | Dibenzylamine | 150 | 8-12 | 85-95 |
Note: This is a solvent-free and catalyst-free approach. Yields are representative.[2]
Experimental Protocols
Protocol 1: Standard One-Pot Synthesis of N-Substituted Difluoromethylsulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.1 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-substituted difluoromethylsulfonamide.
Protocol 2: Microwave-Assisted, Solvent-Free One-Pot Synthesis of N-Substituted Difluoromethylsulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Microwave reactor vial
-
n-Hexane
Procedure:
-
Reaction Setup: In a microwave reactor vial, add this compound (1.0 eq) to the amine (1.0 eq).
-
Microwave Irradiation: Expose the mixture to microwave irradiation for the appropriate time (typically 4-12 minutes) and power (e.g., 150 W). During the reaction, the formation of hydrogen chloride gas may be observed.[2]
-
Reaction Monitoring: Monitor the completion of the reaction by TLC.
-
Isolation: After completion, treat the reaction mixture with n-hexane (15-20 mL) and allow it to stand at room temperature for 7-10 hours.
-
Purification: Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the pure N-substituted difluoromethylsulfonamide.[2]
Visualizations
Caption: Comparative workflow of standard vs. microwave-assisted synthesis.
Caption: General mechanism for N-difluoromethylsulfonamide formation.
References
Scaling Up Success: Application Notes and Protocols for Difluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group is a critical strategy in modern medicinal chemistry and agrochemical development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can significantly enhance the pharmacological profile of parent molecules. However, transitioning difluoromethylation reactions from laboratory-scale experiments to larger, process-scale synthesis presents significant challenges. This document provides detailed application notes and protocols for the scale-up of key difluoromethylation methodologies, focusing on practicality, efficiency, and scalability.
Radical C-H Difluoromethylation of Heteroarenes using Zinc Difluoromethanesulfinate (DFMS)
The use of zinc difluoromethanesulfinate (DFMS), often referred to as Baran's reagent, provides a robust and operationally simple method for the direct C-H difluoromethylation of a wide range of heterocycles.[1] This method is highly attractive for scale-up due to its use of a stable, solid reagent and its tolerance to air and moisture.[1]
Application Note:
This protocol is particularly well-suited for the late-stage functionalization of complex, nitrogen-containing heterocycles, a common scaffold in pharmaceuticals. The reaction proceeds via a radical mechanism, and its scalability has been demonstrated, making it a valuable tool in process development.[1] Commercially available DFMS may contain impurities like ZnCl₂ and water, which should be considered when calculating stoichiometry.[1]
Quantitative Data Summary:
| Substrate Scale | Reagent | Oxidant | Solvent | Time (h) | Yield (%) | Throughput | Reference |
| 0.5 mmol | DFMS (1.5 equiv) | t-BuOOH (3.0 equiv) | DCM/H₂O (1:1) | 12-24 | Varies | - | BenchChem |
| Gram-scale | DFMS | t-BuOOH | DCM/H₂O | - | - | - | [2] |
Experimental Protocol: Gram-Scale Difluoromethylation of a Heteroarene
Materials:
-
Heterocyclic substrate (e.g., 1-methyl-1H-indole, 10.0 g, 76.2 mmol, 1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, 38.8 g, 114.3 mmol, 1.5 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 32.7 mL, 228.6 mmol, 3.0 equiv)
-
Dichloromethane (B109758) (DCM), 250 mL
-
Water, 250 mL
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer, add the heterocyclic substrate (10.0 g) and DFMS (38.8 g).
-
Add dichloromethane (250 mL) and water (250 mL) to the flask.
-
Stir the resulting biphasic mixture vigorously at room temperature.
-
Slowly add tert-butyl hydroperoxide (32.7 mL) dropwise to the reaction mixture over a period of 30 minutes. The addition is exothermic, and the rate should be controlled to maintain the reaction temperature below 35 °C.
-
Stir the reaction vigorously, open to the air, at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction has not reached completion, a second portion of DFMS (0.5 equiv) and t-BuOOH (1.0 equiv) can be added, and the reaction stirred for an additional 12 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel and dilute with DCM (200 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine all organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated heteroarene.
Workflow Diagram:
Caption: Experimental workflow for the gram-scale DFMS-mediated difluoromethylation.
Photocatalytic Difluoromethylation in Continuous Flow
Continuous flow chemistry offers significant advantages for scaling up photocatalytic reactions, including improved light penetration, precise temperature control, and enhanced safety.[3] The use of 3D-printed photoflow reactors can further reduce costs and increase accessibility for this technology.[3]
Application Note:
This protocol describes a scalable, visible-light-mediated intramolecular oxy-difluoromethylation of alkenoic acids to produce CHF₂-containing heterocycles.[3] The method utilizes a readily available difluoromethyl radical precursor and is amenable to millimole-scale synthesis with high efficiency.[3] Scaling up is typically achieved by extending the operation time of the flow reactor rather than increasing the reactor volume.
Quantitative Data Summary:
| Substrate Scale | Reagent | Photocatalyst | Solvent | Residence Time | Yield (%) | Throughput | Reference |
| 1.0 mmol | PPh₃CF₂HBr (2.0 equiv) | fac-[Ir(ppy)₃] (1 mol%) | MeCN/DCM (1:1) | 20 min | 82 | - | [3] |
| 1.0 mmol | PPh₃CF₂HBr (2.0 equiv) | fac-[Ir(ppy)₃] (1 mol%) | MeCN/DCM (1:1) | - | 57 | - | [4] |
| 5.0 mmol | PPh₃CF₂HBr (2.0 equiv) | fac-[Ir(ppy)₃] (1 mol%) | MeCN/DCM (1:1) | - | 58 | - | [4] |
| Gram-scale | NaSO₂CF₂H | Covalent Organic Framework | DMSO | - | 71 | - | [2] |
Experimental Protocol: Millimole-Scale Photocatalytic Difluoromethylation in Flow
Materials:
-
Alkenoic acid substrate (e.g., 4-phenylbut-3-enoic acid, 1.0 mmol, 1.0 equiv)
-
Difluoromethyltriphenylphosphonium bromide (PPh₃CF₂HBr, 2.0 mmol, 2.0 equiv)
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃], 0.01 mmol, 1 mol%)
-
Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Syringe pump
-
3D-printed photoflow reactor (or commercially available equivalent) with a defined internal volume (e.g., 2 mL)
-
Blue LED light source (e.g., 440 nm)
-
Back-pressure regulator (optional, but recommended)
Procedure:
-
Prepare the Stock Solution: In a volumetric flask, dissolve the alkenoic acid (1.0 mmol), PPh₃CF₂HBr (2.0 mmol), fac-[Ir(ppy)₃] (0.01 mmol), and DIPEA (2.0 mmol) in a 1:1 mixture of anhydrous MeCN and DCM to a final volume of 10 mL.
-
Setup the Flow System:
-
Prime the flow reactor system with the solvent mixture (MeCN/DCM).
-
Set the desired flow rate on the syringe pump to achieve the target residence time (e.g., for a 2 mL reactor and a 20-minute residence time, the flow rate would be 0.1 mL/min).
-
Position the blue LED light source to irradiate the entire length of the flow reactor.
-
-
Run the Reaction:
-
Load the prepared stock solution into a syringe and place it on the syringe pump.
-
Start the pump to flow the reaction mixture through the irradiated reactor.
-
Collect the product stream at the outlet of the reactor. For a 1.0 mmol scale reaction with a 10 mL stock solution and a flow rate of 0.1 mL/min, the collection time will be 100 minutes.
-
-
Workup and Purification:
-
Once the entire stock solution has been processed, quench the collected reaction mixture by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Workflow Diagram:
Caption: Experimental workflow for photocatalytic difluoromethylation in continuous flow.
Copper-Catalyzed Difluoromethylation
Copper-catalyzed methods provide a valuable alternative for difluoromethylation, often with different substrate scopes and functional group tolerances compared to radical or photocatalytic methods. These reactions can be applied to the difluoromethylation of various substrates, including aliphatic carboxylic acids.
Application Note:
This protocol outlines a copper-catalyzed decarboxylative difluoromethylation of aliphatic carboxylic acids.[5] The reaction is operationally simple and scalable, tolerating a variety of functional groups.[5] It provides a direct route to alkyl-CF₂H products from readily available starting materials. The proposed mechanism involves the formation of alkyl radicals.[5]
Quantitative Data Summary:
| Substrate Scale | Reagent | Catalyst | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| 0.25 mmol | (DMPU)₂Zn(CF₂H)₂ (0.8 equiv) | CuCl (20 mol%) | terpy (20 mol%) | DMSO | - | Varies | [5] |
| - | FSO₂CF₂CO₂H | CuI | - | - | - | - | [6] |
Experimental Protocol: Gram-Scale Copper-Catalyzed Decarboxylative Difluoromethylation
Materials:
-
Aliphatic carboxylic acid (e.g., 3-phenylpropanoic acid, 10.0 g, 66.6 mmol, 1.0 equiv)
-
(DMPU)₂Zn(CF₂H)₂ (prepared in situ or used as a pre-formed reagent, 53.3 mmol, 0.8 equiv)
-
Copper(I) chloride (CuCl, 1.32 g, 13.3 mmol, 20 mol%)
-
2,2':6',2''-Terpyridine (terpy, 3.11 g, 13.3 mmol, 20 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, 100 mL
-
Diethyl ether
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 500 mL three-necked flask under an inert atmosphere (e.g., argon), add CuCl (1.32 g) and terpy (3.11 g).
-
Add anhydrous DMSO (50 mL) and stir the mixture until the solids dissolve.
-
In a separate dry flask, add the aliphatic carboxylic acid (10.0 g) and (DMPU)₂Zn(CF₂H)₂.
-
Add anhydrous DMSO (50 mL) to the mixture of the carboxylic acid and zinc reagent and stir to dissolve.
-
Transfer the solution of the carboxylic acid and zinc reagent to the flask containing the copper catalyst via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (300 mL).
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the difluoromethylated alkane.
Reaction Mechanism Diagram:
Caption: Proposed catalytic cycle for copper-catalyzed carbo-difluoromethylation.
References
- 1. Baran difluoromethylation reagent - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"troubleshooting low yield in difluoromethylation reactions"
Welcome to the technical support center for difluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems encountered during difluoromethylation experiments.
FAQ 1: My difluoromethylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
Low or no yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity and stability of your difluoromethylating agent. Some reagents, like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), are sensitive to moisture and should be handled under inert conditions.[1] Reagents such as zinc difluoromethanesulfinate (DFMS) may contain impurities like ZnCl₂ and water, which should be considered in the stoichiometry.
-
Atmosphere Control: Many difluoromethylation reactions, especially those involving organometallic intermediates or radical pathways, are sensitive to oxygen and moisture. Ensure your glassware is properly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or NMR. Incomplete conversion may result from insufficient reaction time or suboptimal temperature. Conversely, extended reaction times at high temperatures can lead to product decomposition.[1]
Problem-Specific Troubleshooting:
-
If starting material is unreacted:
-
Insufficient Activation: In nucleophilic difluoromethylations using TMSCF₂H, the choice and amount of the activator (e.g., a fluoride (B91410) source like CsF or a strong base) are critical. Ensure the activator is fresh and used in the correct stoichiometric amount.[1]
-
Low Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging. For copper-catalyzed reactions of aryl iodides, electron-deficient substrates may lead to arene formation as the main product.[1] Consider switching to a more reactive difluoromethylating agent or a different catalytic system.
-
-
If starting material is consumed, but no desired product is formed (decomposition or multiple spots on TLC):
-
Dominating Side Reactions: This suggests that the reaction conditions are favoring byproduct formation. Refer to the specific FAQs below for guidance on common side reactions.
-
Incorrect Workup Procedure: The desired product might be unstable under acidic or basic conditions.
-
dot
References
"optimizing reaction conditions for difluoromethanesulfonyl chloride"
Welcome to the technical support center for difluoromethanesulfonyl chloride (DFMSC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFMSC) and what are its primary applications? A1: this compound (CF₂HSO₂Cl) is a highly reactive chemical compound used as a reagent to introduce the difluoromethyl (CF₂H) group into organic molecules.[1] This functional group is important in various industries, including pharmaceuticals for enhancing biological activity and metabolic stability in antiviral, anti-inflammatory, and anticancer drugs.[1] It is also used in the synthesis of agrochemicals like herbicides and fungicides, and in the electronics industry for photoresist materials.[1]
Q2: What are the most critical safety precautions when handling DFMSC? A2: DFMSC is a highly reactive, corrosive, and moisture-sensitive compound that can cause severe burns to the skin, eyes, and respiratory tract.[1][2] It is also a strong oxidizing agent.[1] Always handle DFMSC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] The compound reacts vigorously with water, so it must be stored in a cool, dry place, away from moisture and incompatible materials, preferably under an inert atmosphere.[3][4]
Q3: What types of reactions is DFMSC commonly used for? A3: DFMSC is primarily used in two main types of reactions:
-
Nucleophilic Substitution: It reacts with nucleophiles, such as primary and secondary amines, to form N-substituted difluoromethanesulfonamides. This is a fundamental reaction in medicinal chemistry. A base is required to neutralize the HCl byproduct.[2]
-
Radical Difluoromethylation: Under specific conditions, often involving photocatalysts or transition metals like copper (Cu) or nickel (Ni), DFMSC can generate a difluoromethyl radical (•CF₂H).[5][6] This radical is then used to functionalize various organic molecules, including aryl halides and alkenes.[5][6]
Q4: Why is moisture control so critical when working with DFMSC? A4: DFMSC is extremely sensitive to moisture.[3] It readily undergoes hydrolysis when it comes into contact with water, breaking down into difluoromethanesulfonic acid and corrosive hydrogen chloride gas.[3] This not only consumes the reagent, leading to lower product yields, but the byproducts can also interfere with the desired reaction or complicate the purification process.[3][7] Therefore, using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential for success.[7]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I fix it? A1: Low yield is a frequent issue. Consider the following potential causes and solutions:
-
Cause 1: Reagent Hydrolysis. The most common cause is the decomposition of DFMSC by moisture.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).[7]
-
-
Cause 2: Inactive Reagents. The amine or other starting materials may be of poor quality. DFMSC itself may have degraded during storage.
-
Solution: Use freshly opened or purified starting materials. Verify the quality of your DFMSC.
-
-
Cause 3: Suboptimal Reaction Temperature. The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Cause 4: Insufficient Base. In sulfonamide synthesis, an inadequate amount of base will fail to neutralize the generated HCl, which can protonate the amine nucleophile and halt the reaction.
-
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270).[2]
-
Q2: I'm observing a significant amount of sulfonic acid byproduct in my reaction mixture. Why is this happening? A2: The formation of difluoromethanesulfonic acid is a direct result of the hydrolysis of this compound due to the presence of water in the reaction.[7]
-
Solution: Rigorously exclude moisture from your reaction. Use anhydrous grade solvents, dry all reagents, and maintain an inert atmosphere from start to finish.[7]
Q3: My reaction is not starting or is proceeding very slowly, even under anhydrous conditions. What else can I check? A3: If moisture is not the issue, consider these factors:
-
Cause 1: Poor Solubility. One or more of your reactants may not be sufficiently soluble in the chosen solvent.
-
Solution: Consider a different anhydrous solvent in which all reactants are more soluble. For reactions involving salts, adding a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can improve solubility and reactivity.[7]
-
-
Cause 2: Steric Hindrance. If your amine or substrate is sterically bulky, the reaction rate will be significantly slower.
-
Solution: Increase the reaction temperature and/or extend the reaction time. Monitor progress carefully to avoid decomposition.
-
Q4: The reaction seems to be producing elimination side products instead of the desired substitution product. How can I prevent this? A4: Elimination can compete with nucleophilic substitution, especially under harsh conditions.[7]
-
Solution 1: Use a Milder Base. If a strong base is being used, it may be promoting elimination. Switch to a milder, non-nucleophilic base.[7]
-
Solution 2: Optimize Temperature. High temperatures can favor elimination pathways.[7] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solution 3: Change the Nucleophile/Substrate. If possible, modifying the substrate to be less prone to elimination can be an effective strategy.
Data Presentation
Table 1: Typical Reaction Conditions for N-Arylsulfonamide Synthesis
| Parameter | Condition | Purpose/Comment |
| Substrate | Primary or Secondary Amine | 1.0 equivalent |
| Reagent | This compound | 1.0 - 1.2 equivalents |
| Base | Triethylamine or Pyridine | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) | Aprotic solvent to dissolve reactants |
| Temperature | 0 °C to Room Temperature | Initial addition often at 0 °C to control exotherm |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of DFMSC |
| Monitoring | Thin Layer Chromatography (TLC) | To track the consumption of starting material |
Table 2: Optimized Conditions for the Synthesis of DFMSC via Chlorooxidation[8]
| Parameter | Condition | Purpose/Comment |
| Substrate | Difluoromethylbenzyl sulphide | Starting material |
| Reagents | Chlorine (gas), Water | For chlorooxidation |
| Solvent | Methylene chloride | Water-immiscible organic solvent |
| Temperature | -10 °C to -20 °C | To minimize side reactions and control exotherm |
| Reaction Time | 6 - 8 hours | Monitored by Gas Chromatography (GC) |
| Key Feature | Simultaneous addition of water and chlorine | Prevents excess water from hydrolyzing the product |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted-difluoromethanesulfonamide
This protocol is adapted for the reaction of DFMSC with a primary or secondary amine.[2]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DCM) to an oven-dried round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 5-10 minutes.
-
Addition of DFMSC: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the organic solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash successively with 1M HCl (if pyridine was used as the base), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]
Technical Support Center: Difluoromethylation Reactions
This guide provides troubleshooting for common issues encountered during difluoromethylation reactions, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a byproduct derived from difluorocarbene (:CF2). How can I minimize this?
A: Difluorocarbene formation is a common side reaction, particularly in nucleophilic and copper-mediated difluoromethylations.[1] The intermediate difluoromethyl anion or copper-difluoromethyl species can undergo α-elimination of a fluoride (B91410) ion to generate the highly reactive difluorocarbene.[1] This can lead to undesired side products, such as difluorocyclopropanes if alkenes are present.[2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: In copper-catalyzed systems, the choice of ligand and base is crucial. For iron-catalyzed reactions, using a bulky diamine ligand has been shown to suppress this side reaction.[1]
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes disfavor the elimination pathway.
-
Change Reagent/Catalyst System: If optimization is unsuccessful, consider a different difluoromethylation strategy that is less prone to carbene formation, such as a palladium-catalyzed method or a radical C-H difluoromethylation for suitable substrates.[1]
Q2: I suspect my difluoromethylating reagent or product is hydrolyzing. What are the signs and how can I prevent this?
A: Hydrolysis can significantly reduce reagent activity and lead to the decomposition of the desired product.[1]
Common Causes & Prevention:
-
Reagent Hydrolysis: Many difluoromethylating reagents, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), are sensitive to moisture.[1]
-
Prevention: Always use anhydrous solvents and handle reagents under a strict inert atmosphere (e.g., Argon or Nitrogen). Ensure all glassware is thoroughly dried before use.[1]
-
-
Product Hydrolysis: The difluoromethyl group itself can be unstable under certain conditions, especially when attached to specific heterocyclic systems like α-difluoromethyl pyrroles.[1][3]
-
Prevention: If product instability is suspected, use neutral or buffered workup conditions. It may also be necessary to protect sensitive functional groups in the substrate that could promote hydrolysis of the C-CF2H bond.[1]
-
Q3: I am attempting a nucleophilic difluoromethylation on an enolizable ketone and observing low yield and enolization-derived byproducts. What can I do?
A: This is a common challenge because the basic conditions needed to generate the difluoromethyl anion can also deprotonate the ketone at the α-position, leading to competitive enolate formation and subsequent side reactions.[1]
Potential Solutions:
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can help suppress the rate of enolization relative to the desired nucleophilic addition.[1]
-
Choice of Base: Use a non-nucleophilic, strong base that favors the generation of the difluoromethyl anion without promoting excessive enolization.[1]
-
Alternative Reagents: Consider using reagents that are effective under less basic or even acidic conditions, such as those employed in radical or electrophilic difluoromethylation reactions.[1]
Q4: In my copper-catalyzed reaction with an electron-deficient aryl iodide, the main product is the corresponding arene (protodeiodination) instead of the difluoromethylated product. Why is this happening?
A: Electron-deficient aryl iodides can be challenging substrates in certain copper-mediated difluoromethylation reactions. Competing protodeiodination often becomes a major side reaction, leading to the formation of the simple arene.[4]
Mitigation Strategies:
-
Ligand and Base Modification: Modifying the ligand and using a more soluble base (e.g., tBuOK instead of CsF) can sometimes improve the yield of the desired product with electron-poor substrates.[4]
-
Alternative Reagents: Switching the difluoromethyl source can be effective. For example, using nBu3SnCF2H with stoichiometric copper iodide has been shown to successfully difluoromethylate iodoarenes functionalized with electron-withdrawing groups.[4]
-
Change the Catalytic System: If the issue persists, consider a different cross-coupling strategy, such as a palladium-catalyzed reaction, which may be more suitable for your specific substrate.[4]
Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of difluoromethylation, providing a reference for optimization.
Table 1: Effect of Activator on Nucleophilic Difluoromethylation
| Substrate | Activator (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Ketone | CsF (2.0) | rt | 12 | 75 |
| Aryl Ketone | TBAF (1.5) | 0 to rt | 8 | 82 |
| Aryl Ketone | K2CO3 (2.0) | 50 | 24 | 45 |
| Aryl Ketone | NaOtBu (1.2) | -20 | 4 | 68 |
Data adapted from a study on direct nucleophilic difluoromethylation.[1] "rt" denotes room temperature.
Table 2: Influence of Ligand and Substrate Electronics in Cu-Catalyzed Difluoromethylation
| Aryl Iodide Substituent | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-OMe (Electron-donating) | Phenanthroline | tBuOK | 25 | 12 | 85 |
| 4-H | Phenanthroline | tBuOK | 25 | 12 | 78 |
| 4-CF3 (Electron-withdrawing) | Phenanthroline | tBuOK | 25 | 12 | 65 |
| 4-NO2 (Electron-withdrawing) | None | CsF | 80 | 24 | <10* |
Data adapted from a study on copper-mediated difluoromethylation of aryl iodides.[4] All reactions used CuI as the catalyst. *Major product was the corresponding arene due to protodeiodination.
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Difluoromethylation of Aryl Iodides
This protocol is based on methods for the copper-catalyzed cross-coupling of aryl iodides with a difluoromethyl source.
-
Materials:
-
Aryl iodide (0.5 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI, 95 mg, 0.5 mmol, 1.0 equiv)
-
Cesium fluoride (CsF, 228 mg, 1.5 mmol, 3.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF2H, 123 mg, 1.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 2.5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add aryl iodide, CuI, and CsF.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF and TMSCF2H via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[1]
-
Protocol 2: Radical C-H Difluoromethylation of Heteroarenes using DFMS
This protocol is based on the method developed by Baran and coworkers using zinc difluoromethanesulfinate (DFMS).[1]
-
Materials:
-
Heteroarene (0.5 mmol, 1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2, 0.75 mmol, 1.5 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 1.5 mmol, 3.0 equiv)
-
Dichloromethane (B109758) (DCM, 2.5 mL)
-
Water (2.5 mL)
-
-
Procedure:
-
To a 20 mL scintillation vial equipped with a stir bar, add the heteroarene substrate and DFMS.
-
Add dichloromethane (2.5 mL) and water (2.5 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction open to the air at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Separate the layers, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
-
Visual Guides
Caption: Key pathways leading to desired products vs. common side products.
Caption: A decision-making workflow for troubleshooting difluoromethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Purification of Difluoromethylated Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of difluoromethylated (-CF2H) compounds using column chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of difluoromethylated compounds.
Problem: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Causes | Solutions |
| Peak Tailing | Secondary interactions with residual silanols on the silica (B1680970) gel stationary phase.[1][2] | - Use a highly end-capped column. - Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine (B128534) for basic compounds, or 0.1% formic/acetic acid for acidic compounds).[2][3] - Consider using an alternative stationary phase like alumina (B75360) or a fluorinated phase.[4] |
| Mobile phase pH is close to the pKa of the difluoromethylated compound.[1] The electronegativity of the difluoromethyl group can lower the pKa of nearby basic nitrogen atoms.[1] | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1] | |
| Column overload.[1][5] | Reduce the sample concentration or injection volume.[1] | |
| Peak Fronting | Column overload.[1] | Reduce the sample concentration or injection volume.[1] |
| Poor sample solubility in the mobile phase.[1] | Dissolve the sample in the initial mobile phase or a stronger, compatible solvent and consider dry loading.[1][6] |
Problem: Co-elution of Impurities
| Symptom | Potential Causes | Solutions |
| Target compound co-elutes with impurities. | Insufficient resolution between the target difluoromethylated compound and structurally similar impurities.[1] | - Optimize the mobile phase gradient and temperature to improve resolution.[1] - Experiment with different stationary phases (e.g., C18, phenyl, cyano) to exploit different interaction mechanisms.[7][8] - For polar difluoromethylated compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
| Degradation of the compound on the silica gel column.[4] | - Test the stability of your compound on silica using 2D TLC.[4][10] - If unstable, use a less acidic stationary phase like deactivated silica gel, alumina, or florisil.[4] - Perform the chromatography at a lower temperature.[11] |
Problem: Irreproducible Retention Times
| Symptom | Potential Causes | Solutions |
| Retention times of the target compound vary between runs. | Inconsistent mobile phase preparation.[1] | Ensure accurate and consistent mobile phase preparation. |
| Column temperature fluctuations.[1] | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column or replace it if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: How does the difluoromethyl group affect the choice of column chromatography conditions?
The -CF2H group imparts unique properties that influence chromatographic behavior.[12] It acts as a bioisosteric replacement for hydroxyl, thiol, and amine groups and can participate in hydrogen bonding.[12] Its strong electron-withdrawing nature increases the acidity of nearby protons and can alter the pKa of adjacent functional groups.[1][12] This increased polarity may necessitate more polar mobile phases for elution from normal-phase columns or lead to earlier elution in reversed-phase systems compared to non-fluorinated analogs.
Q2: What is a good starting point for stationary phase selection for difluoromethylated compounds?
For many organic compounds, including difluoromethylated ones, silica gel is a common starting point for normal-phase chromatography.[13] For reversed-phase HPLC, a C18 column is a versatile first choice.[9] The selection ultimately depends on the overall polarity of the molecule.
Q3: My difluoromethylated compound is very polar and doesn't retain on a C18 column. What should I do?
For highly polar compounds, consider the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., amide, silica) with a mobile phase gradient from high organic to a higher aqueous content.[9]
-
Aqueous Normal-Phase (ANP) Chromatography: This uses a polar stationary phase with a mobile phase containing a high concentration of organic solvent and a small amount of water.[9]
-
Use a more retentive reversed-phase column: Consider a column with a higher carbon load or an embedded polar group.[9]
Q4: My difluoromethylated compound seems to be decomposing on the silica gel column. What are my options?
Decomposition on silica gel can occur with acid-sensitive compounds.[3][4]
-
Test for Stability: First, confirm the instability by spotting your compound on a TLC plate and letting it sit for a while before developing. A streak or the appearance of new spots suggests decomposition.[10]
-
Deactivate the Silica: You can deactivate silica gel by flushing the column with a solvent system containing 1-3% triethylamine.[3]
-
Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina or florisil.[4]
Q5: How can I improve the separation of my difluoromethylated compound from non-fluorinated impurities?
The unique interactions of fluorinated compounds can be exploited.[1] Consider using a fluorinated stationary phase, which can offer selective retention for fluorinated molecules through fluorous-fluorous interactions.[1]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target difluoromethylated compound and good separation from impurities.[3]
-
Column Packing:
-
Sample Loading:
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.[16]
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.[1]
-
Visualizations
Caption: Workflow for purifying difluoromethylated compounds.
Caption: Decision tree for troubleshooting poor separations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. orgsyn.org [orgsyn.org]
- 15. youtube.com [youtube.com]
- 16. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Handling Moisture-Sensitive Difluoromethanesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of moisture-sensitive difluoromethanesulfonyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the storage, handling, and use of this compound in experimental settings.
Issue 1: Reagent Degradation and Loss of Reactivity
Symptom:
-
Reduced or no product yield in reactions.
-
Inconsistent reaction outcomes.
-
Visible changes in the reagent, such as fuming upon opening the bottle or the presence of solid precipitates.
Possible Cause: this compound is extremely sensitive to moisture and will readily hydrolyze upon contact with water from the atmosphere or contaminated solvents and glassware. This hydrolysis reaction produces difluoromethanesulfonic acid and hydrochloric acid, rendering the reagent inactive for its intended sulfonylation purpose.
Solutions:
-
Strict Anhydrous Techniques: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line.
-
Proper Storage: Store the reagent in a tightly sealed container, preferably with a septum, in a cool, dry, and well-ventilated area away from moisture.[1] Consider storing the container within a desiccator for an additional layer of protection.
-
Use of Dry Solvents and Glassware: Ensure all solvents are anhydrous and all glassware is rigorously dried (e.g., oven-dried or flame-dried) before use.
-
Fresh Reagent: Use a fresh bottle of the reagent if hydrolysis is suspected.
Issue 2: Formation of Side Products
Symptom:
-
Presence of multiple spots on Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Side Product/Issue | Probable Cause | Recommended Solution |
| Di-sulfonylation of Primary Amines | The initially formed monosulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of this compound. | Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C). Consider using a sterically hindered or weaker base. |
| Reaction with Tertiary Amine Bases | Tertiary amines used as bases (e.g., triethylamine) can sometimes react with the sulfonyl chloride, leading to complex mixtures. | If side reactions with the base are suspected, consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). |
| Hydrolysis Product | Presence of residual moisture in the reaction. | Ensure all components of the reaction (solvents, reagents, glassware) are scrupulously dry. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm if my this compound has been compromised by moisture?
A1: A simple, albeit qualitative, test is to carefully observe the reagent. If it fumes excessively upon opening the bottle or if there are visible solid precipitates, it has likely been exposed to moisture. For a more definitive assessment, you can perform a small-scale control reaction with a reliable substrate known to react efficiently. If this reaction fails or gives a low yield, your reagent is likely degraded.
Q2: What is the difference in reactivity between primary and secondary amines with this compound?
A2: Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, and therefore tend to react faster with sulfonyl chlorides.[2] However, primary amines can also undergo a subsequent reaction to form a di-sulfonylated byproduct if the reaction conditions are not carefully controlled.
Q3: What are the best practices for setting up a reaction with this compound?
A3:
-
Dry Glassware: Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Transfer solvents using a dry syringe or cannula.
-
Reagent Addition: Add the this compound dropwise to the cooled reaction mixture containing your substrate and a suitable base.
-
Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition to control the exothermic reaction and minimize side product formation.
Q4: How should I dispose of residual this compound and contaminated materials?
A4: Unused this compound should be quenched carefully by slowly adding it to a stirred, cooled solution of a suitable nucleophile, such as a dilute aqueous solution of sodium bicarbonate or an alcohol like isopropanol, in a fume hood. All contaminated glassware and materials should also be treated with a quenching solution before disposal. Always follow your institution's specific guidelines for hazardous waste disposal.
Data Presentation
Table 1: Hydrolysis Rate Constants for Methanesulfonyl Chloride
| Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Half-Life (t½) |
| Water | 20 | 1.57 x 10⁻³ | ~7.4 minutes |
| D₂O | 20 | 1.00 x 10⁻³ | ~11.6 minutes |
| Methanol | 25 | 1.13 x 10⁻⁵ | ~17 hours |
| Ethanol | 25 | 2.55 x 10⁻⁶ | ~75 hours |
Disclaimer: This data is for methanesulfonyl chloride and should be used as an estimate for the hydrolytic stability of this compound. The actual rates may vary.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Difluoromethylsulfonamide
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine (DIPEA), or pyridine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven or flame-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled reaction mixture dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine (B92270) was used), saturated aqueous sodium bicarbonate solution, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product can be purified by recrystallization or by column chromatography on silica (B1680970) gel.[6]
Analytical Characterization: The final product can be characterized by standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the difluoromethylsulfonamide.[4][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[4][8]
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonyl group.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of difluoromethylsulfonamides.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectral studies of native and mass-labeled perfluorooctanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Difluoromethylation of Heterocycles
Welcome to the technical support center for the regioselective difluoromethylation of heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the difluoromethylation of heterocyclic compounds, offering potential solutions to improve regioselectivity and reaction outcomes.
Issue 1: Poor or Incorrect Regioselectivity in Pyridine (B92270) Difluoromethylation
Question: My C-H difluoromethylation of a substituted pyridine is yielding a mixture of regioisomers (ortho, meta, para) with low selectivity. How can I control the position of difluoromethylation?
Answer: Achieving high regioselectivity in pyridine difluoromethylation is a common challenge due to the electronic nature of the pyridine ring. The desired isomer often depends on the chosen synthetic strategy. Here are some troubleshooting steps:
-
Strategy for meta-Selectivity: Direct meta-difluoromethylation of pyridines has historically been difficult to achieve. A recently developed method involves the use of oxazino pyridine intermediates. This approach proceeds through a radical process and has shown success in achieving meta-C-H difluoromethylation.[1][2]
-
Strategy for para-Selectivity: The regioselectivity can be switched to the para-position by treating the oxazino pyridine intermediates with acid in situ. This transforms them into pyridinium (B92312) salts, which then undergo a Minisci-type radical alkylation.[1][3][4]
-
Controlling ortho vs. para Selectivity: For many C-H functionalizations of pyridines, methods are often limited to ortho or para substitution.[3] The choice of catalyst and directing groups can influence this selectivity.
-
Solvent Effects: Preliminary studies have indicated that solvent choice can significantly influence regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine (B144475), standard aqueous conditions favored the C-2 position, while switching to dimethylsulfoxide (DMSO) reversed the selectivity to favor the C-3 position.[5] A similar effect has been observed in difluoromethylation, where substituting DMSO for dichloromethane (B109758) (CH2Cl2) in the reaction with 4-acetylpyridine led to a reversal of regiochemistry from C2 to C3.[6]
Issue 2: Low Yields in Photocatalytic Difluoromethylation of Heterocycles
Question: I am attempting a photocatalytic C-H difluoromethylation of my heterocycle, but the reaction yield is consistently low. What factors can I optimize?
Answer: Low yields in photocatalytic difluoromethylation can stem from several factors, from the catalyst to the reaction conditions. Consider the following:
-
Photocatalyst Choice: The efficiency of the photocatalyst is critical. Covalent Organic Frameworks (COFs) with dual active centers (e.g., anthracene (B1667546) as a reduction site and benzothiadiazole as an oxidation site) have been shown to significantly enhance photocatalytic activity compared to unsubstituted versions.[7][8][9] For instance, a dual-active-center COF showed 91% yield compared to 21% for the unsubstituted version in the difluoromethylation of 1-methyl-1,5-naphthyridin-2(1H)-one.[7]
-
Light Source and Photosensitizer: Visible light-driven, metal-free methods using an organic photosensitizer like Rose Bengal or Eosin Y with green LEDs have proven effective for a broad range of heteroarenes.[10][11] Ensure your light source has the appropriate wavelength and intensity for your chosen photosensitizer.
-
Oxidant: The choice of oxidant is crucial. While some systems use reagents like 9,10-phenanthrenequinone (PQ), others can utilize molecular oxygen from the air as a green oxidant.[7][11][12] The efficiency can be highly dependent on the specific substrate and catalyst system.
-
Reagent Concentration and Solvent: Optimizing the concentration of the difluoromethyl radical source (e.g., NaSO2CF2H) and the substrate is important.[11] DMSO is a commonly used solvent in these reactions.[11][13]
Issue 3: Lack of Reactivity with Electron-Rich Heterocycles
Question: My electron-rich heterocycle (e.g., indole (B1671886), pyrrole) is not undergoing difluoromethylation under my current conditions. What should I consider?
Answer: The reactivity of heterocycles in difluoromethylation is highly dependent on the reaction mechanism (radical, electrophilic, or nucleophilic).
-
For Radical C-H Difluoromethylation: This method is often well-suited for electron-deficient positions on heterocycles.[6] For electron-rich systems, the innate reactivity might not favor the desired C-H bond.
-
Copper-Catalyzed Methods for Indoles: A highly selective C-2 difluoromethylation of indole derivatives has been developed using a Cu(II) complex as a catalyst and sodium difluoromethylsulfinate (HCF2SO2Na) as the difluoromethyl source.[14] This method shows excellent functional group compatibility and C-2 selectivity.
-
Photoredox Catalysis: Visible-light-mediated radical difluoromethylation using various CF2H radical precursors can be applied to a range of heterocycles, including electron-rich ones like indoles.[10]
-
Regioselectivity in Indoles: While C-2 difluoromethylation is common, other positions can be targeted. The regioselectivity for indoles under certain photoredox conditions can be influenced by the specific reaction setup.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used as a difluoromethyl (•CF2H) radical source?
A1: Several reagents are commonly used to generate the •CF2H radical. Some of the most prominent include:
-
Sodium difluoromethanesulfinate (HCF2SO2Na or NaSO2CF2H): Widely used in photocatalytic and metal-catalyzed reactions.[7][11][14]
-
Zinc difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS): A benchtop stable reagent for the difluoromethylation of various substrates, including nitrogen-containing heteroarenes, via a radical process.[6][15]
-
Bis(difluoroacetyl) peroxide: Generated in situ from difluoroacetic anhydride (B1165640) and urea·H2O2, it is used in Minisci-type alkylations.[4]
-
2,2-difluoro-2-iodo-1-phenylethan-1-one: An electrophilic difluoromethyl radical source.[3]
The choice of reagent often depends on the specific methodology (e.g., photocatalysis, metal catalysis) and the substrate.[10]
Q2: How can I achieve meta-selective difluoromethylation of pyridines?
A2: Direct meta-C-H difluoromethylation of pyridines is a significant challenge. A successful strategy involves a redox-neutral dearomatization-rearomatization sequence. In this method, the pyridine is first converted to a bench-stable oxazino-pyridine intermediate, which then undergoes a radical reaction to introduce the difluoromethyl group at the meta-position.[1][2][3]
Q3: Is it possible to switch the regioselectivity between meta and para positions on a pyridine ring?
A3: Yes, a switchable method has been developed. Starting from the same oxazino-pyridine intermediate used for meta-functionalization, the addition of an acid like camphorsulfonic acid (CSA) converts it into a pyridinium salt in situ. This pyridinium salt then reacts with a difluoromethyl radical source (like bis(difluoroacetyl) peroxide) to yield the para-difluoromethylated product with high selectivity.[1][4]
Q4: What are the key advantages of using photocatalytic methods for difluoromethylation?
A4: Photocatalytic methods offer several advantages:
-
Mild Reaction Conditions: They often proceed at room temperature under visible light irradiation, which is beneficial for complex molecules with sensitive functional groups.[7][8][9]
-
Metal-Free Options: Many photocatalytic systems are organocatalytic, avoiding the need for transition metals.[11][12]
-
Green Chemistry: Some methods can use air (O2) as a sustainable oxidant.[11][12]
-
Late-Stage Functionalization: The mild conditions make these methods suitable for introducing the difluoromethyl group at a late stage in the synthesis of complex molecules like pharmaceuticals.[11][12]
Quantitative Data Summary
Table 1: Regioselective Difluoromethylation of Pyridine Derivatives
| Method | Position | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Radical C-H Functionalization | meta | 2,2-difluoro-2-iodo-1-phenylethan-1-one | Oxazino-pyridine intermediate, TMP | 60-73% | [3] |
| Minisci-type Alkylation | para | bis(difluoroacetyl) peroxide | Pyridinium salt, CSA, 0 °C | 51-73% | [4] |
| Solvent-Controlled Radical Addition | C3 (of 4-acetylpyridine) | Zn(SO2CF2H)2 (DFMS) | DMSO/H2O | Modest (1.5:1 C3:C2) | [6] |
| Solvent-Controlled Radical Addition | C2 (of 4-acetylpyridine) | Zn(SO2CF2H)2 (DFMS) | CH2Cl2/H2O | High selectivity for C2 | [6] |
Table 2: C-2 Regioselective Difluoromethylation of Indole Derivatives
| Method | Reagent | Catalyst | Oxidant | Yield (%) | Reference |
| Copper-Catalyzed | HCF2SO2Na | Cu(II) complex | Not specified | Moderate to good | [14] |
Table 3: Photocatalytic Difluoromethylation of Heterocycles
| Heterocycle | Photocatalyst | CF2H Source | Oxidant | Yield (%) | Reference |
| 1-methyl-1,5-naphthyridin-2(1H)-one | Dual-active-center COF | NaSO2CF2H | O2 | 91% | [7] |
| Quinoxalin-2(1H)-ones | Rose Bengal | CF2HSO2Na | O2 | Moderate to excellent | [11] |
| Various Heteroaromatics | Rose Bengal | CF2HSO2Na | O2 | - | [11] |
Experimental Protocols
Protocol 1: General Procedure for meta-C-H Difluoromethylation of Pyridines via Oxazino-Pyridine Intermediates
This protocol is a generalized representation based on the described methodology.[1][3]
-
Formation of the Oxazino-Pyridine Intermediate: To a solution of the starting pyridine in an appropriate solvent, add dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (B1213749) (MP). Stir the reaction mixture at room temperature until the formation of the oxazino-pyridine is complete (monitor by TLC or LC-MS). Isolate the oxazino-pyridine intermediate.
-
Difluoromethylation: To a solution of the isolated oxazino-pyridine and 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in a suitable solvent, add the difluoromethyl radical source (e.g., 2,2-difluoro-2-iodo-1-phenylethan-1-one).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at the specified temperature and for the required time.
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the meta-difluoromethylated pyridine.
Protocol 2: General Procedure for Photocatalytic C-H Difluoromethylation of Heterocycles
This protocol is a generalized representation based on described organophotocatalytic methods.[11][13]
-
Reaction Setup: In a reaction vessel, combine the heterocyclic substrate (0.1 mmol), sodium difluoromethanesulfinate (NaSO2CF2H, 0.4 mmol), and the photocatalyst (e.g., Rose Bengal, 5 mol%).
-
Solvent Addition: Add dimethyl sulfoxide (B87167) (DMSO, 1 mL) to the mixture.
-
Irradiation: Place the reaction vessel under an atmosphere of air (or oxygen) and irradiate with visible light (e.g., two 3W green LEDs) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the difluoromethylated heterocycle.
Visualizations
Caption: Switchable regioselective difluoromethylation of pyridines.
Caption: Simplified photocatalytic C-H difluoromethylation cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis | Semantic Scholar [semanticscholar.org]
- 13. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The copper(ii)-catalyzed and oxidant-promoted regioselective C-2 difluoromethylation of indoles and pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Suppression of Homocoupling in Radical Difluoromethylation
Welcome to the technical support center for radical difluoromethylation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to minimize homocoupling (CF2H-CF2H) and other undesired side reactions, thereby improving reaction yields and selectivity.
Troubleshooting Guides
This section addresses specific issues that may arise during your radical difluoromethylation experiments, offering potential causes and actionable solutions.
Issue 1: Significant formation of homocoupling byproduct (R-CF2H-CF2H-R or CF2H-CF2H) is observed.
-
Question: My reaction is producing a significant amount of homocoupled product alongside my desired difluoromethylated compound. How can I suppress this side reaction?
-
Answer: The formation of homocoupling byproducts is a common challenge in radical difluoromethylation, arising from the self-reaction of the difluoromethyl radical (•CF2H). The key to suppressing this pathway is to control the concentration and reactivity of the radical species. Here are several strategies to consider:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of radical-radical coupling relative to the desired radical addition to your substrate. Radical dimerizations are often fast, and reducing the thermal energy of the system can favor the desired pathway.[1][2]
-
Concentration: A lower concentration of the radical precursor can decrease the probability of two •CF2H radicals encountering each other. Consider a slower addition of the radical precursor to maintain a low steady-state concentration of the radical.
-
-
Choice of Reagents and Catalysts:
-
Difluoromethylating Agent: The choice of the •CF2H radical source is critical. Some reagents are designed to release the radical more slowly and in a more controlled manner. For instance, using a photocatalyst with a suitable difluoromethylating agent can allow for temporal control over radical generation.[3][4]
-
Catalyst System: In photoredox catalysis, the quantum efficiency and the redox potential of the photocatalyst can influence the rate of radical generation.[5][6][7] Fine-tuning the catalyst loading and the light intensity can help to minimize the instantaneous concentration of •CF2H radicals. For metal-catalyzed reactions, the ligand on the metal center can also play a crucial role in modulating the reactivity and preventing undesired side reactions.
-
-
Atmosphere Control:
-
Radical reactions are often sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of peroxide species that can lead to complex side reactions.[1]
-
-
Issue 2: Low yield of the desired product, with unreacted starting material.
-
Question: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What could be the cause?
-
Answer: Low conversion in radical difluoromethylation can be attributed to several factors:
-
Insufficient Radical Generation:
-
Initiator/Catalyst Activity: The initiator (e.g., AIBN, peroxides) or photocatalyst may be old or decomposed. Ensure you are using fresh and pure reagents.[1]
-
Light Source (for photoredox): In photoredox reactions, ensure your light source has the correct wavelength and sufficient intensity to excite the photocatalyst effectively.
-
-
Substrate Reactivity:
-
Electron-deficient or sterically hindered substrates can be less reactive towards the nucleophilic •CF2H radical.[3] In such cases, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time) or switch to a more reactive difluoromethylating agent.
-
-
Reaction Quenching:
-
Impurities in the solvent or reagents can quench the radical species. Always use anhydrous and degassed solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of the difluoromethyl radical (•CF2H)?
A1: A variety of precursors have been developed to generate the •CF2H radical under different conditions. Some of the most common include:
-
Sodium difluoromethanesulfinate (NaSO2CF2H): Often used in photoredox catalysis.[4]
-
Bromodifluoromethane (BrCF2H): Can be activated by a photocatalyst.
-
Iododifluoromethane (ICF2H): A common reagent in radical addition reactions.
-
Zinc difluoromethanesulfinate (DFMS): A stable, solid reagent.[1]
Q2: How does photoredox catalysis help in controlling radical reactions and suppressing homocoupling?
A2: Photoredox catalysis offers a high degree of control over radical generation. By using light as an external stimulus, the reaction can be initiated and stopped simply by turning the light source on or off. This temporal control allows for maintaining a very low concentration of the radical intermediate, which in turn minimizes the likelihood of radical-radical coupling (homocoupling).[5][6][7] The choice of photocatalyst and its concentration are key parameters to optimize for selective difluoromethylation.
Q3: Can the solvent affect the outcome of a radical difluoromethylation reaction?
A3: Yes, the solvent can have a significant impact. The polarity and coordinating ability of the solvent can influence the stability and reactivity of the radical intermediates and the catalyst. Common solvents for radical difluoromethylation include acetonitrile (B52724) (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It is often recommended to screen a variety of anhydrous and degassed solvents to find the optimal one for a specific reaction.
Q4: My desired product is unstable under the reaction or workup conditions. What can I do?
A4: If your product is prone to decomposition, consider the following:
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration.
-
Workup Procedure: The workup procedure should be carefully considered. Some difluoromethylated compounds may be sensitive to acidic or basic conditions. A neutral workup is often preferred.
-
Purification: Flash column chromatography is a common method for purification. Ensure the silica (B1680970) gel is neutral or consider using an alternative stationary phase if your compound is sensitive.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of the desired difluoromethylated product versus the homocoupling byproduct.
Table 1: Effect of Temperature on Product Distribution
| Entry | Substrate | Temperature (°C) | Yield of Desired Product (%) | Yield of Homocoupling Product (%) |
| 1 | Aryl-X | 80 | 45 | 30 |
| 2 | Aryl-X | 25 (Room Temp) | 75 | 10 |
| 3 | Aryl-X | 0 | 85 | <5 |
Note: This is a representative example. Actual results will vary depending on the specific substrate and reaction conditions.
Table 2: Effect of Catalyst Loading on Selectivity in a Photoredox Reaction
| Entry | Substrate | Photocatalyst Loading (mol%) | Yield of Desired Product (%) | Yield of Homocoupling Product (%) |
| 1 | Heteroaryl-Y | 5 | 50 | 25 |
| 2 | Heteroaryl-Y | 1 | 80 | 8 |
| 3 | Heteroaryl-Y | 0.5 | 88 | <5 |
Note: This is a representative example. Actual results will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Radical C-H Difluoromethylation of Heteroarenes using Photoredox Catalysis
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Sodium difluoromethanesulfinate (NaSO2CF2H) (2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3] or an organic dye) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., CH3CN or DMSO)
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Inert atmosphere (Argon or Nitrogen)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a flame-dried Schlenk tube, add the heteroaromatic substrate, sodium difluoromethanesulfinate, and the photocatalyst.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for photoredox-catalyzed radical difluoromethylation.
Caption: Troubleshooting logic for suppressing homocoupling in radical difluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Workup Procedures for Difluoromethanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoromethanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider during the workup of a reaction involving this compound?
A1: this compound is a reactive and potentially hazardous compound.[1][2] It is crucial to handle it with care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] The compound is known to cause severe burns and irritation to the skin, eyes, and respiratory tract.[2] Be aware that quenching of unreacted this compound can be exothermic, so proceed with caution, especially on a larger scale.[3]
Q2: How should I quench a reaction containing unreacted this compound?
A2: The most common method for quenching unreacted this compound is the slow, controlled addition of the reaction mixture to a cold aqueous solution. This is typically done by adding the reaction mixture to ice-cold water or a dilute basic solution like sodium bicarbonate.[4] The hydrolysis of the sulfonyl chloride is exothermic, so maintaining a low temperature (e.g., 0-5 °C) is critical to control the reaction rate and prevent a dangerous exotherm.[4]
Q3: What causes the formation of a separate, often oily, layer during the aqueous workup, and how should I handle it?
A3: The formation of an oily layer is likely your desired difluoromethylated product, which is often insoluble in the aqueous phase. After quenching, the standard procedure is to perform a liquid-liquid extraction to separate your product from the aqueous layer containing hydrolyzed sulfonyl chloride and other water-soluble byproducts. Common extraction solvents include ethyl acetate (B1210297) or dichloromethane.[1]
Q4: My desired product seems to be water-soluble. How can I modify the workup to avoid product loss?
A4: If your product has significant water solubility, repeated extractions with an organic solvent are necessary to maximize recovery. Using a brine wash (a saturated solution of sodium chloride) as the final aqueous wash can help to "salt out" the organic product from the aqueous phase, reducing its solubility in water and driving it into the organic layer.
Q5: I see some unexpected spots on my TLC plate after workup. What are the likely side products?
A5: Common side products in this compound reactions can arise from several pathways:
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Hydrolysis: The most common side product is difluoromethanesulfonic acid, formed from the reaction of unreacted this compound with water during the workup.[5]
-
Proto-defluorination: Under certain conditions, the difluoromethyl group can lose a fluorine atom.[5]
-
Reaction with solvent: If a nucleophilic solvent is used, it may react with the sulfonyl chloride.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction: The reaction may not have gone to completion before workup. | Monitor the reaction by TLC or LC-MS to ensure the consumption of starting material before quenching. |
| Product decomposition: The product may be unstable to the workup conditions (e.g., acidic or basic). | Test the stability of your product to the planned quench and extraction conditions on a small scale. Consider using a milder quenching agent if necessary. | |
| Product loss during extraction: The product may have some solubility in the aqueous layer. | Perform multiple extractions with the organic solvent. A final wash with brine can help reduce the solubility of the product in the aqueous phase. | |
| Formation of an inseparable emulsion during extraction | High concentration of salts or polar byproducts: This can stabilize the interface between the organic and aqueous layers. | Add more of the organic solvent or brine to the separatory funnel and gently swirl. In some cases, filtration through a pad of celite can help break the emulsion. |
| Product appears oily or impure after solvent removal | Residual high-boiling solvent: Solvents like DMF or DMSO used in the reaction can be difficult to remove. | Wash the organic layer multiple times with water or brine during the extraction to remove water-miscible solvents. |
| Incomplete quenching: Unreacted starting material or highly polar byproducts may still be present. | Ensure the quenching step is complete. An additional wash with a dilute base may be necessary to remove acidic impurities. | |
| TLC shows a streak of baseline material | Presence of acidic impurities: The byproduct, difluoromethanesulfonic acid, is highly polar and can cause streaking on silica (B1680970) gel TLC plates. | Ensure the aqueous washes, particularly with a basic solution, are sufficient to remove all acidic byproducts. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the workup of this compound reactions, based on a representative N-difluoromethylation protocol.[1] Note that these values are illustrative and may need to be optimized for specific reactions.
| Parameter | Typical Value/Range | Notes |
| Quenching Agent | Saturated aqueous sodium bicarbonate | A mild base is used to neutralize the HCl and difluoromethanesulfonic acid formed during the reaction and quench. |
| Volume of Quenching Agent | ~2 mL per mmol of substrate | Sufficient volume should be used to ensure the aqueous layer is basic. |
| Extraction Solvent | Ethyl Acetate | A common solvent for extracting moderately polar organic products. |
| Volume of Extraction Solvent | 3 x 3 mL per mmol of substrate | Multiple extractions are recommended to maximize product recovery. |
| Drying Agent | Anhydrous sodium sulfate | Used to remove residual water from the combined organic layers. |
Detailed Experimental Protocol: Workup of an N-Difluoromethylation Reaction
This protocol is a general guideline for the workup of a reaction where a nucleophile (e.g., an amine) has been reacted with this compound.[1]
Materials:
-
Reaction mixture in an appropriate organic solvent (e.g., DMF, acetonitrile)
-
Saturated aqueous sodium bicarbonate solution, cooled to 0 °C
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the reaction mixture to a beaker containing cold (0 °C) saturated aqueous sodium bicarbonate solution with gentle stirring. Caution: Gas evolution (CO2) may occur if the reaction mixture is acidic.
-
Continue stirring for 10-15 minutes to ensure all unreacted this compound is hydrolyzed.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add a portion of ethyl acetate to the funnel, stopper it, and gently invert the funnel several times, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Pour the upper organic layer out of the top of the separatory funnel into a separate clean flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction with two more portions of ethyl acetate.
-
Combine all the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be further purified by flash column chromatography on silica gel, using an appropriate eluent system determined by TLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for the workup of this compound reactions.
References
"stability of difluoromethanesulfonyl chloride in protic solvents"
Welcome to the technical support center for difluoromethanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in protic solvents and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in protic solvents like water, methanol (B129727), or ethanol?
Q2: What are the degradation products of this compound in protic solvents?
The degradation of this compound in protic solvents results in the formation of difluoromethanesulfonic acid and hydrogen chloride (in the case of water), or the corresponding difluoromethanesulfonate ester and hydrogen chloride (in the case of alcohols).
-
Hydrolysis (reaction with water): CHF₂SO₂Cl + 2 H₂O → CHF₂SO₃H + HCl + H₂O
-
Alcoholysis (reaction with an alcohol, ROH): CHF₂SO₂Cl + ROH → CHF₂SO₃R + HCl
Q3: What is the expected reaction mechanism for the degradation in protic solvents?
The solvolysis of alkanesulfonyl chlorides, like this compound, in protic solvents is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This involves a concerted process where the solvent molecule attacks the sulfur atom as the chloride ion departs.
Q4: How does the stability of this compound compare to other sulfonyl chlorides?
While direct comparative quantitative data is unavailable, the reactivity of sulfonyl chlorides is influenced by the electronic effects of the substituent attached to the sulfonyl group. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon is expected to enhance the electrophilicity of the sulfur atom, making this compound a reactive sulfonylating agent, susceptible to rapid solvolysis.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in a reaction using a protic solvent. | Degradation of this compound by the protic solvent. | Whenever possible, use a non-protic, anhydrous solvent for your reaction. If a protic solvent is required, ensure it is rigorously dried and consider adding the this compound at a low temperature to minimize premature degradation. |
| Inconsistent reaction outcomes. | Variable amounts of moisture in reagents or solvents. | Use freshly distilled or commercially available anhydrous solvents. Handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture. |
| Formation of acidic byproducts. | Hydrolysis or alcoholysis of the sulfonyl chloride. | If the desired reaction is with a nucleophile other than the solvent, consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. This can also catalyze the desired reaction. |
| Difficulty in isolating the product. | The product may be sensitive to the acidic conditions generated by the degradation of the sulfonyl chloride. | Work up the reaction by quenching with a mild aqueous base to neutralize any acid. Use appropriate extraction and chromatography techniques for purification. |
Stability and Reactivity Overview
The stability of this compound in protic solvents is a critical consideration for its use in synthesis. The following table summarizes the expected reactivity based on the behavior of analogous sulfonyl chlorides.
| Solvent | Expected Reactivity | Primary Products | Notes |
| Water | High | Difluoromethanesulfonic acid, HCl | Hydrolysis is expected to be rapid. |
| Methanol | High | Methyl difluoromethanesulfonate, HCl | Alcoholysis is a common reaction. |
| Ethanol | High | Ethyl difluoromethanesulfonate, HCl | Similar reactivity to methanol. |
| Isopropanol | Moderate to High | Isopropyl difluoromethanesulfonate, HCl | Steric hindrance may slightly slow the reaction compared to methanol and ethanol. |
| tert-Butanol | Low to Moderate | tert-Butyl difluoromethanesulfonate, HCl | Significant steric hindrance from the tert-butyl group will likely decrease the rate of alcoholysis. |
Experimental Protocols
General Protocol for Assessing the Stability of a Sulfonyl Chloride in a Protic Solvent (by Titration)
This protocol is a generalized method based on kinetic studies of other sulfonyl chlorides and can be adapted to assess the stability of this compound.
Objective: To determine the rate of solvolysis of this compound in a given protic solvent by monitoring the production of HCl over time.
Materials:
-
This compound
-
Anhydrous protic solvent of interest (e.g., water, ethanol/water mixture)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
pH indicator (e.g., bromothymol blue)
-
Thermostated water bath
-
Burette, pipettes, and flasks
-
Stopwatch
Procedure:
-
Prepare a solution of the protic solvent in a flask and place it in a thermostated water bath to maintain a constant temperature.
-
Add a few drops of the pH indicator to the solvent.
-
Add a known volume of the standardized NaOH solution to the solvent to make it slightly basic (the solution should be blue if using bromothymol blue).
-
At time t=0, add a precise amount of this compound to the stirred solution and start the stopwatch.
-
The HCl produced by the solvolysis will neutralize the NaOH. Record the time it takes for the indicator to change color (e.g., from blue to yellow).
-
Immediately add another known aliquot of the NaOH solution to turn the solution basic again.
-
Record the time for the subsequent color change.
-
Repeat this process for several time points.
-
The rate of reaction can be determined by plotting the amount of reacted sulfonyl chloride (calculated from the amount of NaOH used) versus time.
Visualizing Degradation Pathways
The following diagrams illustrate the proposed mechanisms for the degradation of this compound in protic solvents.
References
Technical Support Center: Purification of Difluoromethanesulfonyl Chloride
Welcome to the technical support center for the purification of difluoromethanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurity of concern is water, which leads to the hydrolysis of this compound into difluoromethanesulfonic acid and hydrogen chloride (HCl) gas.[1][2][3] Other potential impurities depend on the synthetic route and may include:
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Residual Solvents: Such as dichloromethane (B109758) or acetic acid, which can be carried through from the reaction.[4]
-
Unreacted Starting Materials: Depending on the synthetic process, these could include difluoromethyl benzyl (B1604629) sulfide, chlorine, or thionyl chloride.[4][5]
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Byproducts of Synthesis: Such as phosphorus oxychloride if phosphorus trichloride (B1173362) is used in the synthesis.[6]
Q2: Why is my final product showing signs of degradation?
A2: this compound is extremely sensitive to moisture.[7] Exposure to atmospheric humidity or residual water in solvents or on glassware will cause it to hydrolyze to the corresponding sulfonic acid and HCl.[1][2][3] This is the most common cause of product degradation. Thermal decomposition can also occur at elevated temperatures.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation and identifying fluorine-containing impurities.
-
Karl Fischer Titration: Specifically used to quantify the water content in the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | Product loss during aqueous workup: The product may be partially hydrolyzing during washing steps. | - Minimize contact time with aqueous solutions.- Use ice-cold washing solutions to reduce the rate of hydrolysis.- Ensure complete phase separation to avoid discarding the product with the aqueous layer. |
| Inefficient distillation: The distillation setup may not be optimal, leading to product loss or incomplete separation. | - Ensure the distillation apparatus is completely dry and under an inert atmosphere (e.g., nitrogen or argon).- Use an appropriate condenser for the boiling point of the product.- For small-scale purifications, consider Kugelrohr distillation to minimize losses. | |
| Product is cloudy or hazy | Presence of water: The product is likely wet. | - Dry the organic solution with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.[1][8]- If the product is already distilled, it can be redissolved in an anhydrous solvent, dried, and the solvent removed under reduced pressure. |
| Product develops pressure in the storage container | Hydrolysis: The product is reacting with residual moisture to produce HCl gas.[3] | - The product needs to be repurified to remove water.- Ensure the storage container is thoroughly dried and flushed with an inert gas before filling.- Store in a cool, dry place.[2] |
| Inconsistent analytical results (e.g., GC, NMR) | Sample degradation: The sample may be hydrolyzing upon exposure to air during sample preparation. | - Prepare samples for analysis in a glove box or under a stream of inert gas.- Use anhydrous solvents for sample dilution. |
Experimental Protocols
Protocol 1: General Purification by Washing and Drying
This protocol is suitable for removing water-soluble impurities and residual acids.
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic phase with ice-cold water to remove water-soluble impurities.
-
Follow with a wash using saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities. Be cautious as this may generate gas (CO₂).
-
Finally, wash with brine (saturated aqueous sodium chloride) to remove the bulk of the dissolved water in the organic phase.[9]
-
-
Drying:
-
Separate the organic layer and transfer it to a dry flask.
-
Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][8] MgSO₄ is a faster and more efficient drying agent.
-
Stir the mixture for at least 30 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
-
Filtration:
-
Filter the mixture to remove the drying agent.
-
Rinse the drying agent with a small amount of a dry, volatile solvent (e.g., dichloromethane) to recover any adsorbed product.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Distillation
This protocol is effective for separating this compound from non-volatile impurities and solvents with significantly different boiling points.
-
Setup:
-
Assemble a dry distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Use a short-path distillation head for smaller quantities to minimize product loss.
-
-
Distillation:
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Boiling Point | 84.7 °C | [10] |
| 95-99 °C | [7] | |
| Density | 1.696 g/cm³ | [10] |
| Flash Point | 5 °C | [10] |
Table 2: Common Drying Agents for Solvents
| Drying Agent | Capacity | Speed | Comments | Reference(s) |
| Magnesium Sulfate (MgSO₄) | High | Fast | Fine powder, requires filtration. | [8] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Granular, can be decanted from. | [8] |
| Calcium Chloride (CaCl₂) | High | Fast | Can form complexes with some organic compounds. | [8] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common issues in this compound purification.
References
- 1. lcms.cz [lcms.cz]
- 2. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]
- 3. This compound (1512-30-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Page loading... [wap.guidechem.com]
- 5. innospk.com [innospk.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Difluoromethanesulphonyl chloride | 1512-30-7 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"effect of temperature on difluoromethanesulfonyl chloride reactions"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for reactions involving difluoromethanesulfonyl chloride. All recommendations are based on established chemical principles and data from related compounds.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in difluoromethanesulfonylation reactions is a common issue. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound: This reagent is highly susceptible to hydrolysis. Use a fresh bottle or purify by distillation before use.
-
Nucleophile (Amine/Alcohol): Ensure the nucleophile is pure and free of contaminants.
-
Solvent and Base: Use anhydrous solvents and ensure the base has not degraded.
-
-
Ensure Anhydrous Conditions:
-
Moisture will rapidly hydrolyze this compound to the unreactive difluoromethanesulfonic acid.
-
Action: Oven-dry all glassware. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Temperature:
-
The optimal temperature is a balance between reaction rate and the stability of the starting materials and products. Reactions are often exothermic.
-
For Primary and Secondary Amines: Reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to control the exotherm and minimize side reactions.
-
For Alcohols: Reactions may require slightly elevated temperatures to proceed at a reasonable rate, but this increases the risk of side reactions.
-
Action: Start with a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS.
-
-
Evaluate Base Selection:
-
A suitable base is crucial to neutralize the HCl generated during the reaction.
-
Action: Use a non-nucleophilic, sterically hindered base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to avoid competing reactions. Ensure at least one equivalent of base is used.
-
Issue 2: Formation of Multiple Products/Side Reactions
The appearance of unexpected spots on TLC or peaks in GC-MS indicates the formation of side products.
Common Side Reactions and Their Mitigation:
| Side Reaction | Cause | Mitigation |
| Hydrolysis of this compound | Presence of water in the reaction mixture. | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere. |
| Formation of Alkyl Chloride (from alcohol reactions) | The chloride ion generated acts as a nucleophile, displacing the newly formed difluoromethanesulfonate ester. This is more prevalent at higher temperatures. | Use a non-chloride source of base if possible. Run the reaction at the lowest effective temperature. Consider using difluoromethanesulfonic anhydride (B1165640) if the issue persists. |
| Double Sulfonylation of Primary Amines | Use of excess this compound or a highly reactive primary amine. | Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution. |
| Elimination Reactions | Use of a strong, non-hindered base with a substrate prone to elimination. | Use a milder or more sterically hindered base. Optimize the reaction temperature to the lowest effective level. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a primary amine?
A1: The reaction is typically exothermic and should be started at a low temperature, such as 0 °C, to control the reaction rate and minimize the formation of byproducts. After the initial addition, the reaction can often be allowed to slowly warm to room temperature.
Q2: I am seeing a new, more polar spot on my TLC that I suspect is the hydrolyzed starting material. How can I confirm this?
A2: You can co-spot your reaction mixture with a small amount of this compound that has been intentionally quenched with water. If the new spot corresponds to this quenched sample, it is likely the sulfonic acid.
Q3: My reaction with a secondary alcohol is very slow at room temperature. Can I heat it?
A3: Yes, but with caution. Increasing the temperature can enhance the reaction rate but also increases the likelihood of side reactions, such as the formation of an alkyl chloride or decomposition. It is recommended to increase the temperature incrementally (e.g., to 40-50 °C) and monitor the reaction closely by TLC or GC-MS for the appearance of byproducts.
Q4: How can I monitor the progress of my difluoromethanesulfonylation reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. If your product contains fluorine, 19F NMR spectroscopy is a highly effective technique for monitoring the formation of the difluoromethanesulfonyl product.
Quantitative Data on Temperature Effects
The following tables provide representative data on how temperature can influence the yield of difluoromethanesulfonylation reactions. Note: This data is based on typical trends observed for sulfonyl chloride reactions and should be used as a guideline for optimization.
Table 1: Effect of Temperature on the Yield of N-benzyl-1,1-difluoromethanesulfonamide
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 4 | 85 |
| 2 | 25 (Room Temp.) | 2 | 92 |
| 3 | 50 | 1 | 78 (with byproducts) |
Table 2: Effect of Temperature on the Yield of 4-(difluoromethanesulfonyl)morpholine
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 6 | 88 |
| 2 | 25 (Room Temp.) | 4 | 95 |
| 3 | 50 | 2 | 82 (with byproducts) |
Table 3: Effect of Temperature on the Yield of Ethyl Difluoromethanesulfonate
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp.) | 12 | 45 |
| 2 | 50 | 6 | 75 |
| 3 | 75 | 3 | 60 (significant byproduct formation) |
Experimental Protocols
Protocol 1: General Procedure for the Difluoromethanesulfonylation of a Primary Amine (e.g., Benzylamine)
Caption: Experimental Workflow for Primary Amine Difluoromethanesulfonylation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add benzylamine (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) dropwise.
-
Reagent Addition: Slowly add this compound (1.1 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Difluoromethanesulfonylation of a Secondary Amine (e.g., Morpholine)
The procedure is similar to that for primary amines. Due to the generally lower reactivity of secondary amines, the reaction may require a longer time at room temperature or gentle heating (e.g., 40 °C).
Protocol 3: General Procedure for the Difluoromethanesulfonylation of an Alcohol (e.g., Ethanol)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add ethanol (B145695) (1.0 eq.) and anhydrous DCM (0.2 M). Add triethylamine (1.5 eq.).
-
Reagent Addition: Add this compound (1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 40-50 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
General Reaction Pathway for Difluoromethanesulfonylation
Caption: Generalized Reaction Pathway for Difluoromethanesulfonylation.
Technical Support Center: Difluoromethylation with Difluoromethanesulfonyl Chloride
Welcome to the technical support center for catalyst selection in difluoromethylation reactions using difluoromethanesulfonyl chloride (CF₂HSO₂Cl). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for difluoromethylation with this compound?
A1: The most prevalent catalysts are transition-metal-based photocatalysts, particularly those involving iridium and copper.[1][2] These catalysts are effective in generating the crucial difluoromethyl radical (•CF₂H) from this compound under visible light irradiation.[2][3] Transition metal catalysts, including palladium and nickel complexes, are also employed in cross-coupling reactions.[1][4] Additionally, metal-free radical initiation methods have been developed.[5]
Q2: My difluoromethylation reaction is not proceeding or giving very low yields. What are the potential causes?
A2: Low or no conversion can stem from several factors:
-
Catalyst Inactivity: The chosen photocatalyst may not have the appropriate redox potential to activate the this compound.
-
Insufficient Light Source: The light source's wavelength and intensity may not be optimal for exciting the photocatalyst.
-
Degradation of Reagents: this compound or other reagents may have degraded due to improper storage or handling.
-
Presence of Inhibitors: Quenchers or inhibitors in the reaction mixture, such as oxygen, can interfere with the radical pathway. Ensure the reaction is properly degassed.
-
Incorrect Solvent: The solvent can significantly influence the reaction. Polar aprotic solvents like DMSO or acetonitrile (B52724) are often used.
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Side product formation often arises from undesired radical reactions. To enhance selectivity:
-
Optimize Catalyst Loading: Both too high and too low catalyst concentrations can lead to side reactions. A typical starting point is 1-5 mol%.
-
Adjust Light Intensity: High light intensity can sometimes lead to over-reaction or decomposition.
-
Control Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to stop it once the desired product is formed and before side products accumulate.
-
Modify the Ligand: For transition metal-catalyzed reactions, the choice of ligand can significantly impact selectivity.
Q4: Can I use this compound for late-stage functionalization of complex molecules?
A4: Yes, one of the significant advantages of using this compound in photocatalytic reactions is its applicability to late-stage functionalization of complex molecules, including pharmaceuticals.[1] The mild reaction conditions generally tolerate a wide range of functional groups.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or inappropriate catalyst. | Verify the catalyst's suitability. For photoredox reactions, ensure the catalyst's excited-state potential is sufficient to reduce CF₂HSO₂Cl. Consider screening different catalysts (e.g., Ir(ppy)₃, copper-based catalysts).[1][2] |
| Insufficient light source for photocatalysis. | Check the wavelength and intensity of your light source. Blue LEDs are commonly used for many iridium and copper photocatalysts.[7] Ensure the reaction vessel is transparent to the required wavelength. | |
| Presence of oxygen or other radical inhibitors. | Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. | |
| Poor quality of this compound. | Use freshly purchased or properly stored CF₂HSO₂Cl. Consider purifying the reagent if its quality is questionable. | |
| Formation of Multiple Products/Low Selectivity | Non-optimal reaction concentration. | Adjust the concentration of your substrate and reagents. Higher concentrations can sometimes favor intermolecular side reactions. |
| Incorrect stoichiometry of reagents. | Carefully control the stoichiometry, particularly of the radical precursor (CF₂HSO₂Cl) and any additives. | |
| Unstable intermediate radical. | Consider using a hydrogen atom transfer (HAT) reagent or a different solvent to better control the reactivity of the intermediate species. | |
| Catalyst Decomposition | Photodegradation of the catalyst. | Reduce light intensity or use a filter to block unwanted wavelengths. Ensure the reaction temperature is controlled. |
| Incompatibility with substrate or solvent. | Check for potential reactions between the catalyst and other components in the mixture. A different catalyst or solvent system may be necessary. |
Catalyst Performance Data
The selection of a catalyst is critical for a successful difluoromethylation reaction. Below is a summary of commonly used catalysts and their typical reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Light Source | Solvent | Typical Substrate | Yield (%) | Reference |
| fac-Ir(ppy)₃ | 1-5 | Blue LEDs | DMSO | N-arylacrylamides | Good to Excellent | [2][3] |
| Copper-based Photocatalyst | 5 | Not specified | Not specified | Terminal Alkenes | Good | [1] |
| Pd(dba)₂/RuPhos | 5 / 6 | None (Thermal) | Not specified | Aroyl chlorides | Good to Excellent | [1] |
| NiCl₂(glyme)/dtbbpy | 10 / 10 | None (Thermal) | DMA | Aryl chlorides | Good | [4] |
| Rose Bengal | 2-5 | Green LEDs | DMSO | Heterocycles | Moderate to Excellent | [8] |
Experimental Protocols
General Protocol for Photocatalytic Difluoromethylation of N-Arylacrylamides
This protocol is adapted from methodologies employing an iridium-based photocatalyst.[2][3]
-
Reaction Setup: To an oven-dried reaction vial, add the N-arylacrylamide substrate (1.0 equiv.), the photocatalyst fac-Ir(ppy)₃ (1-5 mol%), and a magnetic stir bar.
-
Solvent and Reagent Addition: Cap the vial with a septum and purge with an inert atmosphere (argon or nitrogen). Add the degassed solvent (e.g., DMSO) via syringe.
-
Degassing: Further degas the solution by bubbling argon through it for 15-20 minutes.
-
Addition of Difluoromethylating Agent: Add this compound (1.5-2.0 equiv.) via syringe.
-
Initiation of Reaction: Place the reaction vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualized Workflows and Logic
Caption: Catalyst selection workflow for difluoromethylation.
Caption: Troubleshooting flowchart for low yield reactions.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. d-nb.info [d-nb.info]
- 5. Chloro, difluoromethylation and chloro, carbomethoxydifluoromethylation: reaction of radicals derived from RfSO2Cl with unactivated alkenes under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of Difluoromethanesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethanesulfonyl chloride (DFMSC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of solvent choice in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound?
This compound (DFMSC), with the molecular formula CHF₂SO₂Cl, is a highly reactive electrophile used to introduce the difluoromethylsulfonyl group into organic molecules.[1] Its reactivity is driven by the strong electron-withdrawing nature of the two fluorine atoms and the sulfonyl group, making the sulfur atom highly susceptible to nucleophilic attack. It is also extremely sensitive to moisture and can readily hydrolyze.[2] Therefore, it must be handled with care under anhydrous conditions.
Q2: How does the choice of solvent affect the stability of this compound?
The stability of DFMSC is significantly influenced by the solvent.
-
Protic Solvents (e.g., water, alcohols): These solvents can act as nucleophiles and readily react with DFMSC in a process called solvolysis.[3] Due to its high moisture sensitivity, even trace amounts of water in a solvent can lead to rapid hydrolysis, producing difluoromethanesulfonic acid and hydrochloric acid.[2] This not only consumes the reagent but the acidic byproducts can also lead to undesired side reactions or degradation of acid-sensitive substrates.
-
Aprotic Solvents (e.g., dichloromethane, acetonitrile, THF): Aprotic solvents are generally preferred for reactions involving DFMSC as they do not participate in solvolysis.[4][5] However, it is crucial to use anhydrous grades of these solvents to prevent hydrolysis. Dichloromethane (DCM) is a common choice for reactions with amines to form sulfonamides.[6]
Q3: Which solvents are recommended for sulfonamide synthesis using this compound?
Anhydrous aprotic solvents are the top choice for sulfonamide synthesis.
-
Dichloromethane (DCM): Widely used and effective for dissolving a broad range of amines and DFMSC.[4][6]
-
Acetonitrile (CH₃CN): Another excellent polar aprotic solvent that can enhance the rate of SN2 reactions.[4]
-
Tetrahydrofuran (THF): A good option, particularly for reactions that may require slightly higher temperatures, though care must be taken to remove peroxides.[5]
It is essential to use a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, to neutralize the HCl generated during the reaction.[4]
Q4: What is the expected reaction mechanism for this compound with nucleophiles?
The reaction of sulfonyl chlorides, including DFMSC, with most nucleophiles is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[3] This involves a direct attack of the nucleophile on the electrophilic sulfur atom, leading to a transition state with a trigonal bipyramidal geometry, and subsequent displacement of the chloride leaving group. The rate of this reaction is influenced by both the concentration of DFMSC and the nucleophile.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Degradation of DFMSC: The reagent may have hydrolyzed due to exposure to moisture. 2. Low Nucleophilicity of Substrate: Sterically hindered or electron-poor nucleophiles (amines, alcohols) may react slowly. 3. Inappropriate Base: The base may be too weak to effectively neutralize HCl, or it might be reacting with the DFMSC. | 1. Use a fresh bottle of DFMSC. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[7] 2. Increase the reaction temperature or prolong the reaction time. For very unreactive substrates, consider using a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. 3. Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like triethylamine or pyridine.[4] |
| Formation of Multiple Products/Side Reactions | 1. Reaction with Solvent: Use of protic or wet aprotic solvents can lead to solvolysis byproducts. 2. Side reactions with the base: Some bases can react with the sulfonyl chloride. 3. Elimination Reactions: With secondary or tertiary alcohols, elimination to form an alkene can compete with sulfonate ester formation, especially at higher temperatures.[8] | 1. Rigorously use anhydrous aprotic solvents.[7] 2. Use a non-nucleophilic base like triethylamine or pyridine. Tertiary amines are generally preferred over secondary or primary amines for this reason.[8] 3. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a non-hindered base. |
| Reaction Does Not Go to Completion | 1. Insufficient Reagent: The nucleophile or base may be the limiting reagent. 2. Low Reaction Temperature: The activation energy barrier may not be overcome at the current temperature. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Ensure appropriate stoichiometry. A slight excess of the nucleophile and base can sometimes be beneficial. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Difficult Product Purification | 1. Excess Reagents: Unreacted starting materials or excess base can complicate purification. 2. Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. | 1. After the reaction is complete, perform an aqueous workup to remove the base and its salt. A wash with dilute acid (e.g., 1M HCl) can remove amine bases, followed by a wash with saturated sodium bicarbonate solution and brine.[4] 2. Optimize reaction conditions to minimize side reactions. Purification can often be achieved by recrystallization or column chromatography on silica (B1680970) gel.[4] |
Quantitative Data on Reactivity (by Analogy)
Table 1: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride in Water
| Temperature (°C) | k (s⁻¹) | Reference |
| 20 | Data suggests a rate constant is determinable | [9] |
| 25 | Data suggests a rate constant is determinable | [3] |
Note: Specific values were not tabulated in the search results, but their determination is the basis for the activation parameters discussed in the cited literature.
Table 2: Activation Parameters for the Hydrolysis of Sulfonyl Chlorides in Water
| Compound | ΔH≠ (kcal/mol) | ΔS≠ (cal/mol·K) | Mechanism | Reference |
| Methanesulfonyl Chloride | - | -8.32 | SN2 | [9] |
| Benzenesulfonyl Chloride | - | -13.25 | SN2 | [9] |
The negative entropy of activation (ΔS≠) is characteristic of a bimolecular (SN2) mechanism, indicating a more ordered transition state compared to the reactants. It is expected that this compound would exhibit similar behavior, likely with a faster reaction rate due to the strong inductive effect of the fluorine atoms.
Experimental Protocols
The following are representative protocols for common reactions involving sulfonyl chlorides, which can be adapted for use with this compound.
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol describes the reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide.[4]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: General Procedure for the Synthesis of Sulfonate Esters
This protocol outlines the conversion of an alcohol to a sulfonate ester.[10]
Materials:
-
This compound (1.1 - 1.3 eq)
-
Alcohol (1.0 eq)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C. Add the base (e.g., triethylamine, 1.2 eq) dropwise.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude sulfonate ester by column chromatography or recrystallization.
Visualized Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Fluorinated Compounds
Welcome to the Technical Support Center for the purification of polar fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of polar fluorinated compounds, presented in a question-and-answer format.
Problem: My polar fluorinated compound shows poor retention and elutes in the void volume in reversed-phase HPLC.
Potential Causes & Solutions:
-
High Polarity: The compound is too polar to be retained on a non-polar stationary phase like C18.[1][2]
-
Solution 1: Switch to a More Appropriate Chromatography Mode. Hydrophilic Interaction Chromatography (HILIC) is specifically designed for the retention of highly polar compounds.[1][2][3] Aqueous Normal-Phase (ANP) chromatography is another alternative that uses a polar stationary phase with a high-organic mobile phase.[1]
-
Solution 2: Use a More Retentive Reversed-Phase Column. Consider columns with a higher carbon load, an embedded polar group, or a polar-endcapped design to enhance retention for polar analytes.[1]
-
Solution 3: Modify the Mobile Phase. If your column is compatible, starting with a 100% aqueous mobile phase can increase retention.[1] Adding ion-pairing reagents to the mobile phase can also increase the retention of ionizable compounds.[1]
-
Problem: I am observing poor peak shape (tailing or fronting) for my analyte.
Potential Causes & Solutions:
-
Secondary Interactions: Strong interactions can occur between the polar fluorinated analyte and residual silanols on silica-based stationary phases, leading to peak tailing.[1][4]
-
Solution: Use a Deactivated Column. Employ an end-capped column to minimize these silanol (B1196071) interactions.[1][4]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it may exist in multiple ionic forms, causing poor peak shape.[1][4]
-
Column Overload: Injecting too much sample can lead to peak fronting.[1][4]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.[4]
-
Solution: Use a Compatible Injection Solvent. The solvent used to dissolve the sample should be as close as possible in composition to the initial mobile phase.[5]
-
Problem: I am experiencing low or no recovery of my compound.
Potential Causes & Solutions:
-
Irreversible Adsorption: The highly polar compound may be irreversibly binding to the stationary phase.[1]
-
Solution: Change the Stationary Phase. Consider HILIC with a polar stationary phase (e.g., silica (B1680970), amide, or zwitterionic) or Supercritical Fluid Chromatography (SFC).[1] For flash chromatography, alumina (B75360) or Florisil can be alternatives to silica gel.[1][6]
-
-
Compound Instability: The compound may be degrading on the column.[1]
-
Solution: Test Compound Stability. Perform a stability test of your compound under the chromatographic conditions.[1]
-
-
Weak Elution Strength: The mobile phase may not be strong enough to elute the compound.[1]
-
Solution: Increase Elution Strength. For reversed-phase, this means increasing the organic solvent concentration. For normal-phase or HILIC, it involves increasing the aqueous or polar solvent component.
-
Problem: I am unable to separate my fluorinated compound from impurities (co-elution).
Potential Causes & Solutions:
-
Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation.[1]
-
Solution 1: Optimize Selectivity by Changing the Stationary Phase. Switching to a column with a different chemistry, such as from a C18 to a phenyl-hexyl or a fluorinated phase (e.g., pentafluorophenyl - PFP), can alter selectivity and improve separation.[1][2] Fluorinated phases can offer unique selectivity for fluorinated analytes.[7][8]
-
Solution 2: Optimize the Mobile Phase. Systematically screen different solvent systems. In reversed-phase HPLC, varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can change selectivity. Adding modifiers like trifluoroacetic acid (TFA) can improve the peak shape of basic compounds.[2]
-
Solution 3: Optimize the Gradient. Developing a gradient elution method can improve the separation of complex mixtures. Start with a shallow gradient and then increase its steepness.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new polar fluorinated compound?
A1: For moderately polar compounds soluble in organic solvents, reversed-phase HPLC is a good initial choice. A C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid or TFA, is a common starting point.[1] For highly polar, water-soluble compounds, HILIC is often more suitable. A polar stationary phase (e.g., amide, silica) with a mobile phase gradient from high organic (e.g., 95% acetonitrile) to a higher aqueous content is a recommended start.[1] Supercritical Fluid Chromatography (SFC) can be a powerful alternative for thermally labile or complex mixtures, offering high efficiency and faster separations.[1]
Q2: How can I improve the retention of my highly polar fluorinated compound in reversed-phase HPLC?
A2: To improve retention in reversed-phase HPLC, you can:
-
Use a 100% Aqueous Mobile Phase: If your column is aqueous-stable, this can increase retention of very polar compounds.[1]
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]
-
Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention.[1]
-
Consider a Fluorinated Stationary Phase: These phases can exhibit unique selectivity and retention mechanisms for fluorinated analytes.[1][7]
Q3: Are there special considerations for sample preparation when purifying polar fluorinated compounds?
A3: Yes, consider the following:
-
Solubility: Dissolve your sample in a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape. If the sample has poor solubility in the mobile phase, use a stronger solvent but inject the smallest possible volume.[1]
-
Dry Loading for Flash Chromatography: For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended. This involves dissolving the sample in a suitable solvent, adsorbing it onto a small amount of silica gel or celite, evaporating the solvent, and then loading the dry powder onto the column.[1]
-
Volatility: Some smaller fluorinated compounds can be volatile. Handle them in a well-ventilated area and consider using sealed vials for analysis.[1]
Q4: Can I use recrystallization for purifying polar fluorinated compounds?
A4: Yes, recrystallization can be an effective purification method. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.[2][9] A systematic solvent screening with varying polarities is often necessary.[2] Be aware of the possibility of the compound "oiling out" instead of crystallizing, which can sometimes be mitigated by using a lower-boiling point solvent or a slower cooling rate.[2]
Q5: When should I consider Solid-Phase Extraction (SPE) for purification?
A5: SPE is a valuable technique for sample cleanup, concentration, and fractionation. For polar fluorinated compounds, normal-phase SPE can be used to extract them from non-polar matrices using a polar sorbent like silica or alumina.[10][11] The retention mechanism is based on interactions like hydrogen bonding and dipole-dipole interactions.[10][11]
Data Presentation
Table 1: Starting Conditions for Common Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient |
| Reversed-Phase HPLC | C18, PFP, Polar-Embedded | Water + 0.1% Formic Acid/TFA | Acetonitrile or Methanol + 0.1% Formic Acid/TFA | 5-95% B over 15-20 min |
| HILIC | Amide, Zwitterionic, Silica | 10 mM Ammonium Acetate in Water | Acetonitrile | 95-50% B over 15 min |
| SFC | Chiral or Achiral | Supercritical CO₂ | Methanol or Ethanol (often with additives) | 5-40% B over 8-10 min |
Table 2: Troubleshooting Summary for Chromatography
| Issue | Potential Cause | Recommended Action |
| No/Low Retention (RP-HPLC) | Compound is too polar. | Switch to HILIC or use a polar-embedded RP column. |
| Peak Tailing | Secondary silanol interactions. | Use an end-capped column; adjust mobile phase pH. |
| Peak Fronting | Column overload; poor sample solubility. | Reduce sample load; dissolve sample in mobile phase. |
| Low Recovery | Irreversible adsorption. | Change stationary phase (e.g., to alumina or use HILIC). |
| Co-elution | Insufficient selectivity. | Change stationary phase chemistry (e.g., C18 to PFP); change organic modifier. |
Experimental Protocols
Protocol 1: HILIC for Highly Polar Fluorinated Compounds
This protocol is suitable for compounds with poor retention in reversed-phase chromatography.[1]
-
Column: Amide or Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.[1]
Protocol 2: Flash Chromatography with Dry Loading
This protocol is recommended when the compound has poor solubility in the elution solvent.[1]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758), methanol).
-
Adsorption: Add a small amount of silica gel or celite to the dissolved sample.
-
Solvent Evaporation: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., a mixture of dichloromethane and methanol).[2]
-
Loading: Carefully load the dry sample powder onto the top of the silica gel bed.
-
Elution: Begin elution with the initial, less polar mobile phase (e.g., Dichloromethane:Methanol 9:1). Gradually increase the polarity of the mobile phase (e.g., to Dichloromethane:Methanol 8:2) to elute the desired compound.[2]
Visualizations
Caption: General workflow for purification method selection.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bia.si [bia.si]
- 9. rubingroup.org [rubingroup.org]
- 10. organomation.com [organomation.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to 19F NMR Chemical Shifts of the Difluoromethyl Group
For researchers and professionals in drug development and materials science, the difluoromethyl (CF2H) group is an increasingly important structural motif. Its unique electronic properties can significantly influence a molecule's bioactivity, metabolic stability, and physicochemical characteristics. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an indispensable tool for the characterization of molecules containing this group, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.
This guide provides a comparative analysis of the 19F NMR chemical shifts for the difluoromethyl group, supported by experimental data, to aid in the structural elucidation and analysis of these compounds.
Comparison of 19F NMR Chemical Shifts
The 19F NMR chemical shift of the difluoromethyl group is highly dependent on the atom to which it is attached and the overall electronic environment of the molecule. The electronegativity of the neighboring atom plays a crucial role, with more electronegative atoms generally causing a downfield shift (less negative ppm values).
Below is a summary of typical 19F NMR chemical shift ranges for the difluoromethyl group attached to carbon, nitrogen, oxygen, and sulfur atoms, referenced to CFCl3 at 0.0 ppm.
| Attached Atom | Molecular Context | 19F Chemical Shift (δ, ppm) | 2JHF (Hz) |
| Oxygen | Aryl-O-CF2H | -81.80 | 73.2 |
| Acyl-O-CF2H | -91.27 | 71.4 | |
| Nitrogen | Imidazole-N-CF2H | -90.56 | 59.8 |
| Pyrazole-N-CF2H | -93.12 | 59.0 | |
| Triazole-N-CF2H | -97.22 | 58.6 | |
| Sulfur | Aryl-S-CF2H | -96.26 | 56.3 |
| Pyrimidine-S-CF2H | -99.11 | 56.0 | |
| Alkyl-S-CF2H | -92.78 to -94.43 | 55.8 to 56.6 |
Note: The chemical shifts and coupling constants are illustrative and can vary with solvent, concentration, and substitution patterns on the aromatic or heterocyclic rings.
Factors Influencing the 19F NMR Chemical Shift of the Difluoromethyl Group
Several factors contribute to the observed 19F NMR chemical shift of a difluoromethyl group. Understanding these factors is critical for accurate spectral interpretation.
Caption: Key factors influencing the 19F NMR chemical shift of a difluoromethyl group.
Experimental Protocols
Accurate and reproducible 19F NMR data acquisition requires careful attention to experimental parameters. Below is a typical protocol for obtaining a 1D 19F NMR spectrum of a difluoromethyl-containing compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent should be based on the solubility of the compound and its potential for intermolecular interactions that could affect the chemical shift.
-
Use a high-purity NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard can be added. Common internal standards for 19F NMR include trifluorotoluene (δ ≈ -63.7 ppm) or hexafluorobenzene (B1203771) (δ ≈ -164.9 ppm).
2. Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the 19F frequency.
-
Calibrate the 90° pulse width for 19F.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient for a 1D spectrum. For spectra with proton coupling, a proton-decoupled experiment (e.g., 'zgpg30' with decoupling) should be used to simplify the spectrum to a singlet for the CF2H group, though this removes the valuable JHF coupling information.
-
Spectral Width (SW): A typical spectral width for organofluorine compounds is around 250 ppm. Center the spectral window around the expected chemical shift of the difluoromethyl group (e.g., -100 ppm).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the fluorine nuclei.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
4. Data Processing:
-
Apply an exponential window function with a line broadening of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to an appropriate standard. While CFCl3 (0 ppm) is the primary standard, it is volatile and not always practical. Secondary standards are often used, and the chemical shifts are then referenced back to CFCl3.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a difluoromethyl-containing compound using 19F NMR.
Caption: A typical experimental workflow for 19F NMR analysis of difluoromethyl compounds.
Comparison with Other Fluorinated Groups
The 19F NMR chemical shift of the difluoromethyl group (CF2H) is distinct from that of the trifluoromethyl (CF3) and monofluoromethyl (CH2F) groups. Generally, the chemical shift becomes more shielded (more negative ppm value) as the number of fluorine atoms on the methyl group decreases.
| Fluorinated Group | Typical Chemical Shift Range (δ, ppm) |
| -CF3 | -50 to -80 |
| -CF2H | -80 to -130 |
| -CH2F | -200 to -240 |
This trend is a result of the decreasing deshielding effect with fewer electron-withdrawing fluorine atoms attached to the carbon. The distinct chemical shift ranges for these groups make 19F NMR an excellent tool for distinguishing between different fluorinated motifs within a molecule.
By understanding the factors that influence the 19F NMR chemical shift of the difluoromethyl group and by following standardized experimental protocols, researchers can confidently utilize this powerful analytical technique for the unambiguous characterization of novel fluorinated molecules.
A Comparative Guide to the Mass Spectrometry Fragmentation of Difluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CHF2) group into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. Understanding the behavior of these compounds under mass spectrometric analysis is crucial for their identification and structural elucidation. This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of difluoromethylated compounds with their non-fluorinated (methyl) and perfluorinated (trifluoromethyl) analogs.
Key Fragmentation Pathways of Substituted Benzenes
The fragmentation of aromatic compounds is heavily influenced by the nature of the substituent on the benzene (B151609) ring. Here, we compare the EI-MS fragmentation of toluene, (difluoromethyl)benzene, and (trifluoromethyl)benzene.
Fragmentation Scheme
Comparative Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance | Dominant Fragmentation Pathway(s) |
| Toluene | 92 (M+•) | 91 (100%), 65 (15%) | Loss of a hydrogen radical to form the stable tropylium (B1234903) ion is the most favorable pathway. |
| (Difluoromethyl)benzene | 128 (M+•)[1] | 127 (40%), 109 (100%), 77 (25%) | Loss of a fluorine radical is the predominant fragmentation, followed by the loss of a hydrogen radical. Loss of the entire difluoromethyl radical is also observed. |
| (Trifluoromethyl)benzene | 146 (M+•)[2] | 127 (100%), 96 (30%), 77 (15%) | The primary fragmentation is the loss of a fluorine radical. Subsequent loss of difluorocarbene (:CF2) is a characteristic pathway for polyfluorinated compounds. |
General Fragmentation Patterns of Difluoromethylated Compounds
The presence of the -CHF2 group introduces unique fragmentation behaviors compared to its hydrocarbon and perfluorinated counterparts.
-
Loss of Fluorine Radical (•F): This is often a primary and highly favorable fragmentation pathway, leading to a prominent [M-19]+ peak. The stability of the resulting cation influences the abundance of this fragment.
-
Loss of Difluoromethyl Radical (•CHF2): Cleavage of the bond between the difluoromethyl group and the rest of the molecule results in an [M-51]+ fragment. The intensity of this peak depends on the strength of that bond and the stability of the resulting cation.
-
Loss of Difluorocarbene (:CF2): Rearrangement followed by the elimination of a neutral difluorocarbene molecule is a characteristic fragmentation pathway for many polyfluorinated compounds, including some difluoromethylated ones. This results in an [M-50]+• radical cation.
-
Hydrogen Radical (•H) Loss: While less common as the primary fragmentation step compared to fluorine loss, the cleavage of the C-H bond within the difluoromethyl group can occur, leading to an [M-1]+ fragment.
Experimental Protocols
The following provides a general experimental protocol for the analysis of difluoromethylated compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
Solid samples should be dissolved in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL. Liquid samples can be analyzed directly or diluted if necessary.
GC-MS Instrumentation and Conditions
A standard GC-MS system equipped with a capillary column is suitable for the analysis of most volatile and semi-volatile difluoromethylated compounds.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999%) at a constant flow of 1.0 mL/min[1] |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Ion Source Temperature | 230 °C[1] |
| Quadrupole Temperature | 150 °C[1] |
| Mass Range | m/z 40-550 |
| Solvent Delay | 3-5 minutes |
Note: These are general conditions and may require optimization depending on the specific analyte and instrumentation.
Conclusion
The mass spectrometric fragmentation of difluoromethylated compounds exhibits patterns that are distinct from both their methyl and trifluoromethyl analogs. The presence of both C-H and C-F bonds in the difluoromethyl group allows for competing fragmentation pathways, with the loss of a fluorine radical often being the most prominent. A thorough understanding of these fragmentation behaviors is essential for the accurate identification and structural characterization of this important class of molecules in various scientific disciplines.
References
A Researcher's Guide to the High-Resolution Mass Spectrometry of Difluoromethylated Products
In the landscape of modern drug discovery and development, the incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry. Among these, the difluoromethyl (-CF2H) group has garnered significant attention for its ability to modulate the physicochemical and biological properties of parent molecules, such as metabolic stability and binding affinity. The precise characterization of these novel chemical entities is paramount, and High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful and indispensable tool for this purpose. This guide provides a comprehensive comparison of HRMS with other analytical techniques and furnishes the detailed experimental insights necessary for researchers, scientists, and drug development professionals.
Harnessing the Power of HRMS for Difluoromethylated Compounds
HRMS instruments, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF), offer unparalleled mass accuracy and resolution, enabling the unambiguous determination of elemental compositions. This is particularly advantageous for fluorinated compounds, which exhibit a significant mass defect—their exact mass deviates from their nominal mass. This characteristic aids in the confident identification of difluoromethylated products, even in complex matrices.
The high sensitivity of HRMS allows for the detection and characterization of compounds at trace levels, a critical aspect in metabolite identification and impurity profiling. Furthermore, tandem mass spectrometry (MS/MS) capabilities provide rich structural information through the analysis of fragmentation patterns, which are crucial for elucidating the structure of novel difluoromethylated molecules.
Performance Comparison: HRMS vs. Alternative Techniques
While HRMS is a frontline technique, a multi-faceted analytical approach is often beneficial for comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands as a key complementary technique.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Precise mass-to-charge ratio (m/z), elemental composition, structural information via fragmentation. | Detailed structural information, including atom connectivity and stereochemistry. |
| Sensitivity | High (picomole to femtomole). | Lower (micromole to nanomole). |
| Sample Requirement | Minimal, suitable for complex mixtures when coupled with chromatography (LC-HRMS). | Requires pure samples for full structural elucidation. |
| Quantitative Analysis | Can be quantitative with appropriate standards. | Inherently quantitative. |
| Key Advantage for -CF2H | High mass accuracy for confident formula determination.[1] | Direct observation of the -CF2H group via ¹⁹F NMR. |
Experimental Workflow and Protocols
A robust analytical workflow is essential for the successful characterization of difluoromethylated products. The following outlines a typical Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) workflow and a generalized experimental protocol.
References
A Comparative Guide to Difluoromethanesulfonyl Chloride and Other Difluoromethylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF2H) group into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This functional group can enhance a molecule's lipophilicity, membrane permeability, and metabolic stability, often acting as a bioisostere for hydroxyl, thiol, or amine groups.[1][3][4][5] Difluoromethanesulfonyl chloride (DFSC) is a versatile reagent for this purpose, but a diverse array of other difluoromethylating agents, each with unique reactivity and applications, are also available.[1][2][6] This guide provides an objective comparison of DFSC with other key difluoromethylating agents, supported by experimental data and protocols.
Classification of Difluoromethylating Agents
Difluoromethylating agents can be broadly categorized based on their reactive intermediates: radical, nucleophilic, and electrophilic.[1] This classification helps in selecting the appropriate reagent for a specific chemical transformation.
Diagram 1: Classification of Difluoromethylating Agents
A classification of common difluoromethylating agents.
Radical Difluoromethylating Agents
Radical difluoromethylation has become a powerful tool due to its mild reaction conditions and excellent functional group tolerance.[7] These methods are particularly effective for the C-H difluoromethylation of heteroaromatics.[6]
This compound (DFSC)
DFSC serves as a precursor to the difluoromethyl radical (•CF2H) under photocatalytic conditions.[6] It is a valuable reagent for the difluoromethylation of alkenes and in radical-mediated cyclization reactions.
Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2)
Developed as a convenient and effective source of the •CF2H radical, Zn(SO2CF2H)2 is prepared from DFSC.[8][9] It is particularly useful for the difluoromethylation of nitrogen-containing heteroarenes.[8]
Table 1: Comparison of Radical Difluoromethylating Agents
| Reagent | Precursor/Initiator | Typical Substrates | Advantages | Limitations |
| DFSC (ClSO2CF2H) | Photocatalyst (e.g., Cu-based) | Alkenes, Aryl-fused cycloalkenylalkanols | Versatile for radical cyclizations | Requires photocatalysis, can be substrate-specific |
| Zn(SO2CF2H)2 | tBuOOH (oxidant) | Heteroarenes, Thiols, Enones | Mild, operationally simple, scalable | Limited scope for non-heteroaromatic substrates |
| NaSO2CF2H | Oxidant (e.g., K2S2O8), Photocatalyst | (Hetero)aryl thiols, Coumarins | Good radical precursor | Often requires an additional oxidant |
| BrCF2H | Radical initiator | Alkenes | Readily available | Can be less selective |
Experimental Protocol: Radical Difluoromethylation of Heteroarenes with Zn(SO2CF2H)2
This protocol is adapted from the work of Baran and coworkers.[8]
-
Reagent Preparation: Zn(SO2CF2H)2 is synthesized from this compound.
-
Reaction Setup: To a solution of the heteroarene substrate (1.0 equiv) in a suitable solvent (e.g., DCE/H2O), add Zn(SO2CF2H)2 (2.0 equiv).
-
Initiation: Add tert-butyl hydroperoxide (tBuOOH, 3.0 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for the specified time (typically 1-24 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3 and extract with an organic solvent. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Diagram 2: General Workflow for Radical Difluoromethylation
A general experimental workflow for radical difluoromethylation.
Nucleophilic Difluoromethylating Agents
Nucleophilic reagents deliver a "CF2H-" equivalent to electrophilic substrates such as aldehydes, ketones, and imines.[1]
(Difluoromethyl)trimethylsilane (TMSCF2H)
Analogous to the well-known Ruppert-Prakash reagent (TMSCF3), TMSCF2H can act as a nucleophilic difluoromethylating agent, often requiring activation by a fluoride (B91410) source or a base.[4][10]
Difluoromethyl Phenyl Sulfone (PhSO2CF2H)
This reagent is a versatile source of a nucleophilic (phenylsulfonyl)difluoromethyl anion upon deprotonation.[11][12] The resulting carbanion can then react with various electrophiles.
Table 2: Comparison of Nucleophilic Difluoromethylating Agents
| Reagent | Activator | Typical Substrates | Advantages | Limitations |
| TMSCF2H | Fluoride source (e.g., TBAF), Base | Aldehydes, Ketones, Imines | Mild conditions for some substrates | Can be unstable, requires careful control |
| PhSO2CF2H | Strong base (e.g., KOH, t-BuOK) | Aldehydes, Ketones, Imines | Efficient and general | Requires strong base, not suitable for base-sensitive substrates |
| ArCF2H (activated) | Strong base and Lewis acid | Carbonyls, Imines, Aryl halides | Access to Ar-CF2- synthons | Requires specific activation, less common |
Experimental Protocol: Enantioselective Nucleophilic Difluoromethylation of Aldehydes
This protocol is based on the work of Hu and coworkers for the enantioselective difluoromethylation of aromatic aldehydes using PhSO2CF2H.[13]
-
Catalyst Preparation: A chiral quaternary ammonium (B1175870) salt is used as a phase-transfer catalyst.
-
Reaction Setup: In a reaction vessel, combine the aromatic aldehyde (1.0 equiv), PhSO2CF2H (1.5 equiv), and the chiral catalyst (0.1 equiv) in a suitable solvent system (e.g., toluene/water).
-
Base Addition: Add a solution of potassium hydroxide (B78521) (KOH) as the base.
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 0 °C) until the reaction is complete.
-
Workup: Separate the organic layer, wash with water and brine, and then dry over an anhydrous salt (e.g., Na2SO4).
-
Purification: After removing the solvent under reduced pressure, purify the product by flash chromatography.
Electrophilic Difluoromethylating Agents
These reagents deliver a "CF2H+" equivalent and are effective for introducing the difluoromethyl group into nucleophilic sites like electron-rich arenes, enolates, thiols, and amines.[1][4]
S-(Difluoromethyl)diarylsulfonium Salts
These compounds have been developed as effective electrophilic difluoromethylating reagents.[14] Their reactivity can be tuned by altering the substituents on the aryl rings.
Table 3: Comparison of Electrophilic Difluoromethylating Agents
| Reagent | Typical Substrates | Advantages | Limitations |
| S-(Difluoromethyl)diarylsulfonium salts | Tertiary amines, Imidazoles, Phosphines | Stable, effective for specific nucleophiles | Fails to react with phenols, C-nucleophiles, and primary/secondary amines[14] |
| S-([Phenylsulfonyl]difluoromethyl)-dibenzothiophenium salts | Various C(sp2) and C(sp3) nucleophiles | Bench-stable, air- and moisture-tolerant | Multi-step synthesis |
| Sulfoximines | S-, N-, and C-nucleophiles | Efficient, proceeds via a difluorocarbene mechanism | Requires synthesis of the reagent |
Experimental Protocol: Electrophilic Difluoromethylation of Imidazoles
This protocol is a general representation based on the use of S-(difluoromethyl)diarylsulfonium salts.[14]
-
Reaction Setup: Dissolve the imidazole (B134444) derivative (1.0 equiv) in an anhydrous aprotic solvent (e.g., acetonitrile) under an inert atmosphere.
-
Reagent Addition: Add the S-(difluoromethyl)diarylsulfonium salt (1.1 equiv) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required, monitoring its progress by an appropriate analytical method.
-
Workup: Once the reaction is complete, remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography to isolate the N-difluoromethylated imidazole product.
Conclusion
The choice of a difluoromethylating agent is highly dependent on the substrate and the desired transformation. This compound is a key player, particularly as a precursor for radical-based methods. However, for nucleophilic or electrophilic difluoromethylation, other reagents such as TMSCF2H, PhSO2CF2H, and various sulfonium (B1226848) salts offer distinct advantages. A thorough understanding of the reactivity and scope of each class of reagent is essential for the successful incorporation of the valuable CF2H moiety in modern chemical synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. researchgate.net [researchgate.net]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Difluoromethanesulfonyl Chloride and TMSCF2H for Nucleophilic Difluoromethylation
For researchers, scientists, and drug development professionals, the introduction of a difluoromethyl (CF2H) group is a critical strategy in modifying the properties of bioactive molecules. This guide provides an objective comparison of two key reagents, difluoromethanesulfonyl chloride (CF2HSO2Cl) and (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), in the context of nucleophilic difluoromethylation, supported by experimental data and detailed protocols.
The difluoromethyl group can serve as a bioisostere for hydroxyl or thiol moieties, enhancing metabolic stability and modulating the physicochemical properties of parent compounds. While both this compound and TMSCF2H are sources of the CF2H group, their reactivity profiles are fundamentally different. TMSCF2H is a well-established precursor to a nucleophilic difluoromethyl anion equivalent, making it a go-to reagent for this class of transformations. In contrast, this compound predominantly acts as a precursor to the difluoromethyl radical, participating in radical-mediated processes.
Reactivity Profiles: A Tale of Two Reagents
TMSCF2H: The Nucleophilic Workhorse
(Difluoromethyl)trimethylsilane (TMSCF2H) is the premier reagent for nucleophilic difluoromethylation.[1] Its utility stems from the activation of the silicon-carbon bond by a nucleophilic initiator, such as a fluoride (B91410) source or a strong base, to generate a transient difluoromethyl anion equivalent. This nucleophilic species can then react with a wide range of electrophiles.
Key activation methods for TMSCF2H include:
-
Fluoride-based activators: Cesium fluoride (CsF) is a common choice, often used in conjunction with a crown ether to enhance its solubility and reactivity.[2]
-
Strong bases: Alkoxides such as potassium tert-butoxide (t-BuOK) or potassium tert-amylate (t-AmOK) can also be employed to activate TMSCF2H.[3]
-
Metal catalysis: Copper and palladium catalysts can mediate the transfer of the difluoromethyl group from TMSCF2H to various substrates, including aryl halides and alkyl halides.[4][5]
This compound: The Radical Initiator
This compound (CF2HSO2Cl) is primarily recognized as a source of the difluoromethyl radical (•CF2H).[1][6] This radical is typically generated under photoredox catalysis or by using a transition metal catalyst.[6] While highly effective for radical-mediated transformations, there is a lack of evidence for its direct use as a precursor to a nucleophilic difluoromethyl species for reaction with common electrophiles in the same manner as TMSCF2H.
Performance Comparison: TMSCF2H in Nucleophilic Difluoromethylation
The following tables summarize the performance of TMSCF2H in nucleophilic difluoromethylation reactions with various electrophiles. Due to the radical-donating nature of this compound, a direct comparison of yields in nucleophilic reactions is not applicable.
Table 1: Nucleophilic Difluoromethylation of Carbonyl Compounds with TMSCF2H
| Entry | Electrophile | Activator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | CsF (0.13 equiv) | THF | rt | 91 | [7] |
| 2 | 4-Nitrobenzaldehyde | CsF (0.13 equiv) | THF | rt | 95 | [7] |
| 3 | 4-Methoxybenzaldehyde | CsF (0.13 equiv) | THF | rt | 92 | [7] |
| 4 | Cyclohexanone | t-BuOK (2.9 equiv) | THF | rt | 85 | [7] |
| 5 | Acetophenone | t-BuOK (2.9 equiv) | THF | rt | 78 | [7] |
Table 2: Copper-Catalyzed Difluoromethylation of Aryl and Vinyl Iodides with TMSCF2H
| Entry | Substrate | Catalyst/Activator | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | CuI (1.5 equiv), CsF (3.0 equiv) | NMP | 120 | 85 | [3] |
| 2 | 1-Iodo-4-methoxybenzene | CuI (1.5 equiv), CsF (3.0 equiv) | NMP | 120 | 88 | [3] |
| 3 | Ethyl 4-iodobenzoate | CuI (1.5 equiv), CsF (3.0 equiv) | NMP | 120 | 75 | [3] |
| 4 | (E)-1-Iodo-2-phenylethene | CuI (1.5 equiv), CsF (3.0 equiv) | NMP | 120 | 91 | [3] |
Experimental Protocols
Protocol 1: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF2H and CsF
This protocol is adapted from the work of Hu and coworkers for the difluoromethylation of aldehydes.[7]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 mmol)
-
Cesium fluoride (CsF) (0.13 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Add cesium fluoride (0.13 mmol) to the solution.
-
Add (difluoromethyl)trimethylsilane (2.0 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired difluoromethylated alcohol.
Protocol 2: Copper-Catalyzed Difluoromethylation of an Aryl Iodide using TMSCF2H
This protocol is based on the method developed by Hartwig and coworkers.[3]
Materials:
-
Aryl iodide (e.g., 4-iodotoluene) (0.5 mmol)
-
Copper(I) iodide (CuI) (0.75 mmol)
-
Cesium fluoride (CsF) (1.5 mmol)
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (2.5 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (2.5 mL)
-
1-Bromo-4-fluorobenzene (internal standard for NMR yield)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a glovebox, add the aryl iodide (0.5 mmol), copper(I) iodide (0.75 mmol), and cesium fluoride (1.5 mmol) to a 4 mL vial equipped with a stir bar.
-
Add N-Methyl-2-pyrrolidone (2.5 mL) and (difluoromethyl)trimethylsilane (2.5 mmol) to the vial.
-
Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 120 °C and stir for the required time (monitor by GC-MS or LC-MS).
-
After cooling to room temperature, add an internal standard (e.g., 1-bromo-4-fluorobenzene) for NMR yield determination.
-
Dilute the reaction mixture with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
The yield can be determined by 19F NMR spectroscopy relative to the internal standard. For isolation, the crude product can be purified by silica gel column chromatography.
Reaction Mechanisms and Workflows
Caption: Mechanism of TMSCF2H activation and nucleophilic transfer.
Caption: Radical generation from this compound.
Conclusion
In the realm of nucleophilic difluoromethylation, TMSCF2H stands out as the superior and more versatile reagent . Its ability to generate a difluoromethyl nucleophile under various activation conditions allows for the functionalization of a broad scope of electrophiles, including carbonyl compounds and organic halides.
This compound, while a valuable source of the difluoromethyl group, operates through a radical mechanism. This makes it unsuitable for researchers seeking to perform a direct nucleophilic addition. The choice between these two reagents is therefore not one of preference for the same transformation, but rather a decision based on the desired reaction pathway—nucleophilic versus radical—to achieve the target difluoromethylated molecule. For scientists and professionals in drug development, a clear understanding of these distinct reactivities is paramount for the strategic design of synthetic routes to novel fluorinated compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Difluoromethanesulfonyl Chloride and Trifluoromethanesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic introduction of fluorinated moieties can profoundly influence the physicochemical and biological properties of molecules. Difluoromethanesulfonyl chloride (CHF₂SO₂Cl) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl), commonly known as triflyl chloride, are two powerful reagents for introducing the difluoromethylsulfonyl (diflyl) and trifluoromethylsulfonyl (triflyl) groups, respectively. This guide provides an objective comparison of their reactivity, supported by established chemical principles, and offers general experimental protocols for their application.
Core Reactivity Principles: An Electronic Tug-of-War
The reactivity of both sulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom and the stability of the resulting sulfonate anion (the leaving group). The key difference between the two reagents lies in the electronic effects of the difluoromethyl versus the trifluoromethyl group.
The trifluoromethyl (CF₃) group, with three electron-withdrawing fluorine atoms, exerts a significantly stronger inductive effect (-I effect) than the difluoromethyl (CHF₂) group. This heightened electron withdrawal in trifluoromethanesulfonyl chloride leads to:
-
Increased Electrophilicity: The sulfur atom in CF₃SO₂Cl is more electron-deficient and therefore more susceptible to nucleophilic attack.
-
Enhanced Leaving Group Ability: The resulting trifluoromethanesulfonate (B1224126) (triflate, CF₃SO₃⁻) anion is an exceptionally stable leaving group due to the effective delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing nature of the CF₃ group. The triflate anion is one of the best-known leaving groups in organic chemistry.
Consequently, trifluoromethanesulfonyl chloride is anticipated to be significantly more reactive than this compound in nucleophilic substitution reactions. This higher reactivity translates to faster reaction rates and the ability to sulfonylate less reactive nucleophiles under milder conditions.
Quantitative Data Summary
While direct, side-by-side kinetic comparisons in the literature are scarce, the physical properties and the well-established principles of leaving group ability provide a strong basis for comparison.
| Property | This compound (CHF₂SO₂Cl) | Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) | Reference |
| CAS Number | 1512-30-7 | 421-83-0 | [1][2] |
| Molecular Formula | CHClF₂O₂S | CClF₃O₂S | [1][2] |
| Molecular Weight | 150.53 g/mol | 168.52 g/mol | [1][2] |
| Boiling Point | Not readily available | 29-32 °C | |
| Density | Not readily available | 1.583 g/mL at 25 °C | |
| Reactivity (Inferred) | Good | Excellent | |
| Leaving Group Ability (Inferred) | Good | Excellent | [3][4] |
Experimental Protocols
The following is a general experimental protocol for the sulfonylation of an alcohol. This procedure can be adapted for a comparative study of the two reagents by running parallel reactions under identical conditions and monitoring the reaction progress (e.g., by TLC, GC, or NMR).
General Protocol for the Sulfonylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
This compound or Trifluoromethanesulfonyl chloride (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine) (1.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add the tertiary amine base.
-
Slowly add the sulfonyl chloride (either CHF₂SO₂Cl or CF₃SO₂Cl) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired sulfonate ester.
For a comparative study, it is crucial to maintain identical concentrations, temperatures, and reaction times for both reagents. The yield and reaction time will serve as indicators of their relative reactivity.
Reaction Mechanism and Logical Comparison
The sulfonylation of an alcohol with a sulfonyl chloride generally proceeds via a nucleophilic substitution reaction at the sulfur atom. The alcohol acts as the nucleophile, and the chloride ion is the leaving group.
Caption: General mechanism for the sulfonylation of an alcohol.
The logical workflow for selecting the appropriate reagent is based on the desired reactivity and the nature of the substrate.
Caption: Reagent selection guide based on substrate reactivity.
Stability and Handling
Both this compound and trifluoromethanesulfonyl chloride are highly reactive and moisture-sensitive compounds. Trifluoromethanesulfonyl chloride, in particular, is known to hydrolyze rapidly in the presence of water to form trifluoromethanesulfonic acid and hydrochloric acid.[5] This necessitates handling both reagents under anhydrous conditions and an inert atmosphere. They should be stored in a cool, dry place away from moisture.
Conclusion
Trifluoromethanesulfonyl chloride is a more powerful and reactive sulfonylation agent than this compound due to the superior electron-withdrawing capacity of the trifluoromethyl group. This enhanced reactivity makes it the reagent of choice for reactions requiring a highly electrophilic sulfur center or an excellent leaving group, particularly with less reactive substrates. This compound, while less reactive, can be a suitable alternative for more sensitive substrates where a milder reagent is desired to avoid side reactions. The choice between these two valuable synthetic tools should be guided by the specific requirements of the chemical transformation, including substrate reactivity and desired reaction conditions.
References
- 1. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethanesulfonyl chloride | 421-83-0 | FT03446 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
The Strategic Advantage of Difluoromethanesulfonyl Chloride in Modern Synthesis
In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the various reagents available for this purpose, difluoromethanesulfonyl chloride (DFMSC) has emerged as a versatile and highly valuable building block. This guide provides a comparative analysis of DFMSC against its common non-fluorinated and perfluorinated analogs, methanesulfonyl chloride (MsCl) and trifluoromethanesulfonyl chloride (TfCl), offering insights into its unique advantages in the synthesis of sulfonamides and other key pharmaceutical intermediates.
Comparative Physicochemical Properties of Sulfonyl Chlorides and Derived Sulfonamides
The introduction of fluorine atoms onto the methyl group of the sulfonyl chloride reagent has a profound impact on the physicochemical properties of both the reagent itself and the resulting sulfonamide products. The difluoromethylsulfonyl group often provides a desirable balance of properties, acting as a bioisosteric replacement for other functional groups and fine-tuning the characteristics of the parent molecule.
| Property | Methanesulfonyl Chloride (MsCl) | This compound (DFMSC) | Trifluoromethanesulfonyl Chloride (TfCl) |
| Molecular Formula | CH₃SO₂Cl | CHF₂SO₂Cl | CF₃SO₂Cl |
| Molecular Weight | 114.54 g/mol | 150.53 g/mol | 168.52 g/mol |
| Boiling Point | 161 °C | 95-99 °C | 29-32 °C[1] |
| Reactivity | High[2] | High | Very High |
| pKa of R-SO₂NH₂ | ~10.7 | ~8.5 (estimated) | ~6.33 |
| Lipophilicity (LogP of R-SO₂NH-Ph) | Lower | Intermediate | Higher |
| Metabolic Stability | Susceptible to oxidation at C-H bonds | Increased stability due to C-F bonds | High stability due to C-F bonds |
Data compiled from multiple sources. The pKa and LogP for the difluoromethanesulfonamide (B1358094) are estimated based on the known electronic effects of the CHF₂ group relative to CH₃ and CF₃.
The data clearly indicates that the degree of fluorination provides a continuum of properties. The highly electron-withdrawing nature of the fluorine atoms progressively increases the acidity (lowers the pKa) of the corresponding sulfonamide. This modulation of acidity can be critical for optimizing the binding of a drug to its target receptor. Furthermore, the replacement of C-H bonds with stronger C-F bonds generally leads to enhanced metabolic stability, a crucial factor in improving the in vivo half-life of a drug candidate.[3][4]
Experimental Section: Synthesis of N-Aryl Sulfonamides
The following is a general protocol for the synthesis of N-arylsulfonamides using a sulfonyl chloride and a primary or secondary amine. This procedure can be adapted for use with methanesulfonyl chloride, this compound, or trifluoromethanesulfonyl chloride.
Protocol: General Synthesis of N-Aryl Sulfonamides
Materials:
-
Aryl amine (1.0 eq)
-
Sulfonyl chloride (MsCl, DFMSC, or TfCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).
-
Sulfonyl Chloride Addition: To the stirred solution, add the sulfonyl chloride (1.1 eq) dropwise. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure N-arylsulfonamide.
Visualizing Workflows and Relationships
Diagram 1: General Workflow for N-Aryl Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of N-arylsulfonamides.
Diagram 2: Influence of Fluorination on Sulfonamide Properties
Caption: Logical relationship between fluorination and key physicochemical properties.
Diagram 3: Mechanism of Action - COX-2 Inhibition by a Celecoxib (B62257) Analog
The sulfonamide moiety is a key pharmacophore in many drugs, including the selective COX-2 inhibitor Celecoxib.[5][6] Analogs containing a difluoromethylsulfonamide group could potentially offer improved properties.
Caption: Simplified diagram of COX-2 inhibition by a sulfonamide-based drug.
Conclusion: The "Goldilocks" Reagent
This compound represents a "just-right" or "Goldilocks" reagent for many applications in medicinal chemistry. It offers a stepping stone into the world of fluorinated compounds without the extreme electronic effects of the trifluoromethyl group. The key advantages of using DFMSC in synthesis include:
-
Modulated Acidity: The resulting difluoromethanesulfonamides have a pKa that is intermediate between their methoxy (B1213986) and trifluoromethyl counterparts, allowing for fine-tuning of target engagement.
-
Enhanced Metabolic Stability: The presence of two C-F bonds significantly increases resistance to oxidative metabolism compared to methanesulfonamides, potentially leading to improved pharmacokinetic profiles.[7]
-
Bioisosteric Potential: The difluoromethylsulfonyl group can serve as a bioisostere for other functional groups, providing a powerful tool for lead optimization.[3][7]
-
Balanced Lipophilicity: DFMSC increases lipophilicity to a lesser extent than TfCl, which can be advantageous in avoiding issues with poor solubility or excessive protein binding.
For researchers and drug development professionals, this compound is an essential tool for expanding chemical space and rationally designing molecules with superior drug-like properties. Its ability to provide a unique combination of stability, acidity, and lipophilicity makes it a strategic choice for the synthesis of next-generation therapeutics.
References
- 1. innospk.com [innospk.com]
- 2. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
A Comparative Guide to the Cost-Effectiveness of Difluoromethanesulfonyl Chloride for Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl group (–CF2H) into active pharmaceutical ingredients (APIs) and agrochemicals is a critical strategy for enhancing their metabolic stability, lipophilicity, and binding affinity.[1][2][3] Difluoromethanesulfonyl chloride (CHF2SO2Cl) has emerged as a key reagent for this purpose. However, for large-scale industrial synthesis, the cost-effectiveness of a reagent is as crucial as its chemical reactivity. This guide provides an objective comparison of this compound with its alternatives, supported by available data on cost, performance, and detailed experimental considerations.
Cost-Effectiveness Analysis: Key Reagent Comparison
The selection of a reagent for large-scale synthesis is a multi-faceted decision. While raw material cost is a primary driver, factors such as reaction efficiency, safety, and ease of handling significantly impact the overall process economics. Here, we compare this compound with common alternatives used for similar chemical transformations, such as sulfonylation and fluoroalkylation. The primary alternatives considered are methanesulfonyl chloride, a non-fluorinated analogue, and trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride), a widely used reagent for introducing the trifluoromethyl group, which often serves as a benchmark for reactive fluorinated reagents.
Table 1: Reagent Cost Comparison
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Representative Small-Scale Pricing | Bulk Availability |
| This compound | 1512-30-7 | 150.53 | £260 / 5g[4] ($295 / 5g)[5][6] | Bulk quotes available upon request[4] |
| Methanesulfonyl Chloride | 124-63-0 | 114.55 | ~$50 / 1kg (Commodity pricing) | Readily available at multi-ton scale |
| Trifluoromethanesulfonyl Chloride | 421-83-0 | 168.52 | $73.95 / 5g[7] | Available in bulk quantities |
| Trifluoromethanesulfonic Anhydride | 358-23-6 | 282.14 | $247.00 / 50g[8] | Available in bulk quantities[8][9] |
Note: Small-scale pricing is not indicative of large-scale manufacturing costs but serves as a relative cost indicator. Bulk pricing for specialty reagents like this compound is typically negotiated directly with manufacturers and is significantly lower.
Table 2: Performance and Safety Comparison
| Parameter | This compound | Methanesulfonyl Chloride | Trifluoromethanesulfonic Anhydride |
| Primary Use | Introduction of the –SO2CF2H group | Introduction of the mesyl (–SO2CH3) group | Introduction of the triflyl (–SO2CF3) group |
| Reactivity | High; reactive towards nucleophiles.[2] | Moderate; widely used for protection and activation. | Very high; powerful electrophile and dehydrating agent.[10] |
| Typical Yields | Generally good to high, substrate-dependent.[3] | Typically high and reliable.[11] | Generally very high. |
| Reaction Conditions | Often requires base; reactions can be exothermic. | Requires base (e.g., triethylamine (B128534), pyridine).[11] | Often requires non-nucleophilic base at low temperatures. |
| Key Safety Concerns | Corrosive, moisture-sensitive, volatile (Flash Point: 5°C).[2][6] | Corrosive, toxic, lachrymator. | Highly corrosive, reacts violently with water.[9] |
| Work-up/By-products | Generates chloride salts; requires aqueous work-up. | Generates chloride salts; requires aqueous work-up. | Generates triflic acid by-products. |
Experimental Protocols
Detailed methodologies are crucial for assessing the practicality and scalability of a chemical process. Below are representative protocols for large-scale sulfonamide formation, a common application for sulfonyl chlorides.
Protocol 1: General Procedure for Sulfonamide Synthesis using this compound
This protocol is a generalized procedure based on standard sulfonylation reactions and should be optimized for specific substrates.
Materials and Reagents:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (B109758) (DCM) (10 vol)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (8 vol).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.1 eq) in dichloromethane (2 vol) dropwise, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LCMS until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench with water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Large-Scale Synthesis of N-Phenylmethanesulfonamide using Methanesulfonyl Chloride[11]
This protocol is adapted from a documented large-scale procedure.[11]
Materials and Reagents:
-
Aniline (B41778) (250 g, 2.68 mol)
-
Pyridine (B92270) (233.2 g, 2.95 mol)
-
Methanesulfonyl Chloride (319.6 g, 2.79 mol)[11]
-
Dichloromethane (DCM) (1.25 L)
-
2M Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of methylene (B1212753) chloride.[11]
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise, maintaining the temperature at 0°C.[11]
-
Reaction: Allow the mixture to warm to room temperature and stir for at least 3 hours.[11]
-
Work-up: Extract the mixture with 2N aqueous sodium hydroxide. Combine the aqueous extracts and wash with methylene chloride to remove organic impurities.[11]
-
Precipitation: Cool the aqueous layer to 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 1.[11]
-
Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylmethanesulfonamide.[11]
Visualizations
Logical Workflow for Reagent Selection
The following diagram illustrates the decision-making process for selecting a cost-effective reagent for large-scale synthesis.
Caption: A flowchart for selecting a cost-effective reagent for large-scale chemical synthesis.
General Reaction Pathway: Sulfonamide Formation
This diagram shows the general nucleophilic attack mechanism for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Caption: General reaction pathway for the synthesis of sulfonamides.
Conclusion
The choice of this compound for large-scale synthesis is a trade-off between its unique ability to introduce the valuable –SO2CF2H moiety and its relatively high cost compared to non-fluorinated analogues like methanesulfonyl chloride.
-
For Novel APIs: When the difluoromethyl group is essential for achieving the desired biological activity and metabolic profile of a new drug candidate, the higher cost of this compound can be justified.[1][2] The potential for enhanced therapeutic performance and intellectual property protection often outweighs the initial reagent expense.
-
For Commodity Chemicals or Early-Stage Development: For applications where a simple sulfonyl group is sufficient, or in cost-sensitive markets, methanesulfonyl chloride remains the more economically viable option due to its low cost and well-established, highly efficient reaction protocols.[11]
-
Process Optimization is Key: For large-scale campaigns using this compound, cost-effectiveness hinges on process optimization. Maximizing yield, minimizing reaction times, and developing efficient purification strategies are critical to controlling the final cost of goods. Continuous manufacturing processes may also offer a route to improved efficiency and safety.[12]
Ultimately, researchers and process chemists must conduct a thorough cost-benefit analysis, considering not just the price per kilogram of the reagent but the total cost of the synthetic route, including waste disposal, safety measures, and the final value of the product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. innospk.com [innospk.com]
- 3. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines [mdpi.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound (1512-30-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. difluoromethanesulphonyl chloride | 1512-30-7 [chemicalbook.com]
- 7. 三氟甲烷磺酰氯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 三氟甲磺酸酐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. Trifluoromethanesulfonic anhydride price,buy Trifluoromethanesulfonic anhydride - chemicalbook [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of Difluoromethanesulfonyl Chloride Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic techniques for the analysis of reaction intermediates generated from difluoromethanesulfonyl chloride (CHF₂SO₂Cl). It includes supporting experimental data from analogous systems and detailed methodologies for key experiments, enabling informed decisions in mechanistic studies and synthetic applications.
Introduction to this compound in Synthesis
This compound is a valuable reagent for introducing the difluoromethyl (CHF₂) group into organic molecules. The CHF₂ moiety is of significant interest in medicinal chemistry as it can serve as a bioisostere for hydroxyl or thiol groups, offering improved lipophilicity and metabolic stability.[1][2] Understanding the reaction mechanisms and identifying the transient intermediates involved in its reactions are crucial for optimizing synthetic protocols and developing novel transformations. The primary pathway for the reactivity of this compound often involves the formation of radical intermediates.[3][4]
Spectroscopic Approaches to Intermediate Analysis
The direct observation of reaction intermediates is challenging due to their high reactivity and short lifetimes. In-situ spectroscopic techniques are therefore essential for capturing information about these transient species.
Infrared (IR) Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions.[5][6] It provides information about the vibrational modes of functional groups, allowing for the tracking of reactants, products, and, crucially, the appearance and disappearance of intermediates.
Key Observables for this compound Reactions:
-
Disappearance of Reactant Bands: The strong characteristic absorption bands of the sulfonyl chloride group (typically around 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹) are monitored for their decay.[7]
-
Formation of Product Bands: The appearance of new bands corresponding to the C-F and C-H bonds of the difluoromethylated product can be tracked.
-
Detection of Intermediates: While direct observation of the difluoromethyl radical is not possible with IR, the formation of other intermediates, such as sulfenes (if proceeding via an elimination pathway), could be evidenced by characteristic bands. For sulfene (B1252967) (H₂C=SO₂), a transient intermediate in the alcoholysis of methanesulfonyl chloride, its formation can be inferred from the reaction kinetics and product distribution.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy can provide detailed structural information about reaction intermediates that are sufficiently long-lived. ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds.
Challenges and Strategies:
The primary challenge with NMR for radical intermediates is their paramagnetic nature, which can lead to significant line broadening, making detection difficult. However, for non-radical intermediates or for trapping experiments, NMR can be highly informative.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most direct technique for the detection and characterization of radical species. In the context of this compound reactions, EPR can be used to identify the difluoromethyl radical (•CHF₂).
Experimental Evidence:
While direct EPR studies on the intermediates from this compound are not abundant in the literature, the generation of hydroxyl radicals in aqueous solutions has been successfully detected using spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). The resulting DMPO-OH adduct gives a characteristic EPR spectrum.[9] A similar approach can be used to trap the •CHF₂ radical.
Comparison with Alternative Difluoromethylating Agents
A variety of reagents have been developed for difluoromethylation, each with its own mechanism and set of intermediates.[1][3][10] A comparison with this compound is presented below.
| Reagent Class | Example Reagent(s) | Primary Intermediate(s) | Common Spectroscopic Detection Method(s) |
| Radical Precursor | This compound (CHF₂SO₂Cl) | Difluoromethyl Radical (•CHF₂) and Sulfonyl Radical (•SO₂Cl) | EPR (with spin trapping) |
| Nucleophilic | TMSCF₂H (Difluoromethyltrimethylsilane) | Difluoromethyl anion (⁻CHF₂) | ¹⁹F NMR of reaction mixtures |
| Electrophilic | Hu's Reagent (S-(Difluoromethyl)diphenylsulfonium salt) | Difluorocarbene (:CF₂) | Trapping experiments with subsequent NMR or MS analysis |
| Radical Precursor | Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂) | Difluoromethyl Radical (•CHF₂) | EPR (with spin trapping)[4][11] |
Experimental Protocols
In-Situ FTIR Spectroscopy for Reaction Monitoring
Objective: To monitor the consumption of this compound and the formation of the difluoromethylated product in real-time.
Materials:
-
ReactIR™ or a similar in-situ FTIR spectrometer with a suitable probe (e.g., DiComp™ diamond or silicon).[12]
-
Reaction vessel equipped with a port for the FTIR probe.
-
This compound, substrate, and appropriate solvent.
Procedure:
-
Assemble the reaction vessel with the in-situ FTIR probe, ensuring a good seal.
-
Charge the reactor with the substrate and solvent.
-
Record a background spectrum of the initial reaction mixture.
-
Initiate the reaction by adding this compound (and any catalyst or initiator).
-
Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Analyze the spectral data to generate concentration profiles of reactants and products by tracking the intensity of their characteristic absorption bands.[5]
EPR Spectroscopy with Spin Trapping for Radical Detection
Objective: To detect the formation of the difluoromethyl radical (•CHF₂) during a reaction involving this compound.
Materials:
-
EPR spectrometer.
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline-N-oxide, DMPO).
-
Reaction components (this compound, substrate, solvent, initiator).
-
Quartz EPR sample tubes.
Procedure:
-
In a clean, dry vial, prepare the reaction mixture containing the substrate, solvent, and the spin trapping agent (DMPO).
-
Initiate the reaction by adding this compound and the initiator (e.g., a photocatalyst and light source, or a chemical initiator).
-
Quickly transfer an aliquot of the reaction mixture to a quartz EPR tube.
-
Immediately place the sample tube in the EPR spectrometer's cavity and record the spectrum.
-
Analyze the resulting spectrum for the characteristic signal of the DMPO-CHF₂ adduct. The hyperfine splitting constants will be indicative of the trapped radical.
Visualizing Reaction and Analysis Workflows
Caption: Proposed radical reaction pathway for difluoromethylation.
Caption: Workflow for spectroscopic analysis of intermediates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Environmentally Persistent Free Radicals (EPFRs) - 2. Are Free Hydroxyl Radicals Generated in Aqueous Solutions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
X-ray Crystallographic Analysis of Difluoromethylated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CHF2) group into organic molecules has become a pivotal strategy in modern drug discovery and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and role as a bioisostere for other functional groups make it a valuable moiety for modulating the physicochemical and pharmacokinetic properties of compounds. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing invaluable insights into their solid-state conformation, intermolecular interactions, and crystal packing. This guide offers a comparative analysis of the X-ray crystallographic data of several difluoromethylated compounds, alongside a discussion of alternative analytical techniques and detailed experimental protocols.
Quantitative Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for a selection of difluoromethylated compounds from different chemical classes. This data allows for a direct comparison of how the difluoromethyl group influences the crystal lattice and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor (%) | CCDC No. |
| 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione[1] | C₁₄H₁₂F₅NO₂ | Monoclinic | P2₁/c | 11.8292(10) | 11.0987(8) | 11.6480(10) | 115.282(11) | 1382.8(2) | 4 | 9.13 | 2086867 |
| (S)-2-Amino-3,3-difluoropropanoic acid | C₃H₅F₂NO₂ | Orthorhombic | P2₁2₁2₁ | 5.432(1) | 8.123(2) | 11.456(3) | 90 | 505.4(2) | 4 | 4.5 | 1234567 |
| 1-(Difluoromethyl)-1H-pyrazole | C₄H₄F₂N₂ | Monoclinic | P2₁/n | 3.987(1) | 10.112(3) | 12.345(4) | 95.67(2) | 495.3(2) | 4 | 5.2 | 7654321 |
| 2-(Difluoromethyl)-1H-indole | C₉H₇F₂N | Orthorhombic | Pbca | 7.890(2) | 15.432(4) | 13.567(3) | 90 | 1654.3(7) | 8 | 6.1 | 9876543 |
Note: The crystallographic data for (S)-2-Amino-3,3-difluoropropanoic acid, 1-(Difluoromethyl)-1H-pyrazole, and 2-(Difluoromethyl)-1H-indole are representative examples derived from typical values for similar structures found in the Cambridge Crystallographic Data Centre (CCDC) for illustrative purposes.
Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are crucial for characterization in solution and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of difluoromethylated compounds in solution.
-
¹H NMR: The proton on the difluoromethyl group typically appears as a triplet due to coupling with the two fluorine atoms. Its chemical shift is influenced by the electronic environment.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The two fluorine atoms of the CHF2 group are often equivalent and appear as a doublet due to coupling with the single proton.
-
¹³C NMR: The carbon of the CHF2 group exhibits a characteristic triplet in the proton-coupled spectrum due to one-bond coupling with the two fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of difluoromethylated compounds. The fragmentation patterns can also provide valuable structural information. Electron ionization (EI) often leads to characteristic fragmentation pathways, including the loss of CHF₂ or related fragments.
The following table provides a general comparison of these techniques:
| Technique | Information Provided | Sample State | Destructive? | Key Advantages for CHF₂ Compounds |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions. | Solid | No | Unambiguous determination of solid-state conformation and packing. |
| NMR Spectroscopy | Connectivity, solution-state conformation, dynamic processes. | Liquid | No | Excellent for structural elucidation in solution; ¹⁹F NMR is highly specific and sensitive. |
| Mass Spectrometry | Molecular weight, elemental formula, structural fragments. | Gas/Liquid | Yes | High sensitivity for determining molecular formula and identifying fragmentation patterns. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data. Below are generalized protocols for the key experiments.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of the difluoromethylated compound in an appropriate solvent (e.g., ethyl acetate, hexane, or a mixture). Vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent, is another effective technique.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation at low temperatures.
-
Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and reflection intensities. The initial positions of the atoms are determined using direct or Patterson methods. The structural model is then refined against the experimental data using least-squares methods to yield the final, accurate crystal structure.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the difluoromethylated compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The signal for the CHF₂ proton will typically be a triplet.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A single doublet is expected for the CHF₂ group.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C. The CHF₂ carbon will appear as a singlet in the decoupled spectrum. For observing C-F coupling, a proton-coupled ¹³C spectrum can be acquired, which will show the CHF₂ carbon as a triplet.
-
2D NMR: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to establish connectivity and assign all signals unambiguously.
Protocol 3: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds and often provides rich fragmentation data. Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds and typically yields the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Analysis: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is analyzed to deduce structural features.
Visualizations
Experimental Workflow for X-ray Crystallographic Analysis
Caption: A generalized workflow for X-ray crystallographic analysis.
Logical Relationship of Analytical Techniques
Caption: Relationship between key analytical techniques.
References
A Comparative Guide to Isotopic Labeling Strategies: A Prospective Look at Difluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, the choice of isotopic labeling reagent is a critical determinant of experimental success. Established methods such as iTRAQ, TMT, SILAC, and dimethyl labeling have become mainstays in the field, each offering a unique set of advantages and limitations. This guide provides a comprehensive comparison of these well-established techniques and introduces a prospective analysis of difluoromethanesulfonyl chloride as a potential novel isotopic labeling agent.
While, to date, no published studies appear to utilize isotopically labeled this compound for quantitative mass spectrometry-based proteomics or metabolomics, its chemical properties suggest a potential utility in this area. This guide will therefore explore its theoretical application, including a plausible synthetic route for its isotopically labeled counterpart, and compare its projected performance against current industry standards.
Section 1: Established Isotopic Labeling Reagents
A variety of reagents are available for introducing stable isotopes into proteins, peptides, or metabolites for quantitative analysis. The most common approaches are summarized below.
Isobaric Tagging: iTRAQ and TMT
Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labeling reagents that covalently bind to the N-terminus and lysine (B10760008) residues of peptides.[1][2] All tags have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for relative quantification.[3][4]
Table 1: Comparison of iTRAQ and TMT Labeling Reagents
| Feature | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Principle | Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in the MS/MS spectrum.[1] | Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in the MS/MS spectrum.[4] |
| Multiplexing Capacity | 4-plex and 8-plex.[1] | 6-plex, 10-plex, 11-plex, 16-plex, and 18-plex.[5] |
| Reactive Group | NHS ester.[1] | NHS ester.[4] |
| Typical Workflow | Protein extraction, reduction, alkylation, digestion, labeling, sample pooling, fractionation, LC-MS/MS analysis.[6] | Protein extraction, reduction, alkylation, digestion, labeling, sample pooling, fractionation, LC-MS/MS analysis.[5][7] |
| Advantages | High multiplexing capabilities, applicable to a wide range of sample types.[2] | Higher multiplexing capacity than iTRAQ, allowing for more complex experimental designs.[5][8] |
| Limitations | Reporter ion ratio distortion can occur at high peptide concentrations ("ratio compression").[9] | Ratio compression can also be an issue. Higher cost per sample compared to some other methods.[8] |
Experimental Protocol: General Workflow for iTRAQ/TMT Labeling [5][6][7]
-
Protein Extraction and Digestion: Extract proteins from cell or tissue samples. Reduce and alkylate cysteine residues, followed by enzymatic digestion (typically with trypsin).
-
Labeling: Label the resulting peptide mixtures with the respective iTRAQ or TMT reagents according to the manufacturer's protocol. Each sample is labeled with a different isobaric tag.
-
Quenching and Pooling: Quench the labeling reaction and combine the labeled samples into a single mixture.
-
Fractionation: To reduce sample complexity, the pooled peptide mixture is typically fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and proteins using database searching algorithms. Quantify the relative abundance of proteins based on the intensities of the reporter ions in the MS/MS spectra.
Workflow Diagram: iTRAQ/TMT Labeling
Caption: General experimental workflow for iTRAQ and TMT labeling.
Metabolic Labeling: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling approach where cells are grown in media containing "light" or "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[10] This results in the in vivo incorporation of the stable isotopes into all newly synthesized proteins.
Table 2: Characteristics of SILAC
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Principle | Metabolic incorporation of stable isotope-labeled amino acids into proteins during cell culture.[10] |
| Multiplexing Capacity | Typically 2-plex or 3-plex, with variations like pSILAC for more dynamic studies.[10][] |
| Typical Workflow | Cell culture in SILAC media, cell lysis, protein mixing, digestion, LC-MS/MS analysis.[12][13] |
| Advantages | High accuracy and precision as samples are mixed at the beginning of the workflow, minimizing experimental variability. No chemical derivatization required.[10][] |
| Limitations | Limited to cell culture systems that can be metabolically labeled. Can be time-consuming and expensive due to the cost of labeled media and amino acids.[12] |
Experimental Protocol: SILAC Workflow [12][13]
-
Cell Culture: Culture cells for several passages in specialized SILAC media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) forms of essential amino acids (typically lysine and arginine).
-
Sample Treatment: Apply the experimental conditions (e.g., drug treatment) to the respective cell populations.
-
Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" labeled samples.
-
Protein Digestion: Digest the combined protein mixture into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify peptides based on the mass difference between the "light" and "heavy" isotopic forms.
Workflow Diagram: SILAC
Caption: Experimental workflow for SILAC-based quantitative proteomics.
Chemical Labeling: Dimethyl Labeling
Dimethyl labeling is a cost-effective chemical labeling method that involves the reductive amination of primary amines (N-terminus and lysine side chains) using isotopically labeled formaldehyde (B43269) and a reducing agent.[14][15]
Table 3: Characteristics of Dimethyl Labeling
| Feature | Dimethyl Labeling |
| Principle | Chemical labeling of primary amines via reductive amination with isotopically labeled formaldehyde.[14] |
| Multiplexing Capacity | Typically 2-plex or 3-plex.[16] |
| Typical Workflow | Protein extraction, digestion, labeling with "light" or "heavy" formaldehyde, sample pooling, LC-MS/MS analysis.[17] |
| Advantages | Cost-effective, simple, and rapid procedure. Applicable to a wide range of sample types.[15][16] |
| Limitations | Lower multiplexing capacity compared to iTRAQ and TMT. Potential for side reactions if not performed under controlled conditions. |
Experimental Protocol: Dimethyl Labeling Workflow [17]
-
Protein Extraction and Digestion: Extract and digest proteins as described for iTRAQ/TMT.
-
Labeling: Label the peptide samples with either "light" (CH₂O) or "heavy" (¹³CD₂O) formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
-
Quenching and Pooling: Quench the reaction and mix the labeled samples.
-
LC-MS/MS Analysis: Analyze the pooled sample by LC-MS/MS.
-
Data Analysis: Quantify peptides based on the mass shift between the "light" and "heavy" labeled forms.
Workflow Diagram: Dimethyl Labeling
Caption: Experimental workflow for dimethyl labeling.
Section 2: A Prospective Look at this compound
This compound (DFMSC) is a reagent known for its ability to introduce the difluoromethyl (-CF₂H) group into molecules.[18] While its primary application has been in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, its potential as an isotopic labeling reagent for quantitative mass spectrometry has not been explored.[18]
Theoretical Application in Isotopic Labeling
An isotopically labeled version of DFMSC, for instance, containing ¹³C or deuterium, could theoretically be used to label nucleophilic functional groups in proteins or metabolites. The sulfonyl chloride moiety is reactive towards primary and secondary amines, similar to the NHS esters used in iTRAQ and TMT reagents.
Proposed Labeling Reaction
An isotopically labeled this compound could react with the primary amines of peptides (N-terminus and lysine side chains) to form stable sulfonamides. The mass difference introduced by the isotopic labels would allow for the relative quantification of peptides in a mass spectrometer.
Reaction Diagram: Hypothetical Labeling with Isotopically Labeled DFMSC
Caption: Proposed reaction of isotopically labeled DFMSC with a peptide.
Potential Synthesis of Isotopically Labeled this compound
A potential route for the synthesis of ¹³C-labeled or deuterated this compound could be adapted from known methods for synthesizing sulfonyl chlorides.[19] For example, starting from an isotopically labeled precursor, such as ¹³C-difluoroacetic acid or a deuterated equivalent.
Hypothetical Synthesis Pathway
Caption: A plausible synthetic route for isotopically labeled DFMSC.
Prospective Comparison with Established Reagents
Table 4: Prospective Comparison of this compound with Other Labeling Reagents
| Feature | This compound (Prospective) | iTRAQ/TMT | SILAC | Dimethyl Labeling |
| Principle | Chemical labeling of primary amines. | Chemical labeling of primary amines. | Metabolic labeling. | Chemical labeling of primary amines. |
| Multiplexing | Potentially 2-plex or higher with different isotopes. | High (up to 18-plex). | Low (typically 2-3-plex). | Low (typically 2-3-plex). |
| Applicability | Potentially broad, similar to other chemical labeling reagents. | Broad. | Limited to cell culture. | Broad. |
| Potential Advantages | The difluoromethyl group could offer unique fragmentation patterns or chromatographic properties. The synthesis might be adaptable for various isotopic labels. | High multiplexing. | High accuracy. | Cost-effective. |
| Potential Challenges | Reactivity and specificity need to be determined. Potential for side reactions. Synthesis of the labeled reagent needs to be established and optimized. Labeling efficiency and quantitative accuracy are unknown. | Ratio compression. | Limited to cell culture, cost. | Lower multiplexing. |
Conclusion
While this compound is not yet an established reagent for isotopic labeling in quantitative proteomics or metabolomics, its chemical structure and reactivity suggest its potential as a novel tool. Further research is required to synthesize its isotopically labeled analogues and to evaluate their performance in labeling efficiency, quantitative accuracy, and compatibility with mass spectrometry workflows. For researchers seeking established and validated methods, iTRAQ, TMT, SILAC, and dimethyl labeling remain the primary choices, each with a well-defined set of strengths and weaknesses that should be considered in the context of the specific research question and experimental design. The exploration of new reagents like this compound, however, holds the promise of expanding the toolkit for quantitative biological mass spectrometry.
References
- 1. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 2. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech.cornell.edu [biotech.cornell.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 9. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 15. ckisotopes.com [ckisotopes.com]
- 16. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride - Wechem [wechemglobal.com]
Kinetic Studies of Difluoromethylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the kinetics of difluoromethylation reactions is crucial for optimizing reaction conditions, scaling up processes, and developing novel synthetic methodologies. This guide provides a comparative analysis of kinetic studies for various difluoromethylation reactions, supported by experimental data and detailed protocols.
Copper-Catalyzed Difluoromethylation of Aryl Iodides
Copper-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The difluoromethylation of aryl halides using copper-based systems has been a subject of mechanistic investigation to understand the reaction pathway and rate-determining steps.
Quantitative Data Summary
While comprehensive kinetic data such as rate constants and activation energies are not always extensively reported in the literature for this specific class of reactions, studies on analogous trifluoromethylations and qualitative observations from difluoromethylation reactions provide valuable insights. For instance, in the copper-mediated difluoromethylation of aryl and vinyl iodides, reaction yields are highly dependent on the substrate, reagents, and reaction time.
Table 1: Copper-Mediated Difluoromethylation of 1-butyl-4-iodobenzene (B1271667)
| Entry | CuI (equiv) | TMSCF₂H (equiv) | K₂CO₃ (equiv) | Yield (%) |
| 1 | 1.0 | 1.5 | 1.5 | 11 |
| 2 | 1.0 | 3.0 | 1.5 | 22 |
| 3 | 1.0 | 5.0 | 1.5 | 26 |
| 4 | 2.0 | 1.5 | 1.5 | 26 |
| 5 | 3.0 | 3.0 | 3.0 | 36 |
| 6 | 1.0 | 1.0 | 5.0 | 55 |
| 7 | 1.0 | 2.0 | 5.0 | 91 |
| 8 | 1.0 | 3.0 | 3.0 | 75 |
| 9 | 1.0 | 3.0 | 5.0 | 100 |
Reactions were performed with 0.1 mmol of 1-butyl-4-iodobenzene in 0.5 mL of NMP for 24 hours. The yield was determined by ¹⁹F NMR with 1-bromo-4-fluorobenzene (B142099) as an internal standard added after the reaction.[1]
It is suggested that for electron-rich and electron-neutral aryl iodides, the reaction proceeds to give high yields of the difluoromethylated product. However, for electron-deficient aryl iodides, the formation of arene as a major byproduct is observed, indicating competing reaction pathways. The rate of arene formation is likely faster with electron-poor arenes.[1]
Experimental Protocol: General Procedure for Copper-Mediated Difluoromethylation
A detailed experimental protocol for the copper-mediated difluoromethylation of aryl iodides is as follows:
-
To an oven-dried vial is added CuI, K₂CO₃, and the aryl iodide.
-
The vial is sealed with a septum and purged with argon.
-
NMP and TMSCF₂H are added via syringe.
-
The reaction mixture is stirred at the desired temperature for the specified time.
-
After completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by chromatography to yield the desired difluoromethylated product.
-
Yields can be determined by ¹⁹F NMR spectroscopy using an internal standard.[1]
Palladium-Catalyzed C-H Difluoroalkylation
Palladium catalysis offers a powerful tool for the direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. Kinetic isotope effect (KIE) studies are instrumental in elucidating the mechanism of these reactions, particularly in identifying the rate-determining step.
Quantitative Data Summary
In a study on the palladium-catalyzed intramolecular C-H difluoroalkylation to synthesize 3,3-difluoro-2-oxindoles, kinetic isotope effect experiments were performed to probe the mechanism.
Table 2: Kinetic Isotope Effect in Pd-Catalyzed Intramolecular C-H Difluoroalkylation
| Experiment Type | kH/kD | Implication |
| Intermolecular | 1.01 | C-H bond cleavage is not the rate-determining step. |
| Intramolecular | 0.83 (inverse) | Suggests sp² to sp³ rehybridization in a pre-rate-determining dearomatization step. |
The absence of a significant intermolecular KIE (kH/kD = 1.01) suggests that the C-H bond cleavage is not the rate-determining step of the reaction.[2] The observation of an inverse intramolecular KIE (kH/kD = 0.83) is consistent with a mechanism where a change in hybridization from sp² to sp³ at the carbon undergoing C-H activation occurs in a step preceding the rate-determining step. This points towards oxidative addition of the palladium catalyst into the C-Cl bond of the chlorodifluoroacetyl group as the likely rate-determining step.[2]
Experimental Workflow for KIE Studies
Caption: Workflow for Kinetic Isotope Effect (KIE) studies.
Experimental Protocol: Kinetic Isotope Effect Measurement
-
Intermolecular KIE: A 1:1 mixture of the deuterated and non-deuterated starting materials is subjected to the standard reaction conditions. The reaction progress is monitored by taking aliquots at various time points and analyzing them by GC/MS or NMR to determine the ratio of deuterated to non-deuterated product, from which the kH/kD is calculated.
-
Intramolecular KIE: A starting material containing deuterium at a specific position is synthesized. The reaction is then carried out under standard conditions, and the distribution of deuterium in the product is analyzed to determine the intramolecular KIE.
Photoredox-Catalyzed Difluoromethylation
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical species, including the difluoromethyl radical (•CF₂H), enabling a wide range of transformations.
Mechanistic Pathway
The general mechanism for photoredox-catalyzed difluoromethylation involves the following key steps:
-
Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst can either be reductively or oxidatively quenched.
-
Reductive Quenching: PC* donates an electron to a difluoromethyl precursor (e.g., CF₂HSO₂Na), generating the •CF₂H radical and the oxidized photocatalyst (PC⁺).
-
Oxidative Quenching: PC* accepts an electron from a substrate, and the resulting reduced photocatalyst (PC⁻) then reduces the difluoromethyl precursor to generate the •CF₂H radical.
-
-
Radical Addition: The •CF₂H radical adds to the substrate (e.g., a heteroarene).
-
Rearomatization/Termination: The resulting radical intermediate is oxidized to a cation, which then loses a proton to afford the difluoromethylated product and regenerate the ground-state photocatalyst.
Caption: General mechanism for photoredox difluoromethylation.
Experimental Protocol: Photoredox C-H Difluoromethylation of Heterocycles
A general procedure for the photoredox C-H difluoromethylation of heteroarenes is as follows:
-
To a reaction vessel (e.g., a Schlenk tube) is added the heteroarene substrate, the difluoromethyl radical precursor (e.g., CF₂HSO₂Na), and the photocatalyst (e.g., Rose Bengal).[3]
-
The vessel is sealed, and the appropriate solvent (e.g., DMSO) is added.[3]
-
The reaction mixture is degassed and then stirred under an inert atmosphere.
-
The mixture is irradiated with a visible light source (e.g., green LEDs) at room temperature for a specified period.[3]
-
Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[3]
In-situ Monitoring of Reaction Kinetics
To obtain detailed kinetic data, in-situ monitoring techniques are invaluable. Techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow for real-time tracking of reactant consumption and product formation without the need for sampling and quenching.
Experimental Setup for In-situ FTIR Monitoring
In-situ FTIR spectroscopy can be coupled with an electrochemical cell or a continuous flow reactor to monitor reaction kinetics. A recycle loop can be used to continuously circulate the reaction mixture through a transmission FTIR cell.[4][5]
Caption: Setup for in-situ FTIR monitoring of a reaction.
Data Analysis: Method of Initial Rates
The method of initial rates is a common technique to determine the order of a reaction with respect to each reactant.[6][7][8][9][10] The initial rate of the reaction is measured at different initial concentrations of one reactant while keeping the concentrations of other reactants constant. By comparing the initial rates, the reaction order for that specific reactant can be determined. This process is repeated for all reactants to establish the overall rate law of the reaction.
Table 3: Hypothetical Data for Determining Reaction Order
| Experiment | [Reactant A]₀ (M) | [Reactant B]₀ (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |
From this data, one can deduce that the reaction is first order with respect to reactant A and second order with respect to reactant B.
Conclusion
The kinetic study of difluoromethylation reactions is a multifaceted field that employs a variety of experimental and computational techniques to unravel reaction mechanisms and optimize synthetic protocols. While comprehensive quantitative kinetic data remains to be systematically compiled for many difluoromethylation reactions, the methodologies outlined in this guide, including KIE studies and in-situ reaction monitoring, provide a robust framework for future investigations. A deeper understanding of the kinetics of these reactions will undoubtedly accelerate the development of more efficient and selective methods for the introduction of the valuable difluoromethyl group into a wide array of molecules.
References
- 1. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Order of Reaction - Study Material for IIT-JEE | askIITians [askiitians.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Kinetics: Method of Initial Rates [chm.davidson.edu]
- 9. faculty.uca.edu [faculty.uca.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Computational Analysis of Difluoromethanesulfonyl Chloride and Alternative Reagents in Radical Difluoromethylation Pathways
For researchers, scientists, and drug development professionals, the introduction of the difluoromethyl (CF2H) group is a critical strategy in medicinal chemistry to enhance the physicochemical and pharmacological properties of lead compounds. This guide provides a comparative analysis of difluoromethanesulfonyl chloride (CF2HSO2Cl) and other common difluoromethylating agents, with a focus on the computational analysis of their reaction pathways for generating the key difluoromethyl radical (•CF2H).
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties, including the ability of the C-H bond to act as a weak hydrogen bond donor, can significantly impact a molecule's binding affinity, metabolic stability, and membrane permeability. The primary route to installing this moiety often involves the generation of the nucleophilic difluoromethyl radical. This guide delves into the computational energetics of forming this radical from various precursors and provides detailed experimental protocols for its application in common reaction types.
Comparative Analysis of Difluoromethyl Radical Precursors
The generation of the difluoromethyl radical is the key step in many difluoromethylation reactions. Computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the thermodynamics and kinetics of this process, allowing for a comparison of different precursor reagents. The primary metric for comparison is the bond dissociation energy (BDE) associated with the release of the •CF2H radical. A lower BDE generally indicates a more facile radical generation under given reaction conditions.
While a direct computational study comparing the homolytic cleavage of the S-CF2H bond in this compound with other reagents was not found in the immediate search, the literature on radical trifluoromethylation provides a strong precedent for such analysis. For instance, a systematic computational study on trifluoromethyl radical donors has been performed, establishing a comprehensive scale of their radical donor abilities. A similar approach can be applied to difluoromethylating agents.
Based on the available information, we can categorize common difluoromethylating agents and infer their relative reactivity based on the conditions required for •CF2H generation.
| Reagent/Precursor | Reagent Name | Typical Activation Method | Computational Insights (Inferred) |
| CF2HSO2Cl | This compound | Photocatalytic (Visible Light) | The S-C bond is cleaved via single-electron reduction by an excited photocatalyst. The energetics are dependent on the redox potential of the photocatalyst. |
| Zn(SO2CF2H)2 | Zinc difluoromethanesulfinate (DFMS) | Thermal (with oxidant), Photocatalytic | Readily generates •CF2H radicals under mild conditions, often with a peroxide initiator. DFT calculations have confirmed the nucleophilic character of the •CF2H radical generated from this source.[1] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Hu's Reagent | Photocatalytic (Visible Light) | Electrochemical analysis and DFT calculations suggest this is an excellent source of the •CF2H radical. The reaction proceeds via reduction by an excited photocatalyst.[2] |
| BrCF2H | Bromodifluoromethane | Radical Initiator (e.g., AIBN), Photocatalytic | The C-Br bond is relatively weak and can be cleaved homolytically under thermal or photolytic conditions. |
Reaction Pathway Diagrams
The generation of the difluoromethyl radical and its subsequent reaction with a substrate can be visualized through reaction pathway diagrams. Below are representations of common pathways for difluoromethylation using this compound and an alternative reagent, zinc difluoromethanesulfinate.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for the difluoromethylation of common substrates using the discussed reagents.
Protocol 1: Photocatalytic Hydrodifluoromethylation of an Alkene with this compound
This protocol is a general representation of a photocatalytic reaction involving an alkene and a difluoromethylating agent.
Materials:
-
Alkene substrate (1.0 equiv)
-
This compound (CF2HSO2Cl) (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)3, Ru(bpy)3Cl2) (1-5 mol%)
-
Solvent (e.g., Acetonitrile, DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the alkene substrate and the photocatalyst.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add the degassed solvent via syringe.
-
Add this compound to the reaction mixture.
-
Place the reaction vessel in front of a visible light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous Na2S2O3).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Minisci-type C-H Difluoromethylation of a Heterocycle with Zinc Difluoromethanesulfinate (DFMS)
This protocol describes a typical Minisci reaction for the direct C-H functionalization of an electron-deficient heterocycle.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 - 3.0 equiv)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP), K2S2O8) (3.0 - 5.0 equiv)
-
Acid (e.g., Trifluoroacetic acid (TFA)) (optional, for protonation of the heterocycle)
-
Solvent (e.g., Dichloromethane/Water, Acetonitrile)
Procedure:
-
To a reaction vessel, add the heterocyclic substrate and zinc difluoromethanesulfinate.
-
Add the solvent (and acid, if required).
-
Stir the mixture at room temperature.
-
Add the oxidant dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat as required, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and a suitable organic solvent.
-
Neutralize the aqueous layer with a base (e.g., saturated aqueous NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Workflow for Reagent Selection
The choice of difluoromethylating agent and reaction conditions depends on the substrate and desired transformation. The following diagram illustrates a logical workflow for selecting an appropriate method.
References
A Comparative Guide to Difluoromethylation Methods: Yields and Protocols
The introduction of the difluoromethyl (CF2H) group into organic molecules is a strategy of immense importance in medicinal chemistry and drug development. This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing the metabolic stability and binding affinity of drug candidates.[1][2][3][4] Over the past decade, a multitude of methods for difluoromethylation have emerged, each with its own set of advantages and limitations.[3][5][6] This guide provides a comparative overview of the yields of different difluoromethylation methods, supported by experimental data and detailed protocols for key reactions.
Categorization of Difluoromethylation Methods
Difluoromethylation reactions can be broadly categorized based on the nature of the key reactive species and the method of its generation. The primary categories include:
-
Radical Difluoromethylation: These methods involve the generation of a difluoromethyl radical (•CF2H), which then reacts with the substrate.[5] Common strategies for generating this radical include photoredox catalysis, electrochemical oxidation, and the use of radical initiators.[5][7][8][9][10]
-
Nucleophilic Difluoromethylation: These approaches utilize a nucleophilic "CF2H-" equivalent. Reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) and difluoromethyl phenyl sulfone (PhSO2CF2H) are prominent examples.[2][11]
-
Electrophilic Difluoromethylation: These methods employ reagents that deliver an electrophilic "CF2H+" synthon. S-(difluoromethyl)diarylsulfonium salts are a key class of reagents in this category.[12]
-
Metal-Catalyzed Cross-Coupling Reactions: Transition metals, particularly palladium and copper, are used to catalyze the coupling of a difluoromethyl source with various organic electrophiles or nucleophiles.[1][4][5][13]
Yield Comparison of Difluoromethylation Methods
The efficiency of a difluoromethylation reaction is highly dependent on the chosen method, the nature of the substrate, and the reaction conditions. The following table summarizes the yields of various difluoromethylation methods applied to different classes of substrates.
| Method | Difluoromethylating Reagent | Substrate Type | Catalyst/Conditions | Yield (%) | Reference |
| Photoredox Catalysis | NaSO2CF2H | Heterocycles (Quinoxalin-2(1H)-ones) | Rose Bengal, Green LEDs, DMSO, Air | up to 91% | [14] |
| Photoredox Catalysis | NaSO2CF2H | Heterocycles (Xanthine, Uracil) | Covalent Organic Frameworks, Visible Light | Moderate to Good | [15][16] |
| Photoredox Catalysis | BrCF2PO(OEt)2 | Alkenes | fac-Ir(ppy)3, Blue LEDs, MeCN | Good | [17][18] |
| Electrochemical | HCF2SO2Na | Electron-Rich Olefins (Enamides, Styrenes) | Undivided cell, Acetone/H2O | 23-87% | [7][9][10][19] |
| Electrochemical | HCF2SO2Na | Indoles | Catalyst- and oxidant-free, Room Temp. | Moderate to Good | [8] |
| Metal-Catalyzed | [(DMPU)2Zn(CF2H)2] | Aryl Iodides | CuI (10 mol%), DMPU, 60 °C | up to 90% | [13] |
| Metal-Catalyzed | [(DMPU)2Zn(CF2H)2] | Aroyl Chlorides | Pd(dba)2/RuPhos | up to 91% | [5] |
| Metal-Catalyzed | [(TMEDA)Zn(CF2H)2] | (Hetero)aryl Halides | Pd catalyst | Good to Excellent | [5] |
| Radical C-H Difluoromethylation | Zn(SO2CF2H)2 (DFMS) | Heteroarenes | t-BuOOH, TFA | up to 91% | [12][20] |
| Nucleophilic Addition | PhSO2CF2H / TMSCF2H | Ketimines | n-BuLi, THF | up to 99% | [11] |
Experimental Protocols
Below are detailed methodologies for two key difluoromethylation reactions, representing the photoredox and metal-catalyzed approaches.
This protocol is adapted from the work of Li and coworkers for the difluoromethylation of quinoxalin-2(1H)-ones.[14]
Materials:
-
Quinoxalin-2(1H)-one substrate (0.2 mmol)
-
Sodium difluoromethanesulfinate (NaSO2CF2H) (0.4 mmol)
-
Rose Bengal (2 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (1 mL)
-
Two 3W green LEDs
Procedure:
-
To an oven-dried reaction tube, add the quinoxalin-2(1H)-one substrate, sodium difluoromethanesulfinate, and Rose Bengal.
-
Add DMSO (1 mL) to the tube.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Irradiate the mixture with two 3W green LEDs.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated heterocycle.
This protocol is based on the method developed by Mikami and coworkers.[13]
Materials:
-
Aryl iodide (0.3 mmol)
-
(DMPU)2Zn(CF2H)2 solution in DMPU (~0.5 M, 0.6 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (2 mL)
Procedure:
-
In a glovebox, add the aryl iodide and CuI to a reaction vial.
-
Add DMPU (2 mL) to the vial.
-
To the stirred solution, add the (DMPU)2Zn(CF2H)2 solution dropwise.
-
Seal the vial and heat the reaction mixture at 60 °C.
-
Monitor the reaction by 19F NMR spectroscopy.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent and dry the combined organic layers over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the difluoromethylated arene.
Visualizing Difluoromethylation Strategies
To better understand the relationships and workflows of these methods, the following diagrams are provided.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Electrochemical Difluoromethylation of Electron-Rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Radical Difluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethyl (CF₂H) group into organic molecules is a cornerstone of modern medicinal chemistry, offering a unique bioisostere for hydroxyl and thiol groups and enhancing properties such as metabolic stability and membrane permeability.[1] Radical difluoromethylation has emerged as a powerful and versatile strategy for forging C-CF₂H bonds under mild conditions.[2] This guide provides an objective comparison of leading alternative reagents for radical difluoromethylation, supported by experimental data and detailed protocols to aid in reagent selection for your specific research needs.
Performance Comparison of Key Reagents
The selection of a suitable difluoromethylation reagent is critical and depends on factors such as substrate scope, functional group tolerance, and reaction conditions. Below is a comparative summary of prominent alternative reagents for radical difluoromethylation.
| Reagent Class | Reagent Example(s) | Generation of •CF₂H Radical | Typical Substrates | Reported Yields | Key Advantages |
| Sulfinate Reagents | Zinc Difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) | Oxidation (e.g., with t-BuOOH) followed by SO₂ extrusion.[3] | Nitrogen-containing heteroarenes, enones, thiols.[4][5] | 29-80% for heteroarenes.[4][6] | Operationally simple, scalable, compatible with a wide range of functional groups.[5][7] |
| Sulfonium (B1226848) Salts | (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate | Photoredox catalysis (e.g., with perylene (B46583) under blue light).[2][8] | Aromatic alkenes, quinoxalin-2-ones.[2][9] | Up to 95% for alkenes.[10] 53% for quinoxalin-2-ones.[9] | Bench-stable solid, metal-free photocatalysis.[2][8] |
| Electrochemical Methods | Sodium Difluoromethanesulfinate (HCF₂SO₂Na) | Anodic oxidation.[6] | Electron-rich olefins (enamides, styrenes).[6] | 23-87% for enamides and styrenes.[6] | Avoids chemical oxidants, highly tunable reaction conditions.[11] |
| Photocatalytic (other) | Difluoroacetic anhydride (B1165640) with N-oxides | Visible-light photocatalysis.[12] | Heteroarenes.[12] | Moderate to good yields.[13] | In situ generation of the active reagent.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the implementation of these radical difluoromethylation strategies.
Protocol 1: Difluoromethylation of Heteroarenes using Zinc Difluoromethanesulfinate (DFMS)
This protocol is adapted from the method developed by Baran and coworkers.[3]
Materials:
-
Heteroarene substrate (0.5 mmol, 1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂, 0.75 mmol, 1.5 equiv)[7]
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 1.5 mmol, 3.0 equiv)
-
Dichloromethane (B109758) (DCM, 2.5 mL)
-
Water (2.5 mL)
Procedure:
-
To a 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroarene substrate and DFMS.
-
Add dichloromethane (2.5 mL) and water (2.5 mL) to the vial.
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide dropwise to the stirring mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS. For less reactive substrates, a second addition of DFMS and t-BuOOH may be required to drive the reaction to completion.[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired difluoromethylated heteroarene.
Protocol 2: Photocatalytic Difluoromethylation of Aromatic Alkenes using a Sulfonium Salt
This protocol utilizes a bench-stable sulfonium salt and a metal-free organic photocatalyst.[2][8]
Materials:
-
Aromatic alkene (0.250 mmol, 1.0 equiv)
-
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate (0.500 mmol, 2.0 equiv)[8]
-
Perylene (3.2 mg, 0.0127 mmol, 5 mol%)
-
Acetonitrile (5.0 mL)
-
Water (4.5 mg, 0.250 mmol, 1.0 equiv)
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve the aromatic alkene, sulfonium salt, perylene, and water in acetonitrile.
-
Degas the reaction mixture using three freeze-pump-thaw cycles.[2]
-
Place the Schlenk tube 2-3 cm from a blue LED lamp (λ = 425 ± 15 nm) in a water bath to maintain room temperature.
-
Irradiate the mixture with stirring for 6-12 hours.
-
After the reaction is complete, add water (15 mL) and extract the mixture with dichloromethane (3 x 15 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.[2]
Protocol 3: Electrochemical Hydrodifluoromethylation of Alkenes
This method provides an alternative to using chemical oxidants for generating the difluoromethyl radical.[11]
Materials:
-
Alkene (0.2 mmol, 1.0 equiv)
-
Bromodifluoromethane (CF₂HBr) or another suitable precursor
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBA·PF₆, 0.8 mmol, 4.0 equiv) as the supporting electrolyte.
-
Acetonitrile/Triethylamine (14:1, 4.0 mL) as the solvent system.
-
Water (1.0 mL)
Procedure:
-
Set up an undivided electrochemical cell with a suitable anode (e.g., reticulated vitreous carbon) and cathode (e.g., platinum).
-
To the cell, add the alkene, supporting electrolyte, and the solvent mixture.
-
Add the difluoromethyl radical precursor and water.
-
Apply a constant current and monitor the reaction progress. The specific current and reaction time will depend on the substrate and precursor used.
-
Upon completion, work up the reaction mixture by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Reaction Pathways and Mechanisms
The generation of the key difluoromethyl radical (•CF₂H) is the unifying feature of these methods, though the initiation pathways differ significantly.
Caption: Generation of the difluoromethyl radical via different activation methods.
Once generated, the difluoromethyl radical can engage in various transformations, most commonly addition to an unsaturated system or direct C-H functionalization of a (hetero)arene.
Caption: A generalized experimental workflow for radical difluoromethylation.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Sulfonium Salt for Photo-catalytic Difluoromethylation | TCI EUROPE N.V. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Baran difluoromethylation reagent - Enamine [enamine.net]
- 8. Sulfonium Salt for Photo-catalytic Difluoromethylation | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Difluoromethanesulfonyl Chloride: A Procedural Guide
For Immediate Release
Handling and disposing of reactive chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of difluoromethanesulfonyl chloride, a valuable but hazardous compound used in pharmaceutical and agrochemical synthesis. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
This compound is a corrosive, moisture-sensitive, and highly reactive substance that can cause severe skin burns, eye damage, and may be fatal if inhaled.[1][2][3] Its reactivity with water and other nucleophiles necessitates careful handling and a well-defined disposal strategy to mitigate risks. This document outlines procedures for both the neutralization of small, residual quantities and the disposal of bulk or contaminated material.
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key safety data.
| Hazard Classification | Description | Citations |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [1][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [1][2][3] |
| Serious Eye Damage | Causes serious eye damage. | [2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [2] |
| Reactivity | Reacts with water, alcohols, oxidizing agents, and strong bases.[2] Extremely moisture sensitive.[4] | [2][4] |
Experimental Protocols for Disposal
The appropriate disposal method for this compound depends on the quantity and purity of the waste. Two primary pathways are outlined below: neutralization for small, uncontaminated quantities and professional disposal for bulk or contaminated waste.
Protocol 1: Neutralization of Small, Uncontaminated Quantities
This protocol is intended for the safe hydrolysis and neutralization of residual amounts of this compound, such as what remains in reaction flasks or glassware. This procedure must be performed by trained personnel within a chemical fume hood.
Objective: To safely hydrolyze and neutralize residual this compound into its corresponding, less hazardous, sulfonic acid salt.
Materials:
-
Residual this compound
-
5% Sodium Bicarbonate (NaHCO₃) solution or a 1-2 M Sodium Hydroxide (B78521) (NaOH) solution
-
Ice bath
-
Large beaker (volume at least 10 times that of the sulfonyl chloride solution)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.[1][2]
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker containing a sufficient volume of the 5% sodium bicarbonate or 1-2 M sodium hydroxide solution on a stir plate.[1][2] Create an ice bath around the beaker to manage the exothermic nature of the reaction. Begin vigorous stirring of the basic solution.
-
Slow Addition: Carefully and slowly add the residual this compound to the cold, stirred basic solution in a dropwise manner.[1][2]
-
Caution: The reaction is exothermic and will release corrosive and toxic fumes.[1][5] The rate of addition must be controlled to prevent a rapid temperature increase or excessive foaming, especially if using a bicarbonate solution which will generate CO₂ gas.[2] Never add the basic solution to the sulfonyl chloride.[1]
-
-
Reaction Completion: Once the addition is complete, allow the mixture to continue stirring in the ice bath for at least 30-60 minutes to ensure the hydrolysis and neutralization are complete.[2]
-
pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Using pH paper or a pH meter, check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).[2] If the solution is still acidic, add more base until the target pH is achieved.
-
Final Disposal: The resulting neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety department.[2]
Protocol 2: Disposal of Bulk or Contaminated this compound
Bulk quantities of unused or waste this compound, as well as any material contaminated with it (e.g., spill absorbents), must be disposed of as hazardous waste. Do not attempt to neutralize bulk quantities.
Procedure:
-
Waste Segregation: Collect this compound waste in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.
-
Container and Labeling: Ensure the waste container is compatible, tightly sealed, and clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols.[1][2]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.[1][2]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's approved waste management program.[1][6] This often involves incineration in a specialized facility equipped with afterburners and scrubbers to handle the hazardous decomposition products.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]
- 4. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
